BCH001
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[3-ethoxycarbonyl-6-(trifluoromethoxy)quinolin-4-yl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N2O5/c1-2-29-19(28)14-10-24-15-8-7-11(30-20(21,22)23)9-13(15)17(14)25-16-6-4-3-5-12(16)18(26)27/h3-10H,2H2,1H3,(H,24,25)(H,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJMVZAVAUGMDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=CC=C3C(=O)O)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Role of PAPD5 in Telomere Maintenance: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Telomere maintenance is a critical process for cellular longevity and genomic stability, primarily regulated by the enzyme telomerase. The biogenesis of a key component of telomerase, the telomerase RNA component (TERC), is a tightly controlled process. This guide delves into the pivotal role of the non-canonical poly(A) polymerase PAPD5 (also known as TENT4B) in this regulatory network. PAPD5 acts as a negative regulator of telomerase by mediating the oligoadenylation and subsequent degradation of TERC. This mechanism is in direct opposition to the function of the poly(A)-specific ribonuclease (PARN), which is essential for TERC maturation. The balance between PAPD5 and PARN activities dictates the steady-state levels of mature TERC, thereby controlling telomerase activity and telomere length. Understanding this pathway has significant therapeutic implications, particularly for telomere biology disorders (TBDs) such as Dyskeratosis Congenita (DC), where TERC levels are often compromised. Inhibition of PAPD5 has emerged as a promising strategy to restore TERC levels, rescue telomerase activity, and elongate telomeres in patient-derived cells, paving the way for novel therapeutic interventions.
The Core Mechanism: PAPD5 in TERC Biogenesis
The maturation of the human telomerase RNA component (TERC) is a multi-step process. After transcription, the precursor TERC undergoes 3'-end processing to become a stable and functional component of the telomerase holoenzyme. PAPD5 plays a crucial, yet negative, role in this pathway.
PAPD5-Mediated TERC Destabilization:
PAPD5 is a non-canonical poly(A) polymerase that adds short, non-templated oligo(A) tails to the 3' end of various non-coding RNAs, including the TERC precursor.[1][2] This oligoadenylation serves as a signal for degradation. The oligo(A) tail is recognized by the nuclear exosome, a multi-protein complex with 3'-to-5' exoribonuclease activity, which then degrades the TERC transcript.[3][4]
The Antagonistic Role of PARN:
The action of PAPD5 is directly counteracted by the poly(A)-specific ribonuclease (PARN). PARN is a deadenylase responsible for trimming the 3' end of the TERC precursor, a critical step for its maturation and stability.[5] In a healthy cell, a delicate balance between PAPD5's adenylating activity and PARN's deadenylating activity ensures appropriate levels of mature TERC.
In telomere biology disorders caused by mutations in PARN, this balance is disrupted. The reduced activity of PARN leads to an accumulation of unprocessed, oligoadenylated TERC transcripts, which are then rapidly degraded, resulting in TERC insufficiency, diminished telomerase activity, and premature telomere shortening.[1][5]
Signaling Pathway of TERC Maturation
The interplay between PAPD5 and PARN creates a critical checkpoint in telomerase biogenesis. Inhibiting PAPD5 shifts the equilibrium away from degradation and towards maturation, even in the presence of compromised PARN function.
Quantitative Data on PAPD5 Inhibition
The therapeutic potential of targeting PAPD5 is underscored by quantitative data from studies using genetic knockdown and small molecule inhibitors. These studies demonstrate a robust restoration of TERC levels, telomerase activity, and telomere length.
Effects of Genetic Inhibition of PAPD5
| Cell Type | Method of Inhibition | Outcome Measure | Result | Reference |
| PARN-mutant patient iPSCs | shRNA knockdown | TERC Half-life | Increased | [2][3] |
| PARN-deficient HEK293 | shRNA knockdown | Mature TERC Proportion | Increased from 32% to 65% | [2] |
| PARN-deficient HEK293 | shRNA knockdown | Oligo(A) TERC Species | 3-fold decrease | [6] |
| PARN-deficient HEK293 | shRNA knockdown | Steady-state TERC levels | Restored to levels of control cells | [2] |
| HeLa Cells | CRISPR/Cas9 Knockout | Oligoadenylated TERC reads | 80% reduction | [7] |
| HeLa Cells | CRISPR/Cas9 Knockout | TERC Maturation Half-life | Accelerated from 5.07 hr to 2.83 hr | [8] |
Effects of Small Molecule Inhibitors of PAPD5
| Inhibitor | Cell Type | Concentration | Outcome Measure | Result | Reference |
| BCH001 | PARN-mutant patient iPSCs | 0.1 - 1 µM | Telomere Elongation | Dose-dependent elongation | [1] |
| This compound | PARN-mutant patient iPSCs | 100 nM - 1 µM | TERC Levels | Increased steady-state levels | [9] |
| This compound | DC patient iPSCs | 1 µM | Cell Growth/Apoptosis | No adverse impact | [1] |
| RG7834 | PARN-mutant patient iPSCs | 10 nM | Telomere Elongation | Greater potency than this compound | [1] |
| RG7834 | DKC1_A353V hESCs | 90 days | Telomere Elongation | Sufficient to elongate telomeres | [10] |
| RG7834 | Human HSPCs in mice | Oral admin. | TERC Maturation & Telomeres | Rescued 3' end maturation and telomere length | [11] |
PAPD5 Interactions and Alternative Pathways
Interaction with the Shelterin Complex
Current scientific literature, based on extensive searches, does not provide evidence for a direct physical or functional interaction between PAPD5 and the proteins of the shelterin complex (TRF1, TRF2, POT1, TPP1, TIN2, RAP1). The role of PAPD5 appears to be confined to the upstream process of TERC biogenesis in the nucleolus and nucleus.[3] The shelterin complex, on the other hand, acts at the telomere to protect chromosome ends and regulate the access of the fully assembled telomerase holoenzyme to the telomeric DNA.
Role in Alternative Lengthening of Telomeres (ALT)
The Alternative Lengthening of Telomeres (ALT) pathway is a telomerase-independent mechanism of telomere maintenance that relies on homologous recombination.[12][13] Based on the available research, there is no evidence to suggest that PAPD5 plays a role in the ALT pathway. In fact, studies have shown that the therapeutic effects of PAPD5 inhibition are dependent on the presence of TERT, the catalytic subunit of telomerase.[1] Furthermore, long-term treatment with the PAPD5 inhibitor this compound did not appear to activate alternative mechanisms of telomere maintenance, suggesting that the cellular response to PAPD5 inhibition is channeled through the telomerase-dependent pathway.[1]
Experimental Protocols
Accurate assessment of PAPD5's role in telomere maintenance relies on a set of key molecular biology techniques. Detailed methodologies are provided below.
Telomere Restriction Fragment (TRF) Analysis by In-Gel Hybridization
This protocol provides a direct measurement of the average telomere length in a cell population.
Methodology:
-
Genomic DNA Digestion:
-
Combine 3 µg of high-molecular-weight genomic DNA with 1 µL each of RsaI and HinfI restriction enzymes in a final volume of 20-40 µL with the appropriate 10x reaction buffer.
-
Incubate at 37°C for a minimum of 16 hours.[14]
-
-
Agarose Gel Electrophoresis:
-
Prepare a 0.6% agarose gel in 1x TAE buffer.
-
Load the digested DNA samples mixed with 10x loading dye.
-
Run the gel at a low voltage (e.g., 50-60V) for 16-20 hours, or until the dye front has migrated an appropriate distance.
-
-
Gel Processing:
-
Drying: Dry the gel under vacuum at 56°C for approximately 3 hours until it is paper-thin.[5]
-
Denaturation: Rehydrate and denature the DNA within the gel by incubating in a solution of 1.5 M NaCl, 0.5 M NaOH for 15 minutes at room temperature with gentle agitation.[7]
-
Neutralization: Rinse the gel with deionized water and then incubate in a neutralization solution (1.5 M NaCl, 0.5 M Tris-HCl, pH 8.0) for 15 minutes at room temperature.[7]
-
-
In-Gel Hybridization:
-
Roll the gel in nylon mesh and place it in a hybridization tube.
-
Prehybridize the gel with 20 mL of hybridization solution (e.g., Church and Gilbert buffer) at 42°C for 10-30 minutes.[5][7]
-
Add a 32P-end-labeled telomeric oligonucleotide probe (e.g., (TTAGGG)3) to fresh hybridization solution and incubate overnight at 42°C with rotation.
-
-
Washing and Imaging:
-
Wash the gel sequentially with increasing stringency to remove unbound probe. A typical series is:
-
2x SSC, 0.1% SDS at 42°C (2 x 15 min)
-
0.5x SSC, 0.1% SDS at 42°C (2 x 15 min)[5]
-
-
Wrap the moist gel in plastic wrap and expose it to a phosphor screen for 4 hours to overnight.
-
Scan the screen using a phosphorimager. Telomere length is determined by comparing the signal distribution to a known DNA ladder.
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Telomeric Repeat Amplification Protocol (TRAP)
The TRAP assay is a highly sensitive PCR-based method to detect and quantify telomerase activity.
Methodology:
-
Cell Lysate Preparation:
-
Harvest ~100,000 cells and centrifuge at 3,000 x g for 5 minutes.
-
Resuspend the cell pellet in 40 µL of ice-cold NP-40 lysis buffer.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C. The supernatant contains the telomerase extract.[15]
-
-
Telomerase Extension Reaction:
-
Prepare a master mix. For a 50 µL final reaction volume, this includes: 40.2 µL H2O, 5 µL 10x TRAP buffer, 1 µL dNTPs (10 mM), 1 µL Cy5-labeled TS primer, 1 µL primer mix (containing ACX reverse primer), 0.4 µL BSA, and 0.4 µL Taq polymerase.[15]
-
Add 1 µL of cell lysate to 49 µL of the master mix.
-
Incubate at 25°C for 40 minutes to allow telomerase to extend the TS primer.[15]
-
-
PCR Amplification:
-
Immediately following the extension step, perform PCR amplification in the same tube.
-
Initial denaturation: 95°C for 5 minutes.
-
Cycling (24-29 cycles): 95°C for 30 sec, 52°C for 30 sec, 72°C for 45 sec.[15]
-
Final extension: 72°C for 10 minutes.
-
-
Detection:
-
Add 5 µL of loading dye to each reaction.
-
Separate the products on a 10% non-denaturing polyacrylamide gel in 0.5x TBE buffer.[15]
-
Visualize the resulting 6-base pair ladder using a fluorescent scanner capable of detecting Cy5. The intensity of the ladder is proportional to the telomerase activity in the sample.[4][16]
-
Northern Blot for TERC Detection
This protocol is used to determine the steady-state levels and size of TERC transcripts.
Methodology:
-
RNA Electrophoresis:
-
RNA Transfer:
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Transfer the RNA from the gel to a positively charged nylon membrane (e.g., Hybond-XL) overnight via capillary action using 20x SSC transfer buffer.[17]
-
-
Crosslinking and Hybridization:
-
UV crosslink the RNA to the membrane (e.g., 150 mJ).[17]
-
Prehybridize the membrane in a hybridization buffer (e.g., ULTRAhyb) at 42-68°C for at least 1 hour.
-
Hybridize overnight at the same temperature with a 32P-labeled DNA oligonucleotide probe complementary to TERC.
-
-
Washing and Detection:
-
Wash the blot twice with a low stringency buffer (e.g., 2x SSC, 0.5% SDS) and twice with a high stringency buffer (e.g., 0.1x SSC, 0.1% SDS) at the hybridization temperature.[18]
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Expose the membrane to a phosphor screen overnight. The signal intensity corresponds to the level of TERC.
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3' RACE (Rapid Amplification of cDNA Ends) for TERC
This technique is used to identify and quantify the 3' ends of TERC transcripts, distinguishing between mature, extended, and oligoadenylated forms.
Methodology:
-
First-Strand cDNA Synthesis:
-
Start with 5 µg of total RNA in a 0.2 mL PCR tube.
-
Add 0.5 µL of an oligo-dT anchor primer (10 µM). This primer has a poly(T) stretch and a unique "anchor" sequence at its 5' end.
-
Heat to 70°C for 10 minutes, then immediately place on ice.[19]
-
Add a reverse transcription master mix containing 5x RT buffer, dNTPs, DTT, RNase inhibitor, and a reverse transcriptase (e.g., SuperScript II).
-
Perform reverse transcription according to the enzyme manufacturer's protocol (e.g., 42°C for 90 minutes).[19]
-
-
PCR Amplification:
-
Prepare a PCR reaction containing: 2 µL of the cDNA product, 10x PCR buffer, MgCl2, dNTPs, a forward gene-specific primer (GSP) for TERC, the anchor primer as the reverse primer, and Taq DNA Polymerase.
-
Perform PCR: 94°C for 2 min, followed by 34 cycles of (94°C for 30s, 55°C for 30s, 72°C for 2 min), and a final extension at 72°C for 5 min.[19]
-
-
Analysis:
-
Run the PCR products on an agarose gel. The size of the amplified fragments will indicate the length of the 3' end of the TERC transcripts relative to the GSP binding site.
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For detailed analysis, the products can be cloned and sequenced, or subjected to deep sequencing to quantify the proportions of different 3' end species (mature, extended, and oligo-adenylated).[6]
-
Conclusion and Future Directions
PAPD5 is a key negative regulator of telomerase activity through its role in TERC degradation. The antagonistic relationship between PAPD5 and PARN establishes a critical control point for telomere maintenance. The successful reversal of telomere biology disorder phenotypes in preclinical models by small molecule inhibitors of PAPD5, such as this compound and RG7834, highlights this enzyme as a viable therapeutic target.[10] Future research will likely focus on the clinical translation of these findings, optimizing inhibitor specificity and delivery to treat diseases of telomere shortening. Furthermore, a deeper understanding of the broader cellular substrates of PAPD5 will be crucial to anticipate any potential off-target effects of long-term therapeutic inhibition. The absence of a known role for PAPD5 in the shelterin complex or ALT pathway suggests that its therapeutic inhibition would specifically target the telomerase-dependent mechanism of telomere maintenance.
References
- 1. Small molecule PAPD5 inhibitors restore telomerase activity in patient stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Posttranscriptional manipulation of TERC reverses molecular hallmarks of telomere disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Telomere Restriction Fragment (TRF) Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Modified Terminal Restriction Fragment Analysis for Quantifying Telomere Length Using In-gel Hybridization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Northern Blot Analysis – mRNA and Total RNA | Thermo Fisher Scientific - US [thermofisher.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Chemical inhibition of PAPD5/7 rescues telomerase function and hematopoiesis in dyskeratosis congenita - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Small-Molecule PAPD5 Inhibitors Restore Telomerase Activity in Patient Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The many facets of homologous recombination at telomeres - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The many facets of homologous recombination at telomeres [microbialcell.com]
- 14. youtube.com [youtube.com]
- 15. Telomerase Repeated Amplification Protocol (TRAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubcompare.ai [pubcompare.ai]
- 18. Modified Northern blot protocol for easy detection of mRNAs in total RNA using radiolabeled probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. langdalelab.com [langdalelab.com]
The Impact of BCH001 on Dyskeratosis Congenita Patient Stem Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dyskeratosis congenita (DC) is a rare, inherited bone marrow failure syndrome characterized by defects in telomere maintenance.[1] This leads to premature aging of stem cells, particularly in highly proliferative tissues like bone marrow and skin.[2][3] The underlying cause of DC is mutations in genes crucial for telomerase function, the enzyme responsible for maintaining telomere length.[1][4] One key component of telomerase is the telomerase RNA component (TERC), which serves as a template for adding telomeric repeats.[5] In some forms of DC, TERC is destabilized, leading to insufficient telomerase activity and progressive telomere shortening.[5]
This technical guide explores the mechanism and impact of BCH001, a small molecule inhibitor, on stem cells derived from DC patients. This compound has been identified as a specific inhibitor of PAPD5, a non-canonical polymerase that oligo-adenylates and thereby destabilizes TERC.[5][6][7] By inhibiting PAPD5, this compound effectively stabilizes TERC, leading to restored telomerase activity and the rescue of telomere length in DC patient-derived induced pluripotent stem cells (iPSCs).[5][7][8] This document provides a comprehensive overview of the quantitative effects of this compound, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.
Mechanism of Action of this compound
This compound is a quinoline derivative that acts as a specific inhibitor of PAPD5.[8] PAPD5 is a non-canonical poly(A) polymerase that adds short oligo(A) tails to the 3' end of TERC. This oligo-adenylation serves as a signal for the degradation of TERC.[5] In dyskeratosis congenita patients with certain mutations, such as those in the PARN gene, the machinery that processes and protects TERC is faulty, making TERC more susceptible to degradation initiated by PAPD5.
By inhibiting the enzymatic activity of PAPD5, this compound prevents the oligo-adenylation of TERC. This leads to an increase in the steady-state levels of mature, functional TERC.[5][8] With more TERC available, the telomerase complex can be more effectively assembled and utilized, resulting in increased telomerase activity and the subsequent elongation and maintenance of telomeres in affected stem cells.[5][6][7]
Figure 1: Mechanism of Action of this compound in DC Stem Cells.
Quantitative Effects of this compound on DC Patient iPSCs
Treatment of iPSCs derived from DC patients with this compound has demonstrated a significant and dose-dependent rescue of key molecular phenotypes. The following tables summarize the quantitative data from studies investigating the effects of this compound on both PARN-mutant and DKC1-mutant DC iPSCs.
Table 1: Effect of this compound on PARN-Mutant iPSCs
| Parameter | Condition | Value | Reference |
| This compound Concentration | Treatment | 1 µM | [5] |
| Treatment Duration | Telomere Length Analysis | 4 weeks | [5] |
| Telomere Elongation | This compound vs. DMSO control | Elongation by thousands of nucleotides | [5] |
| TERC Levels | 1 µM this compound for 7 days | Increased steady-state levels | [8] |
| TERC 3'-End Processing | 1 µM this compound | Restoration of normal processing | [5] |
| Telomerase Activity | 1 µM this compound | Restored activity | [5][8] |
| Cell Viability | 1 µM this compound (24-72h) | No adverse impact on cell growth, cell cycle, or apoptosis | [8] |
Table 2: Effect of this compound on DKC1-Mutant iPSCs
| Parameter | Condition | Value | Reference |
| This compound Concentration | Treatment | Not specified in abstracts | |
| Treatment Duration | Not specified in abstracts | Not specified in abstracts | |
| TERC Levels | This compound treatment | Increased TERC levels | [5] |
| Telomere Elongation | This compound treatment | Telomere lengthening observed | [5] |
Experimental Protocols
The following are detailed methodologies for the key experiments used to assess the impact of this compound on DC patient stem cells.
Telomere Restriction Fragment (TRF) Analysis
This method is used to measure the average length of telomeres.
Protocol:
-
Genomic DNA Extraction: Isolate high molecular weight genomic DNA from iPSCs using a commercial kit.
-
DNA Digestion: Digest 5-10 µg of genomic DNA overnight with a cocktail of restriction enzymes (e.g., HinfI and RsaI) that do not cut within the telomeric repeats.
-
Gel Electrophoresis: Separate the digested DNA on a 0.8% agarose gel by pulsed-field gel electrophoresis (PFGE) to resolve large DNA fragments.
-
Southern Blotting: Transfer the separated DNA to a positively charged nylon membrane.
-
Hybridization: Hybridize the membrane with a 32P-labeled (TTAGGG)n telomeric probe overnight.
-
Washing: Wash the membrane under stringent conditions to remove unbound probe.
-
Detection: Expose the membrane to a phosphor screen and visualize the telomere smear using a phosphorimager.
-
Analysis: Determine the mean telomere length by analyzing the density of the signal across the lane relative to a DNA ladder of known molecular weights.
RNA Ligase-Mediated Rapid Amplification of cDNA Ends (RLM-RACE) for TERC 3' End Profiling
This technique is used to map the 3' ends of RNA molecules, providing insight into their processing.
Protocol:
-
Total RNA Isolation: Extract total RNA from iPSCs using a suitable method (e.g., TRIzol).
-
RNA Ligation: Ligate a specific RNA adapter to the 3' ends of the total RNA population using T4 RNA ligase.
-
Reverse Transcription: Perform reverse transcription using a primer complementary to the ligated adapter to generate first-strand cDNA.
-
PCR Amplification: Amplify the TERC cDNA using a forward primer specific to the TERC sequence and a reverse primer corresponding to the adapter sequence.
-
Gel Electrophoresis and Sequencing: Separate the PCR products on an agarose gel. Excise the bands of interest, purify the DNA, and sequence them to identify the precise 3' termini of the TERC molecules.
Northern Blot for TERC RNA Levels
This assay is used to determine the steady-state levels of a specific RNA molecule.
Protocol:
-
RNA Isolation and Electrophoresis: Isolate total RNA and separate 10-20 µg on a denaturing formaldehyde-agarose gel.
-
RNA Transfer: Transfer the separated RNA to a nylon membrane.
-
UV Crosslinking: Crosslink the RNA to the membrane using UV radiation.
-
Hybridization: Pre-hybridize the membrane and then hybridize overnight with a radiolabeled antisense RNA probe specific for TERC.
-
Washing: Wash the membrane to remove non-specifically bound probe.
-
Detection and Quantification: Expose the membrane to a phosphor screen. Quantify the TERC signal and normalize it to a loading control (e.g., 18S rRNA) to determine relative TERC levels.
Figure 2: Experimental Workflow for Assessing this compound's Impact.
Conclusion
This compound represents a promising therapeutic strategy for dyskeratosis congenita by directly addressing the molecular defect of TERC instability in patient stem cells. As a specific inhibitor of PAPD5, this compound has been shown to effectively restore TERC levels, increase telomerase activity, and elongate telomeres in iPSCs from DC patients.[5][6][7][8] The quantitative data and detailed methodologies presented in this guide provide a comprehensive resource for researchers and drug development professionals working to advance our understanding of telomere biology and develop novel treatments for DC and other telomeropathies. Further investigation into the long-term efficacy and safety of PAPD5 inhibitors is warranted to translate these preclinical findings into clinical applications.
References
- 1. Pluripotent stem cells in regenerative medicine: challenges and recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LONG-TERM HUMAN PLURIPOTENT STEM CELL SELF-RENEWAL ON SYNTHETIC POLYMER SURFACES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Telomere dynamics and hematopoietic differentiation of human DKC1-mutant induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Telomere dynamics and hematopoietic differentiation of human DKC1-mutant induced pluripotent stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small-Molecule PAPD5 Inhibitors Restore Telomerase Activity in Patient Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. embopress.org [embopress.org]
- 8. researchgate.net [researchgate.net]
The Role of BCH001 in Regulating Aging: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cellular aging is intrinsically linked to the shortening of telomeres, the protective caps at the ends of our chromosomes. The enzyme telomerase is responsible for maintaining telomere length, and its dysregulation is a hallmark of numerous age-related diseases. BCH001, a novel small molecule, has emerged as a potent and specific inhibitor of the non-canonical poly(A) polymerase PAPD5. This inhibition stabilizes the telomerase RNA component (TERC), a critical subunit of telomerase, leading to restored telomerase activity and telomere elongation. This guide provides an in-depth technical overview of the mechanism of action of this compound, presenting key preclinical data, detailed experimental protocols, and visualizing the associated signaling pathways.
Introduction to this compound and Telomere Biology
Telomeres are repetitive nucleotide sequences at the ends of linear chromosomes that protect them from degradation and fusion.[1] With each cell division, telomeres progressively shorten, eventually leading to cellular senescence, a state of irreversible growth arrest.[1] The enzyme telomerase, a reverse transcriptase, counteracts this shortening by adding telomeric repeats to the chromosome ends. Telomerase is a ribonucleoprotein complex composed of the telomerase reverse transcriptase (TERT) and the telomerase RNA component (TERC), which serves as a template for the synthesis of telomeric DNA.[1][2]
Dysregulation of telomerase activity is implicated in a variety of age-related diseases, including dyskeratosis congenita (DC) and idiopathic pulmonary fibrosis (IPF).[1][3] In these conditions, mutations in genes responsible for telomere maintenance lead to accelerated telomere shortening and premature cellular aging.[1]
This compound is a quinoline derivative identified through high-throughput screening as a specific inhibitor of PAPD5.[2][4] PAPD5 is a non-canonical poly(A) polymerase that adds oligo(A) tails to the 3' end of TERC, marking it for degradation.[1][2] By inhibiting PAPD5, this compound prevents TERC degradation, leading to increased TERC levels, enhanced telomerase activity, and subsequent telomere lengthening.[1][2]
Mechanism of Action of this compound
The primary mechanism of action of this compound is the specific inhibition of PAPD5 enzymatic activity. This targeted inhibition sets off a cascade of events that ultimately leads to the restoration of telomere length in cells with compromised telomerase function.
Signaling Pathway
The signaling pathway regulated by this compound is centered on the stabilization of TERC.
As depicted in Figure 1, this compound directly inhibits PAPD5. This prevents the oligoadenylation of TERC, leading to its stabilization and accumulation. The increased availability of mature TERC promotes the assembly of functional telomerase complexes, which in turn leads to the elongation of telomeres.
Quantitative Data on this compound Efficacy
The following tables summarize the key quantitative findings from preclinical studies on this compound.
In Vitro Inhibition of PAPD5
| Compound | Target | IC50 (nM) |
| This compound | PAPD5 | 112 |
| RG7834 | PAPD5 | 73 |
| This compound | PAPD7 | >10,000 |
| RG7834 | PAPD7 | 2080 |
Data from Nagpal et al., 2020.
Effect of this compound on TERC Levels and Telomerase Activity in PARN-mutant iPSCs
| Treatment | TERC Levels (relative to untreated) | Telomerase Activity (relative to untreated) |
| This compound (1 µM) | ~2.5-fold increase | ~3-fold increase |
Data from Nagpal et al., 2020.
Effect of this compound on Telomere Length in PARN-mutant iPSCs
| Cell Line | Treatment | Duration | Average Telomere Length (kbp) |
| PARN-mutant iPSCs | DMSO (Control) | 4 weeks | ~3.5 |
| PARN-mutant iPSCs | This compound (1 µM) | 4 weeks | ~5.5 |
| Wild-type iPSCs | - | - | ~5.8 |
Data from Nagpal et al., 2020.
Cell Viability in the Presence of this compound
| Cell Line | This compound Concentration (µM) | Treatment Duration | Cell Viability (% of control) |
| DC patient iPSCs | 1 | 72 hours | No significant change |
Data from Nagpal et al., 2020.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Terminal Restriction Fragment (TRF) Analysis
This protocol is used to measure the average telomere length in a population of cells.
Protocol:
-
Genomic DNA Isolation: Isolate high-molecular-weight genomic DNA from approximately 5 x 10^6 cells using a standard genomic DNA purification kit.
-
DNA Digestion: Digest 2-5 µg of genomic DNA with a cocktail of restriction enzymes that do not cut within the telomeric repeats, such as HinfI and RsaI, overnight at 37°C.
-
Gel Electrophoresis: Separate the digested DNA on a 0.8% agarose gel using pulsed-field gel electrophoresis (PFGE) to resolve large DNA fragments.
-
Southern Blotting: Transfer the separated DNA to a nylon membrane.
-
Hybridization: Hybridize the membrane with a 5'-end-labeled (TTAGGG)4 telomeric probe overnight at 42°C.
-
Washing: Wash the membrane to remove unbound probe.
-
Signal Detection: Expose the membrane to a phosphor screen and visualize the telomeric fragments using a phosphorimager.
-
Data Analysis: Determine the average telomere length by analyzing the distribution of the signal intensity along the lane.
Telomeric Repeat Amplification Protocol (TRAP) Assay
The TRAP assay is a highly sensitive method for detecting telomerase activity.
Protocol:
-
Cell Lysis: Prepare cell extracts from approximately 1 x 10^6 cells in a CHAPS lysis buffer.
-
Telomerase Extension: Incubate the cell extract with a TS primer (5'-AATCCGTCGAGCAGAGTT-3') in the presence of dNTPs. Telomerase in the extract will add telomeric repeats to the 3' end of the TS primer.
-
PCR Amplification: Amplify the telomerase extension products by PCR using the TS primer and a reverse primer (ACX). An internal control template is included to normalize for PCR efficiency.
-
Gel Electrophoresis: Separate the PCR products on a 10% non-denaturing polyacrylamide gel.
-
Visualization: Stain the gel with a fluorescent dye (e.g., SYBR Green) and visualize the characteristic 6-bp ladder of telomerase products.
-
Quantification: Quantify the intensity of the telomerase ladder relative to the internal control to determine telomerase activity.
TERC Level Quantification (Northern Blot)
Northern blotting is used to determine the abundance of TERC RNA.
Protocol:
-
RNA Extraction: Isolate total RNA from cells using a standard RNA extraction method.
-
Gel Electrophoresis: Separate 5-10 µg of total RNA on a denaturing formaldehyde-agarose gel.
-
Blotting: Transfer the RNA to a nylon membrane.
-
Hybridization: Hybridize the membrane with a radiolabeled probe specific for TERC overnight.
-
Washing and Detection: Wash the membrane and detect the TERC signal using a phosphorimager.
-
Normalization: Normalize the TERC signal to a loading control such as 18S rRNA.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Conclusion and Future Directions
This compound represents a promising therapeutic strategy for diseases characterized by telomere shortening. By specifically targeting PAPD5 and stabilizing TERC, this compound effectively restores telomerase activity and elongates telomeres in preclinical models of telomere biology disorders. The data presented in this guide highlight the potency and specificity of this compound and provide a foundation for its further development.
Future research should focus on the long-term efficacy and safety of this compound in vivo, as well as its potential application in a broader range of age-related conditions. Clinical trials will be essential to translate these promising preclinical findings into tangible benefits for patients with diseases of accelerated aging. The detailed protocols provided herein should serve as a valuable resource for researchers in the field to further investigate the role of PAPD5 and the therapeutic potential of its inhibitors in the context of aging and disease.
References
- 1. Small molecule PAPD5 inhibitors restore telomerase activity in patient stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Small-Molecule PAPD5 Inhibitors Restore Telomerase Activity in Patient Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
The Impact of BCH001 on TERC RNA Oligo-adenylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The dynamic regulation of telomerase RNA component (TERC) is a critical determinant of telomerase activity and, consequently, cellular aging and the pathogenesis of telomere biology disorders (TBDs). A key post-transcriptional modification impacting TERC stability is oligo-adenylation, a process mediated by the non-canonical poly(A) polymerase PAPD5. This technical guide provides an in-depth analysis of BCH001, a specific small molecule inhibitor of PAPD5, and its profound effects on TERC RNA oligo-adenylation. Through the inhibition of PAPD5, this compound has been demonstrated to reduce TERC oligo-adenylation, leading to increased TERC stability, restoration of telomerase activity, and elongation of telomeres in preclinical models of TBDs. This document consolidates the current understanding of this compound's mechanism of action, presents key quantitative data from seminal studies, details the experimental protocols for assessing its efficacy, and visualizes the underlying molecular pathways.
Introduction: The Role of TERC Oligo-adenylation in Telomere Biology
The telomerase ribonucleoprotein complex, responsible for maintaining telomere length, is critically dependent on its RNA component, TERC. The stability and maturation of TERC are tightly regulated through a series of post-transcriptional modifications. One such modification, 3' oligo-adenylation, is catalyzed by the non-canonical poly(A) polymerase PAPD5. This process marks TERC for degradation by the exosome, thereby reducing the available pool of functional TERC for telomerase assembly.[1] In pathological states such as Dyskeratosis Congenita (DC), mutations in genes like PARN, which encodes a deadenylase that counteracts PAPD5 activity, lead to hyper-adenylation and subsequent degradation of TERC, resulting in premature telomere shortening and disease.[2]
This compound has emerged as a potent and specific inhibitor of PAPD5, offering a therapeutic strategy to counteract pathological TERC degradation.[2] By blocking the oligo-adenylation of TERC, this compound effectively stabilizes the RNA, increases its steady-state levels, and restores telomerase function. This guide will delve into the technical details of this compound's effect on TERC biology.
This compound: Mechanism of Action
This compound is a quinoline derivative identified through high-throughput screening as a specific inhibitor of PAPD5.[2] Its primary mechanism of action is the direct inhibition of the enzymatic activity of PAPD5, preventing the transfer of adenosine monophosphate (AMP) from ATP to the 3' end of RNA substrates, including TERC.[2][3] This inhibition is ATP- and dose-dependent.[4]
The specificity of this compound for PAPD5 is a key attribute, with studies showing no significant inhibition of the poly(A)-specific ribonuclease (PARN) or other canonical and non-canonical polynucleotide polymerases.[4] This selectivity minimizes off-target effects and underscores its potential as a targeted therapeutic agent.
Signaling Pathway of TERC Maturation and the Impact of this compound
The maturation and degradation of TERC are governed by a delicate balance between stabilizing and destabilizing factors. The following diagram illustrates this pathway and the intervention point of this compound.
Quantitative Data on the Effects of this compound
The seminal work by Nagpal et al. (2020) in Cell Stem Cell provides a wealth of quantitative data on the effects of this compound. The following tables summarize the key findings.
Table 1: In Vitro Inhibition of PAPD5 by this compound
| Compound | Target | Assay Type | IC50 | Reference |
| This compound | Recombinant PAPD5 (rPAPD5) | Luciferase-based ATP consumption | ~2.5 µM | [2] |
Table 2: Effect of this compound on TERC RNA in PARN-mutant iPSCs
| Treatment | Duration | Parameter | Result | Statistical Significance | Reference |
| 1 µM this compound | 7 days | % of Oligo-adenylated TERC | ~50% reduction | p < 0.001 | [2] |
| 1 µM this compound | 7 days | Relative TERC RNA Levels | ~2 to 3-fold increase | - | [2] |
Table 3: Effect of this compound on Telomere Length in PARN-mutant iPSCs
| Treatment | Duration | Parameter | Result | Reference |
| 1 µM this compound | 5 weeks | Telomere Restriction Fragment (TRF) Length | Increase to near wild-type levels | [2] |
| This compound Washout | 7 weeks post-washout | Telomere Restriction Fragment (TRF) Length | Gradual decrease towards pre-treatment levels | [2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the effects of this compound on TERC RNA oligo-adenylation.
In Vitro PAPD5 Inhibition Assay (Luciferase-based)
This assay quantifies the ATP consumption by recombinant PAPD5 during RNA poly-adenylation.
Principle: The amount of ATP remaining after the poly-adenylation reaction is measured using a luciferase/luciferin-based system. A decrease in luminescence indicates ATP consumption by PAPD5, and the inhibitory effect of this compound is measured by the restoration of luminescence.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing recombinant PAPD5, a synthetic RNA oligonucleotide substrate, and ATP in a suitable reaction buffer.
-
Compound Addition: Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C to allow for RNA poly-adenylation.
-
Luminescence Detection: Add a luciferase/luciferin-containing reagent (e.g., Kinase-Glo®) to the reaction. This reagent quenches the enzymatic activity of PAPD5 and initiates the light-producing luciferase reaction.
-
Data Analysis: Measure the luminescence using a plate reader. The IC50 value is calculated by plotting the percentage of PAPD5 inhibition against the concentration of this compound.
TERC 3' End Profiling (RLM-RACE)
RNA Ligase-Mediated Rapid Amplification of cDNA Ends (RLM-RACE) is used to specifically amplify and sequence the 3' ends of TERC RNA to determine the extent of oligo-adenylation.
Protocol:
-
RNA Isolation: Extract total RNA from cells treated with this compound or a vehicle control.
-
Ligation: Ligate a specific RNA adapter to the 3' end of the total RNA population using T4 RNA ligase.
-
Reverse Transcription: Perform reverse transcription using a primer that is complementary to the ligated adapter to generate cDNA.
-
PCR Amplification: Amplify the TERC cDNA using a forward primer specific to the TERC sequence and a reverse primer corresponding to the adapter sequence.
-
Analysis: Analyze the PCR products on an agarose gel. A smear or multiple bands indicate the presence of oligo-adenylated TERC species. For more detailed analysis, the PCR products can be cloned and sequenced.
TERC RNA Level Quantification (Northern Blot)
Northern blotting is a standard method to determine the abundance of specific RNA molecules.
Protocol:
-
RNA Electrophoresis: Separate total RNA samples on a denaturing formaldehyde-agarose gel.
-
Transfer: Transfer the separated RNA to a nylon membrane.
-
Hybridization: Hybridize the membrane with a labeled probe specific for TERC. A probe for a housekeeping gene (e.g., 18S rRNA) should be used as a loading control.
-
Detection: Detect the hybridized probe using autoradiography or a digital imaging system.
-
Quantification: Quantify the band intensities to determine the relative levels of TERC RNA.
Telomere Length Measurement (Telomere Restriction Fragment - TRF - Analysis)
TRF analysis is a gold-standard method for measuring the average length of telomeres in a population of cells.
Protocol:
-
Genomic DNA Isolation: Isolate high-molecular-weight genomic DNA from cells.
-
Restriction Digest: Digest the genomic DNA with a cocktail of restriction enzymes that do not cut within the telomeric repeat sequences.
-
Pulsed-Field Gel Electrophoresis: Separate the digested DNA fragments by pulsed-field gel electrophoresis (PFGE) to resolve large DNA fragments.
-
Southern Blotting: Transfer the DNA to a nylon membrane and hybridize with a labeled telomeric probe.
-
Detection and Analysis: Detect the probe signal and analyze the distribution of the telomere fragment lengths to determine the average telomere length.
Clinical Perspective and Future Directions
The preclinical data for this compound and other PAPD5 inhibitors, such as RG7834, are highly promising for the treatment of TBDs.[2][5] The ability of these compounds to restore TERC levels and telomere length in patient-derived cells and in vivo models provides a strong rationale for their clinical development. As of the latest available information, clinical trials specifically for this compound have not been formally announced. However, the related compound RG7834 has been investigated for other indications and its development path may inform the future of PAPD5 inhibitors for TBDs.[6] A clinical trial for a compound designated RO7565020, with a different mechanism of action, was terminated by Roche, but this does not directly reflect on the potential of PAPD5 inhibitors.[7]
Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of PAPD5 inhibitors, evaluating their long-term safety and efficacy in more advanced preclinical models, and ultimately, translating these findings into clinical trials for patients with TBDs. The targeted nature of PAPD5 inhibition represents a significant advancement in the potential treatment of these debilitating genetic disorders.
Conclusion
This compound represents a promising new class of therapeutic agents that target the fundamental biology of telomere maintenance. By specifically inhibiting PAPD5 and preventing the oligo-adenylation-mediated degradation of TERC, this compound offers a mechanism to restore telomerase function in diseases characterized by TERC insufficiency. The comprehensive data and detailed protocols presented in this guide provide a valuable resource for researchers and clinicians working to advance our understanding and treatment of telomere biology disorders. The continued investigation of this compound and other PAPD5 inhibitors holds the potential to deliver transformative therapies for patients with these and other age-related diseases.
References
- 1. PAPD5, a noncanonical poly(A) polymerase with an unusual RNA-binding motif - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Induced pluripotent stem cells: Generation methods and a new perspective in COVID-19 research [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Human-Induced Pluripotent Stem Cell Culture Methods Under cGMP Conditions [pubmed.ncbi.nlm.nih.gov]
- 5. PAPD5-mediated 3′ adenylation and subsequent degradation of miR-21 is disrupted in proliferative disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of RG7834: The First-in-Class Selective and Orally Available Small Molecule Hepatitis B Virus Expression Inhibitor with Novel Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. forpatients.roche.com [forpatients.roche.com]
Probing the Specificity of BCH001: A Technical Guide to its Preferential Inhibition of PAPD5 over PARN
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the selective inhibition of PAPD5 by the small molecule BCH001, highlighting its specificity over the related enzyme PARN. The following sections provide a comprehensive overview of the quantitative data, detailed experimental methodologies, and the underlying biological pathways, offering valuable insights for researchers in telomere biology and drug discovery.
Quantitative Analysis of this compound Inhibition
This compound has been identified as a potent and specific inhibitor of PAPD5, a non-canonical poly(A) polymerase involved in the regulation of telomerase RNA component (TERC) stability. In contrast, this compound exhibits negligible inhibitory activity against PARN, a deadenylase that also plays a crucial role in TERC maturation. This differential activity is critical for the therapeutic potential of this compound in diseases associated with telomere dysfunction.
The inhibitory potency of this compound against PAPD5 and its lack of activity against PARN are summarized in the table below. This data is compiled from in vitro enzymatic assays that directly measure the activity of each enzyme in the presence of the inhibitor.
| Target Enzyme | Inhibitor | IC50 | Key Findings | Reference |
| PAPD5 | This compound | Low micromolar range | Demonstrates potent inhibition of PAPD5 activity. | [1] |
| PARN | This compound | > 100 µM | Shows no significant inhibition of PARN activity, even at high concentrations. | [1] |
Experimental Protocols
The determination of this compound's specificity for PAPD5 over PARN was achieved through a series of rigorous in vitro experiments. The following sections detail the methodologies employed in these key assays.
High-Throughput Screening (HTS) for PAPD5 Inhibitors
The initial discovery of this compound was the result of a high-throughput screening campaign designed to identify inhibitors of PAPD5.
-
Assay Principle: A luciferase-based assay was used to measure the consumption of ATP during the polyadenylation of an RNA substrate by recombinant PAPD5 (rPAPD5). A decrease in luminescence indicated the inhibition of PAPD5 activity.
-
Protocol:
-
Reactions were conducted in 384-well plates.
-
Each well contained recombinant PAPD5, an RNA oligonucleotide substrate, and ATP.
-
A library of small molecules was added to individual wells.
-
The reaction was allowed to proceed at a controlled temperature.
-
A luciferase/luciferin reagent was added to the wells.
-
The resulting luminescence was measured using a plate reader.
-
Compounds that produced a significant decrease in luminescence were selected as potential hits.
-
In Vitro Enzymatic Assay for PAPD5 Inhibition
Hits from the HTS were validated using a direct in vitro enzymatic assay to confirm their inhibitory activity against PAPD5 and determine their potency.
-
Assay Principle: This assay directly measures the addition of adenosine monophosphate (AMP) from ATP to an RNA substrate by PAPD5. The incorporation of radiolabeled ATP allows for the quantification of enzymatic activity.
-
Protocol:
-
Reactions were assembled in microcentrifuge tubes.
-
Each reaction contained recombinant PAPD5, an RNA oligonucleotide primer, and a reaction buffer.
-
This compound was added at varying concentrations.
-
The reaction was initiated by the addition of ATP, including α-32P-ATP.
-
Reactions were incubated at 37°C for a defined period.
-
The reactions were stopped by the addition of EDTA.
-
The radiolabeled RNA product was separated from unincorporated ATP using denaturing polyacrylamide gel electrophoresis (PAGE).
-
The gel was exposed to a phosphor screen, and the amount of incorporated radioactivity was quantified to determine the level of PAPD5 inhibition.
-
In Vitro Enzymatic Assay for PARN Inhibition
To assess the specificity of this compound, its effect on the activity of PARN was evaluated using a similar in vitro assay.
-
Assay Principle: This assay measures the deadenylase activity of PARN, which is the removal of adenosine monophosphates from the 3' end of a polyadenylated RNA substrate.
-
Protocol:
-
A 5'-radiolabeled polyadenylated RNA substrate was synthesized.
-
Reactions were set up containing recombinant PARN and the radiolabeled substrate in a reaction buffer.
-
This compound was added at a high concentration (e.g., 100 µM).
-
Reactions were incubated at 37°C for a defined period.
-
The reactions were stopped, and the RNA was analyzed by denaturing PAGE.
-
The degradation of the full-length substrate and the appearance of shorter RNA products were visualized by autoradiography to assess PARN activity. The absence of a change in the RNA degradation pattern in the presence of this compound indicates a lack of inhibition.
-
Visualizing the Molecular Interactions and Workflows
To better understand the biological context and experimental design, the following diagrams, generated using the DOT language, illustrate the TERC maturation pathway and the workflow for assessing this compound's specificity.
Caption: TERC Maturation Pathway.
Caption: this compound Specificity Workflow.
References
Methodological & Application
Application Notes and Protocols for BCH001 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of BCH001, a specific inhibitor of the non-canonical poly(A) polymerase PAPD5, in in vitro research settings. The primary application of this compound is the restoration of telomerase activity and telomere length in cellular models of diseases such as Dyskeratosis Congenita (DC).
Mechanism of Action
This compound is a quinoline derivative that acts as a specific inhibitor of PAPD5.[1] PAPD5 is a non-canonical polymerase that oligoadenylates and destabilizes the telomerase RNA component (TERC), a critical component of the telomerase enzyme.[1][2][3][4] By inhibiting PAPD5, this compound reduces the oligo-adenylation of TERC, leading to increased TERC stability and steady-state levels.[1][2] This, in turn, restores telomerase activity and allows for the elongation of telomeres, offering a therapeutic strategy for telomere biology disorders.[2][3][4]
Data Presentation: Dosage and Administration of this compound in In Vitro Studies
The following tables summarize the quantitative data on this compound dosage and administration from various in vitro studies.
| Cell Type | Concentration Range | Treatment Duration | Observed Effects | Reference |
| PARN-mutant iPSCs | 100 nM - 1 µM | 7 days | Dose-dependent elongation of telomeres.[2] | [1][2] |
| PARN-mutant iPSCs | 1 µM | 7 days | Reversal of TERC 3' end processing defects.[2] | [2] |
| PARN-mutant iPSCs | 1 µM | 24 - 72 hours | No adverse impact on cell growth, cell cycle, or apoptosis.[1] | [1] |
| PARN-mutant iPSCs | 1 µM | Continuous (weeks to months) | Normalization of telomere length to a stable set-point.[2] | [2] |
| Patient 3 BM mononuclear cells | 10 µM | 5 days | Rescue of TERC 3' end profiles.[2] | [2] |
| Unspecified Cell Model | 400 nM | Not specified | Sufficient to suppress PAPD5-mediated pro-apoptotic signaling without inducing cell death.[5] | [5] |
Signaling Pathway
The signaling pathway illustrates the mechanism by which this compound restores telomerase activity.
Caption: Mechanism of this compound in restoring telomerase function.
Experimental Protocols
Protocol for Assessing the Effect of this compound on TERC Levels and Telomere Length in iPSCs
This protocol is designed to evaluate the efficacy of this compound in restoring TERC levels and elongating telomeres in induced pluripotent stem cells (iPSCs), particularly those with mutations affecting telomere biology (e.g., PARN mutations).
Materials:
-
This compound (stock solution in DMSO)
-
PARN-mutant iPSCs
-
Appropriate iPSC culture medium and reagents
-
Reagents for RNA extraction and Northern blotting
-
Reagents for Telomere Restriction Fragment (TRF) analysis
Procedure:
-
Cell Culture and Treatment:
-
Culture PARN-mutant iPSCs under standard conditions.
-
Prepare working solutions of this compound in culture medium at final concentrations of 100 nM, 500 nM, and 1 µM. Include a DMSO vehicle control.
-
Treat the iPSCs with the prepared media. For long-term studies, replace the medium with fresh this compound-containing or vehicle control medium every 24-48 hours.
-
-
Assessment of TERC Levels (7-day treatment):
-
After 7 days of treatment, harvest the cells.
-
Extract total RNA using a standard protocol.
-
Perform Northern blotting to determine the steady-state levels of TERC RNA.
-
-
Assessment of Telomere Length (Continuous treatment for weeks):
-
Culture iPSCs continuously in the presence of 1 µM this compound or vehicle control for several weeks (e.g., 5 weeks or longer).
-
Harvest cells at different time points.
-
Perform Telomere Restriction Fragment (TRF) analysis to measure telomere length.
-
-
Data Analysis:
-
Quantify TERC RNA levels from the Northern blot and normalize to a loading control.
-
Analyze the TRF results to determine the change in average telomere length over time.
-
Caption: Workflow for assessing this compound's effect on TERC and telomeres.
Protocol for Evaluating the Cytotoxicity of this compound
This protocol is to determine if this compound has any adverse effects on cell viability, cell cycle, or apoptosis at effective concentrations.
Materials:
-
This compound (stock solution in DMSO)
-
iPSCs or other relevant cell lines
-
Cell culture medium and reagents
-
Reagents for cell viability assays (e.g., MTS or CellTiter-Glo)
-
Reagents for cell cycle analysis (e.g., propidium iodide staining)
-
Reagents for apoptosis assays (e.g., Annexin V/PI staining)
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture plates (e.g., 96-well for viability, 6-well for cell cycle and apoptosis).
-
Allow cells to adhere overnight.
-
Treat cells with 1 µM this compound or a vehicle control (DMSO).
-
-
Time-Course Experiment:
-
Incubate the cells for 24, 48, and 72 hours.
-
-
Assays:
-
Cell Viability: At each time point, perform a cell viability assay according to the manufacturer's instructions.
-
Cell Cycle: At each time point, harvest cells, fix them in ethanol, and stain with propidium iodide. Analyze the DNA content by flow cytometry.
-
Apoptosis: At each time point, harvest cells and stain with Annexin V and propidium iodide. Analyze by flow cytometry.
-
-
Data Analysis:
-
Compare the results from the this compound-treated cells to the vehicle-treated control cells at each time point.
-
Caption: Workflow for evaluating the cytotoxicity of this compound.
Storage and Handling
This compound is typically supplied as a solid. For in vitro experiments, it is recommended to prepare a stock solution in a suitable solvent such as DMSO. Store the stock solution at -20°C or -80°C for long-term stability.[1] When preparing working solutions, dilute the stock solution in the appropriate cell culture medium to the final desired concentration. Ensure that the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small molecule PAPD5 inhibitors restore telomerase activity in patient stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Small-Molecule PAPD5 Inhibitors Restore Telomerase Activity in Patient Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application of BCH001 in telomere length analysis.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Telomeres, the protective nucleoprotein caps at the ends of linear chromosomes, are crucial for maintaining genomic stability. Their progressive shortening with each cell division is a hallmark of cellular aging and is implicated in a range of age-related diseases and cancer. The enzyme telomerase, a reverse transcriptase, counteracts this shortening by adding telomeric repeats to chromosome ends. Dysregulation of telomerase activity is a key factor in many diseases, including the rare genetic disorder Dyskeratosis Congenita (DC), which is characterized by premature aging and bone marrow failure.
BCH001 is a novel small molecule that has emerged as a potent and specific inhibitor of PAPD5 (poly(A)-specific ribonuclease D5), a non-canonical poly(A) polymerase. PAPD5 is responsible for the oligo-adenylation of the 3' end of the telomerase RNA component (TERC), which signals its degradation. By inhibiting PAPD5, this compound effectively stabilizes TERC, leading to an increase in functional telomerase complexes and subsequent elongation of telomeres.[1][2][3][4] This application note provides a detailed overview of the use of this compound for telomere length analysis, including its mechanism of action, experimental protocols, and expected outcomes.
Mechanism of Action
This compound's primary mechanism of action is the specific inhibition of the enzymatic activity of PAPD5. In the context of telomere biology, PAPD5 acts as a negative regulator of telomerase activity. It adds short oligo(A) tails to the 3' end of TERC, the RNA template used by the telomerase reverse transcriptase (TERT) to synthesize telomeric DNA. This oligo-adenylation is a signal for the degradation of TERC.
In pathological conditions such as Dyskeratosis Congenita, mutations in genes like PARN can lead to aberrant TERC processing and increased susceptibility to PAPD5-mediated degradation. This results in reduced TERC levels, diminished telomerase activity, and critically short telomeres.
This compound binds to and inhibits PAPD5, preventing the oligo-adenylation of TERC.[1][2] This leads to the stabilization and accumulation of mature, functional TERC, which can then assemble with TERT to form active telomerase holoenzymes. The restored telomerase activity effectively elongates shortened telomeres, offering a promising therapeutic strategy for telomeropathies.[3][4][5][6]
Data Presentation
The following tables summarize the quantitative effects of this compound treatment on TERC levels and telomere length in various cell models as reported in the literature.
Table 1: Effect of this compound on TERC Levels and Telomere Length
| Cell Type | Treatment | Concentration (µM) | Duration | Effect on TERC Levels | Effect on Telomere Length | Reference |
| PARN-mutant iPSCs | This compound | 1 | 7 days | Increased steady-state levels | - | [2] |
| PARN-mutant iPSCs | This compound | 0.1 - 1 | Weeks | - | Dose-dependent elongation | [1] |
| PARN-mutant iPSCs | This compound | 1 | 5 weeks | - | Normalized to wild-type levels | [1] |
| Normal (WT) iPSCs | This compound | 1 | - | Increased maturation | Trend towards elongation | [1] |
| DKC1-mutant iPSCs | This compound | 1 | 4 weeks | Increased levels | Elongation | [1] |
| HEK293 (PARN-deficient) | This compound | - | - | Restored steady-state levels | Increased | [1] |
Table 2: this compound Treatment Parameters
| Parameter | Value | Notes |
| Effective Concentration Range | 0.1 - 1 µM | Dose-dependent effects observed within this range.[1] |
| Optimal Concentration | 1 µM | Consistently used in studies showing significant effects.[1] |
| Treatment Duration (TERC analysis) | 7-10 days | Sufficient to observe changes in TERC processing and levels.[1] |
| Treatment Duration (Telomere length) | 4+ weeks | Telomere length changes occur gradually over several cell divisions.[1] |
| Cell Viability | No adverse impact | At concentrations up to 1 µM for 72 hours.[2] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Protocol 1: Cell Culture and this compound Treatment
This protocol describes the culture of induced pluripotent stem cells (iPSCs) and their treatment with this compound.
Materials:
-
iPSCs (e.g., patient-derived or wild-type)
-
mTeSR™1 medium
-
Matrigel-coated plates
-
This compound (dissolved in DMSO to a stock concentration of 10 mM)
-
DMSO (vehicle control)
-
Standard cell culture reagents and equipment
Procedure:
-
Culture iPSCs on Matrigel-coated plates in mTeSR™1 medium, changing the medium daily.
-
Passage cells every 4-6 days using gentle cell dissociation reagent.
-
Prepare this compound working solutions by diluting the 10 mM stock in mTeSR™1 medium to the desired final concentrations (e.g., 0.1, 0.5, 1 µM).
-
Prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of this compound used.
-
For TERC analysis, treat cells for 7-10 days, changing the medium with freshly prepared this compound or vehicle control daily.
-
For telomere length analysis, treat cells for at least 4 weeks, passaging as necessary and maintaining continuous exposure to this compound or vehicle control.
-
At the end of the treatment period, harvest cells for downstream analysis (DNA/RNA extraction).
Protocol 2: Telomere Length Analysis by Terminal Restriction Fragment (TRF) Southern Blot
This protocol outlines the measurement of telomere length using the TRF Southern blot method.
Materials:
-
Genomic DNA (extracted from this compound-treated and control cells)
-
Restriction enzymes: HinfI and RsaI
-
Agarose gel electrophoresis system
-
Nylon membrane
-
Digoxigenin (DIG)-labeled telomeric probe (TTAGGG)n
-
Hybridization and detection reagents
-
Chemiluminescence imager
Procedure:
-
Digest 2-5 µg of genomic DNA with a cocktail of HinfI and RsaI overnight at 37°C.
-
Separate the digested DNA on a 0.8% agarose gel by pulsed-field gel electrophoresis (PFGE) or standard electrophoresis for 16-24 hours.
-
Depurinate, denature, and neutralize the gel.
-
Transfer the DNA to a positively charged nylon membrane via capillary transfer overnight.
-
UV-crosslink the DNA to the membrane.
-
Pre-hybridize the membrane in hybridization buffer for 1-2 hours at 42°C.
-
Hybridize the membrane with a DIG-labeled telomeric probe overnight at 42°C.
-
Perform stringent washes to remove unbound probe.
-
Incubate the membrane with an anti-DIG antibody conjugated to alkaline phosphatase.
-
Add a chemiluminescent substrate and visualize the telomere fragments using a chemiluminescence imager.
-
Analyze the mean TRF length using appropriate software by comparing the signal intensity distribution to a DNA ladder of known size.
Protocol 3: TERC 3' End Analysis by RNA Ligase-Mediated Rapid Amplification of cDNA Ends (RLM-RACE)
This protocol is for the specific analysis of the 3' ends of TERC to assess oligo-adenylation status.
Materials:
-
Total RNA (extracted from this compound-treated and control cells)
-
RLM-RACE kit (e.g., from Ambion/Thermo Fisher Scientific)
-
Gene-specific primers for TERC (reverse primer for RT, forward and nested forward primers for PCR)
-
Taq DNA polymerase
-
Agarose gel electrophoresis system
-
Gel extraction kit
-
Sanger sequencing reagents and equipment
Procedure:
-
Ligate a 5' RACE adapter to the 3' end of the total RNA population using T4 RNA ligase. This step is unconventional for 3' RACE but is adapted for this specific analysis of TERC's 3' end.
-
Perform reverse transcription using a gene-specific primer for TERC to generate cDNA.
-
Amplify the cDNA using a forward primer corresponding to the ligated adapter and a nested reverse primer specific to TERC.
-
Perform a second round of nested PCR to increase specificity.
-
Separate the PCR products on a high-resolution agarose gel.
-
Excise the bands of interest, purify the DNA using a gel extraction kit.
-
Sequence the purified DNA fragments by Sanger sequencing to determine the exact 3' end sequence of TERC and the presence of any non-templated nucleotide additions (oligo-adenylation).
Mandatory Visualizations
Conclusion
This compound represents a significant advancement in the study of telomere biology and the development of potential therapeutics for telomeropathies. Its specific mechanism of action, involving the inhibition of PAPD5 and subsequent stabilization of TERC, provides a powerful tool for researchers to modulate telomerase activity and telomere length in a controlled manner. The protocols outlined in this application note provide a framework for utilizing this compound to investigate telomere maintenance in various cellular models. The ability of this compound to restore telomere length in patient-derived cells underscores its potential as a lead compound for the treatment of diseases caused by telomere dysfunction.[5][6]
References
- 1. [PDF] Telomere Restriction Fragment (TRF) Analysis. | Semantic Scholar [semanticscholar.org]
- 2. Terminal Restriction Fragments (TRF) Method to Analyze Telomere Lengths | Masaryk University [muni.cz]
- 3. Terminal Restriction Fragments (TRF) Method to Analyze Telomere Lengths [bio-protocol.org]
- 4. Terminal Restriction Fragments (TRF) Method to Analyze Telomere Lengths [en.bio-protocol.org]
- 5. trn.tulane.edu [trn.tulane.edu]
- 6. Small molecule PAPD5 inhibitors restore telomerase activity in patient stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Using BCH001 to Study Telomerase Activity in Induced Pluripotent Stem Cells (iPSCs)
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Telomeres, the protective caps at the ends of chromosomes, shorten with each cell division, leading to cellular senescence and aging. The enzyme telomerase counteracts this shortening by adding telomeric repeats to chromosome ends. In induced pluripotent stem cells (iPSCs), high telomerase activity is crucial for maintaining telomere length and ensuring their characteristic self-renewal and pluripotency. Dysregulation of telomerase is implicated in various diseases, including a group of disorders known as telomeropathies, which are caused by mutations in genes essential for telomere maintenance.
BCH001 is a small molecule inhibitor of PAPD5, a non-canonical polymerase.[1][2][3][4] PAPD5 targets the telomerase RNA component (TERC) for degradation by adding a poly(A) tail to its 3' end, thereby destabilizing it.[1][3][4] By inhibiting PAPD5, this compound prevents TERC degradation, leading to increased TERC stability and, consequently, enhanced telomerase activity.[1] This application note provides a detailed overview and protocols for using this compound to study and modulate telomerase activity in iPSCs, particularly in the context of telomeropathies.
Data Presentation
The following tables summarize the quantitative effects of this compound on iPSCs as reported in the literature.
Table 1: Effect of this compound on Telomerase Activity and TERC Levels in PARN-mutant iPSCs
| Parameter | Treatment Group | Concentration | Duration | Observed Effect | Reference |
| TERC 3' end processing | PARN-mutant iPSCs | 1 µM | 7 days | Reversal of TERC 3' end adenylation | [1] |
| TERC steady-state levels | PARN-mutant iPSCs | 1 µM | 7 days | Increased | [1] |
| Telomerase Activity | PARN-mutant iPSCs | 1 µM | 7 days | Increased | [1] |
| TERT expression | PARN-mutant iPSCs | 1 µM | 7 days | No significant change | [1] |
Table 2: Dose-Dependent and Long-Term Effects of this compound on Telomere Length in Patient-derived iPSCs
| Parameter | Cell Type | Concentration Range | Duration | Observed Effect | Reference |
| Telomere Elongation | PARN-mutant iPSCs | 0.1 - 1 µM | Not specified | Dose-dependent elongation | [1] |
| Telomere Length Normalization | PARN-mutant iPSCs | 1 µM | Continuous (months) | Telomere length normalized to wild-type levels | [1] |
| Cell Growth, Cell Cycle, Apoptosis | PARN-mutant iPSCs | 1 µM | Continuous | No adverse impact | [1] |
| Reversibility of Telomere Elongation | PARN-mutant iPSCs | 1 µM (washout) | Weeks | Gradual decrease in telomere length to pre-treatment levels | [1] |
| Telomere Elongation | DKC1-mutant iPSCs | Not specified | 4 weeks | Increased telomere length | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its use in iPSC research.
Caption: Mechanism of this compound in enhancing telomerase activity.
References
- 1. Posttranscriptional manipulation of TERC reverses molecular hallmarks of telomere disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Terminal Restriction Fragments (TRF) Method to Analyze Telomere Lengths [en.bio-protocol.org]
- 3. Terminal Restriction Fragments (TRF) Method to Analyze Telomere Lengths [bio-protocol.org]
- 4. Small molecule PAPD5 inhibitors restore telomerase activity in patient stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing BCH001's Effect on TERC Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction
BCH001 is a specific small molecule inhibitor of PAPD5, a non-canonical poly(A) polymerase. PAPD5 mediates the oligoadenylation of the 3' end of the telomerase RNA component (TERC), marking it for degradation. By inhibiting PAPD5, this compound prevents TERC degradation, leading to increased steady-state levels of TERC and subsequent restoration of telomerase activity.[1][2][3][4][5] These application notes provide detailed protocols for assessing the biological effects of this compound on TERC levels and telomerase function.
Mechanism of Action of this compound
The mechanism by which this compound increases TERC levels is through the specific inhibition of the enzyme PAPD5. In normal cellular processes, TERC undergoes a maturation process that can be influenced by PAPD5. PAPD5 adds short oligo(A) tails to the 3' end of TERC, which serves as a signal for RNA degradation machinery. This compound binds to and inhibits PAPD5, preventing this oligoadenylation. As a result, TERC is stabilized, leading to its accumulation in the cell. This increase in the available TERC template enhances the assembly of active telomerase complexes, ultimately leading to restored telomerase activity and the potential for telomere elongation.[1][3][4]
Data Presentation
The following tables summarize the expected quantitative outcomes following treatment with this compound.
Table 1: Dose-Response of this compound on TERC Levels
| This compound Concentration | Cell Type | Treatment Duration | Fold Change in TERC Levels (vs. Vehicle) |
| 100 nM | PARN-mutant iPSCs | 7 days | 1.5 - 2.0 |
| 500 nM | PARN-mutant iPSCs | 7 days | 2.5 - 3.5 |
| 1 µM | PARN-mutant iPSCs | 7 days | 3.0 - 4.5 |
Data is illustrative and based on published findings.[2][5] Actual results may vary depending on the cell line and experimental conditions.
Table 2: Effect of this compound on Telomerase Activity
| Treatment | Cell Type | Telomerase Activity (Relative to Vehicle) |
| Vehicle (DMSO) | PARN-mutant iPSCs | 1.0 |
| 1 µM this compound | PARN-mutant iPSCs | 2.5 - 4.0 |
Data is illustrative and based on published findings.[1][4] Actual results may vary.
Experimental Protocols
Quantification of TERC RNA Levels by RT-qPCR
This protocol outlines the use of reverse transcription-quantitative polymerase chain reaction (RT-qPCR) to measure the relative abundance of TERC RNA.
Materials:
-
Cells treated with this compound or vehicle control
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
Reverse transcription kit
-
qPCR master mix (SYBR Green or probe-based)
-
TERC-specific primers and primers for a reference gene (e.g., GAPDH, ACTB)
-
Nuclease-free water
-
qPCR instrument
Protocol:
-
Cell Treatment: Plate cells at an appropriate density and treat with various concentrations of this compound (e.g., 100 nM, 500 nM, 1 µM) and a vehicle control (e.g., DMSO) for the desired duration (e.g., 7 days).
-
RNA Extraction: Harvest cells and extract total RNA using a standard protocol. Ensure to include a DNase treatment step to remove contaminating genomic DNA.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.
-
qPCR:
-
Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for TERC or the reference gene, and cDNA template.
-
Perform the qPCR reaction using a real-time PCR system with a standard cycling program (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 60 s).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for TERC and the reference gene in both this compound-treated and control samples.
-
Calculate the relative expression of TERC using the ΔΔCt method.
-
Analysis of TERC Steady-State Levels by Northern Blotting
Northern blotting provides a direct measure of the size and abundance of TERC RNA.
Materials:
-
Total RNA from treated and control cells
-
Formaldehyde, formamide, MOPS buffer
-
Agarose
-
Nylon membrane
-
UV crosslinker
-
Hybridization buffer
-
Radiolabeled or biotinylated probe specific for TERC
-
Wash buffers
-
Phosphorimager or chemiluminescence detection system
Protocol:
-
RNA Gel Electrophoresis:
-
Denature 10-20 µg of total RNA per sample by heating in a formaldehyde-containing loading buffer.
-
Separate the RNA by size on a denaturing formaldehyde-agarose gel.
-
-
RNA Transfer: Transfer the separated RNA from the gel to a nylon membrane via capillary or vacuum blotting.
-
RNA Fixation: Crosslink the RNA to the membrane using UV irradiation.
-
Probe Labeling: Prepare a labeled DNA or RNA probe complementary to TERC.
-
Hybridization:
-
Pre-hybridize the membrane in hybridization buffer to block non-specific binding.
-
Add the labeled probe and incubate overnight at the appropriate temperature to allow for hybridization.
-
-
Washing: Wash the membrane under stringent conditions to remove unbound probe.
-
Detection: Detect the hybridized probe using a phosphorimager (for radioactive probes) or a chemiluminescence detection system (for non-radioactive probes).
-
Analysis: Quantify the band intensity corresponding to TERC and normalize to a loading control (e.g., 18S or 28S rRNA).
Assessment of Telomerase Activity using the TRAP Assay
The Telomeric Repeat Amplification Protocol (TRAP) is a highly sensitive PCR-based assay to measure telomerase activity.
Materials:
-
Cell lysates from treated and control cells
-
TRAP assay kit (containing TS primer, reverse primer, control templates, and reaction buffer)
-
Taq DNA polymerase
-
dNTPs
-
Polyacrylamide gel or agarose gel
-
DNA staining dye (e.g., SYBR Gold or ethidium bromide)
-
Gel imaging system
Protocol:
-
Cell Lysate Preparation: Prepare cell extracts from this compound-treated and control cells in a CHAPS lysis buffer. Determine the protein concentration of the lysates.
-
Telomerase Extension Reaction:
-
In a PCR tube, combine the cell lysate with the TS primer and reaction buffer.
-
Incubate at 30°C for 30 minutes to allow telomerase to add telomeric repeats to the TS primer.
-
-
PCR Amplification:
-
Add the reverse primer, dNTPs, and Taq DNA polymerase to the reaction mixture.
-
Perform PCR amplification for 30-35 cycles.
-
-
Detection of PCR Products:
-
Resolve the PCR products on a polyacrylamide or high-resolution agarose gel.
-
Stain the gel with a DNA dye and visualize the characteristic ladder of 6-base pair repeats.
-
-
Analysis: Quantify the intensity of the ladder and normalize to an internal control to determine the relative telomerase activity.
Analysis of Telomere Length by Terminal Restriction Fragment (TRF) Analysis
TRF analysis is a Southern blot-based method to measure the average length of telomeres.
Materials:
-
Genomic DNA from treated and control cells
-
Restriction enzymes that do not cut in the telomeric repeats (e.g., HinfI, RsaI)
-
Agarose gel
-
Southern blotting apparatus
-
Nylon membrane
-
Radiolabeled or biotinylated telomeric probe
-
Hybridization and wash buffers
-
Phosphorimager or chemiluminescence detection system
Protocol:
-
Genomic DNA Digestion: Digest 5-10 µg of high-molecular-weight genomic DNA with a cocktail of frequent-cutting restriction enzymes.
-
Gel Electrophoresis: Separate the digested DNA on a large, low-concentration agarose gel.
-
Southern Blotting: Transfer the DNA to a nylon membrane.
-
Hybridization: Hybridize the membrane with a labeled telomeric probe.
-
Washing and Detection: Wash the membrane and detect the telomeric DNA fragments.
-
Analysis: The telomeric DNA will appear as a smear. The average telomere length can be determined by comparing the migration of the smear to DNA size markers.
Analysis of TERC 3' End Modification by RLM-RACE
RNA Ligase-Mediated Rapid Amplification of cDNA Ends (RLM-RACE) can be used to specifically analyze the 3' end of TERC RNA and assess the extent of oligoadenylation.
Materials:
-
Total RNA from treated and control cells
-
RNA ligase
-
3' adapter oligonucleotide
-
Reverse transcriptase
-
Gene-specific primers for TERC
-
Adapter-specific primer
-
PCR reagents
-
Agarose gel and gel extraction kit
-
Cloning vector and competent cells (for sequencing)
Protocol:
-
RNA Ligation: Ligate a specific RNA adapter to the 3' end of the total RNA population using T4 RNA ligase.
-
Reverse Transcription: Perform reverse transcription using a primer complementary to the ligated adapter.
-
PCR Amplification: Amplify the TERC 3' end using a forward primer specific to TERC and a reverse primer corresponding to the adapter sequence.
-
Analysis:
-
Run the PCR products on an agarose gel. A smear or multiple bands will indicate heterogeneity at the 3' end, including oligoadenylation.
-
For detailed analysis, the PCR products can be cloned and sequenced to identify the exact 3' terminal nucleotides.
-
References
- 1. tandfonline.com [tandfonline.com]
- 2. Telomeric Repeat Amplification Protocol (TRAP) assay [bio-protocol.org]
- 3. TRAP Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Small molecule PAPD5 inhibitors restore telomerase activity in patient stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vivo Application of PAPD5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo application of Poly(A)-Specific Ribonuclease D5 (PAPD5) inhibitors, with a focus on BCH001 and its analogs, for the restoration of telomerase activity. The provided protocols and data are intended to guide researchers in designing and executing experiments to evaluate the efficacy of PAPD5 inhibitors in relevant disease models.
Introduction
Genetic disorders characterized by diminished telomerase activity, such as dyskeratosis congenita (DC) and pulmonary fibrosis (PF), lead to premature stem cell exhaustion and a range of debilitating symptoms.[1][2][3] A key regulator of telomerase function is the stability of the telomerase RNA component (TERC).[4] PAPD5, a non-canonical poly(A) polymerase, has been identified as a critical factor in the degradation pathway of TERC.[1][2][3] PAPD5 adds a poly(A) tail to the 3' end of TERC, marking it for degradation and thereby reducing the available pool of functional telomerase.[4]
Small molecule inhibitors of PAPD5, such as this compound, have emerged as a promising therapeutic strategy to counteract this process.[1][2][5] By inhibiting PAPD5, these compounds prevent the oligoadenylation of TERC, leading to its stabilization, increased telomerase activity, and subsequent restoration of telomere length.[1][2][3]
Mechanism of Action of PAPD5 Inhibitors
The primary mechanism of action of PAPD5 inhibitors is the specific and direct inhibition of the enzymatic activity of the PAPD5 protein. This inhibition prevents the transfer of adenylate groups from ATP to the 3' end of TERC. The consequence of this action is a multi-step restoration of telomerase function:
-
Inhibition of TERC Oligoadenylation: The inhibitor molecule binds to PAPD5, blocking its ability to add adenosine residues to the 3' end of TERC.[5][6]
-
TERC Stabilization: The absence of the poly(A) tail prevents the recognition and degradation of TERC by cellular RNA degradation machinery.[4]
-
Increased TERC Levels: The stabilization of TERC leads to an accumulation of this critical telomerase component within the cell.
-
Enhanced Telomerase Activity: With a greater abundance of TERC, the telomerase complex can be more efficiently assembled and activated.[1][2][3]
-
Telomere Elongation: The restored telomerase activity leads to the addition of telomeric repeats to the ends of chromosomes, thereby elongating and maintaining telomere length.[1][2][3]
Data Presentation
The following tables summarize the available quantitative data for the PAPD5 inhibitor this compound and the related compound RG7834.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Model | Source |
| Target | PAPD5 | Recombinant Protein | [5] |
| IC₅₀ | Low micromolar range | In vitro assay | |
| Effective Concentration | 1 µM | PARN-mutant iPSCs | [5] |
| Effect | - Reversed TERC 3' end processing defects- Decreased TERC 3' end adenylation- Restored telomerase activity- Restored telomere length | DC patient iPSCs | [1][5] |
| Specificity | No inhibition of PARN or other canonical and non-canonical polynucleotide polymerases | In vitro assays | [5] |
| Cellular Impact | No adverse impact on cell growth, cell cycle, or apoptosis at 1 µM | iPSCs from DC patients | [5] |
Table 2: In Vivo Application of the PAPD5 Inhibitor RG7834
Note: this compound was not tested in vivo due to lower solubility and potency. RG7834, a repurposed PAPD5 inhibitor, was used for in vivo studies.
| Parameter | Description | Model | Source |
| Compound | RG7834 (dihydroquinolizinone) | - | [1] |
| Animal Model | Immunodeficient NOD,B6.SCID Il2rγ-/- KitW41/W41 (NBSGW) mice | Xenotransplantation | |
| Human Cell Model | Human blood stem cells (CD34+) with CRISPR/Cas9-induced PARN mutations | Xenotransplantation | [1] |
| Administration | Oral, supplied continuously in drinking water | In vivo | |
| Efficacy | - Rescued TERC 3' end maturation- Decreased 3' oligo-adenylation of TERC- Rescued telomere length | Engrafted human CD45+ cells (HSPCs and B cells) in bone marrow | [1] |
| Safety | No reported adverse systemic effects in mice | In vivo | [2] |
Experimental Protocols
Protocol 1: In Vivo Evaluation of PAPD5 Inhibitors in a Xenotransplantation Mouse Model
This protocol describes a general framework for evaluating the efficacy of a PAPD5 inhibitor (e.g., RG7834) in an in vivo xenotransplantation model using human hematopoietic stem and progenitor cells (HSPCs).
Materials:
-
PAPD5 inhibitor (e.g., RG7834)
-
Human CD34+ HSPCs
-
CRISPR/Cas9 system for PARN gene disruption
-
Immunodeficient mice (e.g., NBSGW)
-
Cell culture reagents
-
Reagents for DNA/RNA extraction
-
PCR and sequencing reagents
-
Flow cytometry reagents
-
Reagents for telomere length analysis (e.g., Telomere Restriction Fragment - TRF, or Flow-FISH)
Procedure:
-
Preparation of Human HSPCs: a. Thaw and culture human CD34+ HSPCs according to standard protocols. b. Introduce PARN gene disruption using a validated CRISPR/Cas9 system. c. Verify the gene knockout efficiency.
-
Xenotransplantation: a. On the day of transplantation, resuspend the PARN-mutant human HSPCs in a suitable buffer (e.g., sterile PBS). b. Transplant the cells into immunodeficient mice via a standard route (e.g., retro-orbital or tail vein injection). A typical dose is 1-2 x 105 cells per mouse.
-
Inhibitor Administration: a. Prepare the PAPD5 inhibitor formulation. For oral administration in drinking water, dissolve the compound in a suitable vehicle and then dilute it in the drinking water to the desired final concentration. b. Provide the inhibitor-containing drinking water to the treatment group of mice ad libitum. The control group should receive drinking water with the vehicle alone. c. Refresh the drinking water solution regularly (e.g., every 3-4 days) to ensure compound stability.
-
Monitoring of Engraftment: a. At selected time points post-transplantation (e.g., 4-6 weeks), perform peripheral blood sampling to monitor the engraftment of human cells (hCD45+). b. Use flow cytometry to quantify the percentage of human hematopoietic cells.
-
Endpoint Analysis (e.g., at 6-12 weeks): a. Euthanize the mice and harvest bone marrow from the femurs and tibias. b. Isolate total bone marrow cells and prepare a single-cell suspension. c. Isolate the human hematopoietic cell population (hCD45+) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS). d. Further sort into specific lineages if required (e.g., CD34+ HSPCs, CD19+ B cells).
-
TERC 3' End Analysis: a. Extract total RNA from the isolated human cell populations. b. Perform a 3' rapid amplification of cDNA ends (RACE) assay specifically for human TERC. c. Analyze the length and sequence of the 3' end of TERC to determine the extent of oligoadenylation.
-
Telomere Length Analysis: a. Extract genomic DNA from the isolated human cell populations. b. Measure telomere length using a suitable method such as Telomere Restriction Fragment (TRF) analysis by Southern blot or quantitative fluorescence in situ hybridization (Q-FISH).
Protocol 2: Logical Framework for Evaluating PAPD5 Inhibitors
This diagram illustrates the logical flow and expected outcomes when evaluating a PAPD5 inhibitor.
Conclusion
The inhibition of PAPD5 presents a novel and promising therapeutic avenue for diseases caused by telomerase insufficiency. The in vivo data, primarily from studies using the PAPD5 inhibitor RG7834 in a xenotransplantation model, demonstrate that this approach can effectively rescue the molecular defects associated with TERC instability.[1] While this compound itself has shown significant promise in vitro, further optimization for in vivo applications may be necessary. The protocols and data presented here provide a solid foundation for the continued investigation and development of PAPD5 inhibitors as a new class of therapeutics for telomere-related disorders.
References
- 1. Small-Molecule PAPD5 Inhibitors Restore Telomerase Activity in Patient Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small molecule PAPD5 inhibitors restore telomerase activity in patient stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety, Tolerability, and Pharmacokinetics of the Novel Hepatitis B Virus Expression Inhibitor GST-HG131 in Healthy Chinese Subjects: a First-in-Human Single- and Multiple-Dose Escalation Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A 90-day drinking water study in mice to characterize early events in the cancer mode of action of 1,4-dioxane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DSpace [repositori.upf.edu]
- 6. Progress in xenotransplantation: overcoming immune barriers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: BCH001 Treatment of PARN-Mutant iPSC Clones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the poly(A)-specific ribonuclease (PARN) gene are associated with telomere biology disorders, such as dyskeratosis congenita (DC) and pulmonary fibrosis (PF).[1] These mutations lead to defects in the maturation of the telomerase RNA component (TERC), a critical template for the telomerase enzyme that maintains telomere length.[2] Consequently, PARN-mutant cells exhibit reduced TERC levels, diminished telomerase activity, and progressive telomere shortening, leading to premature cellular senescence and stem cell exhaustion.[1][2]
A promising therapeutic strategy involves the inhibition of PAPD5, a non-canonical polymerase that adds destabilizing oligo(A) tails to immature TERC transcripts.[1][3] BCH001 is a specific small molecule inhibitor of PAPD5.[1][4] In induced pluripotent stem cells (iPSCs) derived from patients with PARN mutations, this compound has been shown to prevent TERC degradation, thereby restoring TERC levels, increasing telomerase activity, and elongating telomeres.[1][5] These application notes provide a summary of the quantitative effects of this compound on PARN-mutant iPSCs and detailed protocols for key experimental procedures.
Data Presentation
The following tables summarize the quantitative data from studies on the effects of this compound treatment on PARN-mutant iPSC clones.
Table 1: Effect of this compound on TERC Maturation and Levels
| Parameter | Treatment Group | Concentration | Duration | Outcome | Reference |
| TERC 3' end adenylation | PARN-mutant iPSCs | 1 µM | 7 days | Decrease in oligo-adenylated TERC species | [1] |
| TERC steady-state levels | PARN-mutant iPSCs | 100 nM - 1 µM | 7 days | Increased TERC RNA levels | [4] |
| TERC steady-state levels | PARN-mutant iPSCs | 1 µM | 7 days | Increased TERC levels observed by Northern blot | [1] |
Table 2: Effect of this compound on Telomerase Activity and Telomere Length
| Parameter | Treatment Group | Concentration | Duration | Outcome | Reference |
| Telomerase Activity | PARN-mutant iPSCs | 1 µM | 7 days | Increased telomerase activity | [1] |
| Telomere Length | PARN-mutant iPSCs | 0.1 - 1 µM | 4 weeks | Dose-dependent elongation of telomeres | [1] |
| Telomere Length | PARN-mutant iPSCs | 1 µM | 5 weeks | Normalized telomere length to wild-type levels | [1] |
Table 3: this compound Specificity and Cellular Impact
| Parameter | Cell Type | Concentration | Duration | Outcome | Reference |
| PAPD5 Inhibition | In vitro | Low micromolar | N/A | Specific inhibition of rPAPD5 | [1] |
| PARN Inhibition | In vitro | Not specified | N/A | No inhibition of PARN | [1][4] |
| Cell Growth, Cell Cycle, Apoptosis | PARN-mutant iPSCs | 1 µM | 24-72 hours | No adverse impact | [4] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: TERC maturation pathway and effect of this compound.
Caption: Experimental workflow for this compound treatment.
Experimental Protocols
Herein are detailed methodologies for the key experiments involved in assessing the efficacy of this compound on PARN-mutant iPSCs.
Culture of PARN-Mutant iPSC Clones
This protocol describes the routine maintenance of human iPSCs on Matrigel with mTeSR Plus medium.
Materials:
-
PARN-mutant iPSC line
-
Matrigel-coated 6-well plates
-
mTeSR™ Plus medium
-
ROCK inhibitor (Y-27632)
-
DPBS (without Ca2+/Mg2+)
-
ReLeSR™ or other gentle cell dissociation reagent
-
15 mL conical tubes
-
Incubator at 37°C, 5% CO2
Procedure:
-
Coating Plates: Coat 6-well plates with Matrigel solution according to the manufacturer's instructions. Incubate at 37°C for at least 30 minutes before use.
-
Daily Feeding: Aspirate the old medium and gently add 2 mL of fresh, pre-warmed mTeSR Plus medium to each well.
-
Passaging:
-
When iPSC colonies reach 70-80% confluency, aspirate the medium and wash once with 1 mL of DPBS.
-
Add 1 mL of ReLeSR™ and incubate at room temperature for 30-40 seconds.
-
Aspirate the ReLeSR™ and incubate the dry plate at 37°C for 3-9 minutes until the edges of the colonies begin to lift.
-
Add 1 mL of mTeSR Plus medium and gently detach the colonies by pipetting up and down.
-
Transfer the cell suspension to a new Matrigel-coated well at the desired split ratio (typically 1:3 to 1:6).
-
Add mTeSR Plus medium to a final volume of 2 mL. For the first 24 hours after passaging, supplement the medium with ROCK inhibitor (10 µM).
-
-
Cryopreservation:
-
Detach colonies as for passaging.
-
Centrifuge the cell suspension at 200 x g for 3 minutes.
-
Resuspend the cell pellet in 1 mL of cryopreservation medium (e.g., mFreSR™ or CryoStor® CS10).
-
Transfer to a cryovial and place in a controlled-rate freezing container at -80°C overnight before transferring to liquid nitrogen for long-term storage.
-
This compound Treatment of iPSCs
Materials:
-
This compound (stock solution in DMSO)
-
PARN-mutant iPSCs cultured as described above
-
mTeSR™ Plus medium
-
DMSO (vehicle control)
Procedure:
-
Prepare working solutions of this compound in mTeSR Plus medium at final concentrations ranging from 0.1 µM to 1 µM. Prepare a vehicle control with an equivalent concentration of DMSO.
-
Aspirate the medium from the iPSC cultures and replace it with the this compound-containing medium or the DMSO control medium.
-
Culture the cells for the desired duration (e.g., 7 days for TERC analysis, 4 weeks for telomere length analysis), changing the medium daily with fresh treatment or control medium.
-
At the end of the treatment period, harvest the cells for downstream analysis (RNA extraction, DNA extraction, or protein lysate preparation).
TERC 3' End Analysis (RLM-RACE)
RNA Ligase-Mediated Rapid Amplification of cDNA Ends (RLM-RACE) is used to identify the 3' ends of TERC transcripts.
Materials:
-
Total RNA isolated from iPSCs
-
3' RACE kit (e.g., from Thermo Fisher Scientific)
-
Gene-specific primers for TERC
-
T4 RNA ligase
-
Reverse transcriptase
-
Taq DNA polymerase
-
Agarose gel electrophoresis equipment
Procedure:
-
Ligate a pre-adenylated 3' adapter to the 3' end of the total RNA using T4 RNA ligase. This adapter provides a priming site for reverse transcription.
-
Perform reverse transcription using a primer complementary to the 3' adapter to generate first-strand cDNA.
-
Amplify the TERC cDNA using a forward gene-specific primer for TERC and a reverse primer corresponding to the adapter sequence.
-
Analyze the PCR products by agarose gel electrophoresis. The size of the product will indicate the position of the 3' end of the TERC transcript.
-
For detailed analysis of adenylation status, the PCR products can be cloned and sequenced.
Northern Blot Analysis for TERC Levels
Materials:
-
Total RNA from iPSCs
-
Formaldehyde/MOPS agarose gel
-
Northern transfer apparatus
-
Nylon membrane
-
UV crosslinker
-
Hybridization buffer
-
32P-labeled oligonucleotide probe for TERC (e.g., 5'-CAGGAAAGGAACGGAGCGAGTC-3')
-
Phosphorimager system
Procedure:
-
Separate 10-20 µg of total RNA on a denaturing formaldehyde/MOPS agarose gel.
-
Transfer the RNA to a nylon membrane by capillary action overnight.
-
UV crosslink the RNA to the membrane.
-
Prehybridize the membrane in hybridization buffer at 42°C for at least 30 minutes.
-
Add the 32P-labeled TERC probe and hybridize overnight at 42°C.
-
Wash the membrane with increasing stringency washes to remove non-specifically bound probe.
-
Expose the membrane to a phosphor screen and visualize the TERC band using a phosphorimager.
-
Normalize the TERC signal to a loading control such as 18S rRNA.
Telomeric Repeat Amplification Protocol (TRAP) Assay
The TRAP assay measures telomerase activity.
Materials:
-
TRAP assay kit (e.g., TRAPeze® RT Telomerase Detection Kit)
-
Cell lysates from iPSCs
-
PCR thermocycler
-
Polyacrylamide gel electrophoresis (PAGE) system
Procedure:
-
Prepare cell lysates from an equal number of iPSCs from each treatment group.
-
In the first step, telomerase in the lysate adds telomeric repeats to a substrate oligonucleotide.
-
In the second step, the extended products are amplified by PCR. An internal control is co-amplified to normalize for PCR efficiency.
-
Separate the PCR products on a non-denaturing polyacrylamide gel.
-
Visualize the characteristic ladder of telomerase products (6 bp increments).
-
Quantify the intensity of the telomerase ladder relative to the internal control to determine telomerase activity.
Terminal Restriction Fragment (TRF) Analysis
TRF analysis is the gold standard for measuring telomere length.
Materials:
-
High molecular weight genomic DNA from iPSCs
-
Restriction enzymes that do not cut in the telomeric repeats (e.g., HinfI and RsaI)
-
Pulsed-field gel electrophoresis (PFGE) or standard agarose gel electrophoresis system
-
Southern blotting apparatus
-
32P-labeled telomeric probe (e.g., (TTAGGG)n)
Procedure:
-
Digest 2-5 µg of high molecular weight genomic DNA with a cocktail of HinfI and RsaI overnight.
-
Separate the digested DNA on a 0.8% agarose gel by electrophoresis.
-
Denature the DNA in the gel and transfer it to a nylon membrane.
-
Hybridize the membrane with a 32P-labeled telomeric probe overnight.
-
Wash the membrane and expose it to a phosphor screen.
-
Analyze the resulting smear of telomeric DNA to determine the average telomere length by comparing it to a DNA ladder of known size.
Conclusion
This compound presents a promising therapeutic avenue for telomere diseases caused by PARN mutations. By specifically inhibiting PAPD5, this compound effectively rescues the molecular defects in PARN-mutant iPSCs, leading to the restoration of telomerase function and the maintenance of telomere length. The protocols outlined in these application notes provide a comprehensive framework for researchers to investigate the effects of this compound and similar compounds in a physiologically relevant human iPSC model system. These assays are crucial for the preclinical evaluation of potential therapeutics for telomere biology disorders.
References
- 1. Small molecule PAPD5 inhibitors restore telomerase activity in patient stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Posttranscriptional manipulation of TERC reverses molecular hallmarks of telomere disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
Application Notes and Protocols: Measuring Telomere Length After BCH001 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction and Purpose
Telomeres, the protective nucleoprotein caps at the ends of linear chromosomes, are crucial for maintaining genomic stability. Their progressive shortening with each cell division acts as a molecular clock, eventually leading to cellular senescence or apoptosis. The enzyme telomerase, a reverse transcriptase, counteracts this shortening by adding telomeric repeats to chromosome ends, thereby enabling cellular proliferation, particularly in stem cells.[1][2][3]
Dysregulation of telomere maintenance is implicated in a range of diseases, including dyskeratosis congenita (DC), pulmonary fibrosis, and cancer.[1][4][5] BCH001 is a small molecule inhibitor of PAPD5, a non-canonical polymerase that destabilizes the telomerase RNA component (TERC) through oligoadenylation.[4][5][6] By inhibiting PAPD5, this compound protects TERC from degradation, leading to increased TERC levels, restored telomerase activity, and subsequent elongation of telomeres.[1][4][7][8] This makes this compound a promising therapeutic candidate for telomere biology disorders.[8][9]
These application notes provide detailed protocols for assessing the efficacy of this compound by measuring its primary downstream effect: the change in telomere length. We describe the gold-standard Terminal Restriction Fragment (TRF) analysis and the high-throughput Quantitative PCR (qPCR) method.
Mechanism of Action of this compound
The following diagram illustrates the signaling pathway affected by this compound.
Caption: Mechanism of this compound in restoring telomere length.
Experimental Design Considerations
A robust experimental design is critical for accurately assessing the effect of this compound.
-
Cell Lines: Use cell lines relevant to telomere biology disorders (e.g., iPSCs derived from patients with DC) or other models where telomerase activity is a key factor.[1][4]
-
Controls:
-
Vehicle Control: Treat cells with the same solvent used to dissolve this compound (e.g., DMSO) at the same final concentration.
-
Untreated Control: Cells cultured under normal conditions without any treatment.
-
Time-Zero (T0) Control: A sample of cells harvested before the start of treatment to establish a baseline telomere length.
-
-
This compound Concentration: The optimal concentration should be determined via a dose-response experiment. Published studies have effectively used 1 µM this compound in iPSCs.[4]
-
Treatment Duration: Telomere length changes occur over multiple cell divisions. Long-term treatment is necessary. Studies have shown significant elongation after 5 to 12 weeks of continuous treatment.[4]
-
Sample Collection: Harvest cells at various time points (e.g., 0, 4, 8, and 12 weeks) to monitor the kinetics of telomere elongation. Ensure sufficient cell numbers for DNA extraction (~1-5 million cells per sample).
Protocol 1: Terminal Restriction Fragment (TRF) Analysis
TRF analysis is considered the gold standard for measuring average telomere length.[10][11][12] It involves digesting genomic DNA with restriction enzymes that do not cut within the telomeric repeats, followed by Southern blotting to visualize the distribution of telomere fragment lengths.
Caption: Experimental workflow for TRF analysis.
Materials and Reagents
-
Genomic DNA extraction kit (e.g., Qiagen DNeasy Blood & Tissue Kit)
-
Restriction enzymes: HinfI and RsaI
-
Agarose, 10X TBE buffer
-
Nylon membrane (e.g., Hybond-N+)
-
DIG-labeled telomeric probe (e.g., TTAGGG)n
-
Chemiluminescent detection reagents
-
DNA molecular weight marker (covering 2-20 kb)
Detailed Methodology
-
Genomic DNA (gDNA) Isolation: Extract high-quality gDNA from cell pellets following the manufacturer's protocol. Ensure the DNA is intact and not sheared.
-
DNA Digestion: Digest 3-5 µg of gDNA with a cocktail of HinfI and RsaI restriction enzymes overnight at 37°C.[13] These enzymes cut frequently in the genome but not within the telomeric repeats.
-
Agarose Gel Electrophoresis: Resolve the digested DNA on a 0.5% agarose gel at a low voltage (e.g., 50-60V) for an extended period (16-20 hours) to achieve good separation of large DNA fragments.[13][14] Load a DNA ladder spanning 2-23 kb.
-
Southern Blotting:
-
Depurinate the gel in 0.25 M HCl, denature in 0.5 M NaOH/1.5 M NaCl, and neutralize in 0.5 M Tris-HCl/1.5 M NaCl.
-
Transfer the DNA from the gel to a positively charged nylon membrane via capillary transfer overnight.
-
UV-crosslink the DNA to the membrane.
-
-
Hybridization:
-
Pre-hybridize the membrane in a suitable hybridization buffer.
-
Hybridize with a DIG-labeled telomeric probe (5'-CCCTAA-3') overnight at an appropriate temperature.
-
-
Detection:
-
Wash the membrane to remove the unbound probe.
-
Incubate with an anti-DIG antibody conjugated to alkaline phosphatase.
-
Apply a chemiluminescent substrate and expose the membrane to X-ray film or a digital imager.
-
-
Data Analysis:
-
Capture the image of the blot.
-
The telomeric DNA will appear as a smear. Use densitometry software to calculate the weighted average TRF length for each lane relative to the DNA ladder. An increase in the average TRF length in this compound-treated samples compared to controls indicates telomere elongation.
-
Protocol 2: Quantitative PCR (qPCR) for Relative Telomere Length
The qPCR method is a high-throughput alternative that measures the relative abundance of telomere repeat sequences (T) to a single-copy gene (S).[15][16][17] The resulting T/S ratio is proportional to the average telomere length.
Caption: Experimental workflow for relative telomere length by qPCR.
Materials and Reagents
-
Genomic DNA extraction kit
-
SYBR Green qPCR Master Mix
-
Primers for telomere repeats (TelG and TelC)
-
Primers for a single-copy gene (e.g., 36B4 or ALB)
-
Reference DNA sample with known telomere length
-
qPCR instrument
Detailed Methodology
-
gDNA Isolation: Extract gDNA as described in section 3.2.1. Ensure DNA concentration is accurately measured.
-
qPCR Plate Setup:
-
Prepare two separate qPCR reactions for each sample: one to amplify the telomere repeats (T) and one for the single-copy gene (S).[17]
-
For each reaction, use 10-20 ng of gDNA.
-
Include a standard curve using a reference DNA sample serially diluted.
-
Include no-template controls for each primer set.
-
-
Primer Sequences (Cawthon Method): [16]
-
TelG: 5'-ACACTAAGGTTTGGGTTTGGGTTTGGGTTTGGGT-3'
-
TelC: 5'-TGTTAGGTATCCCTATCCCTATCCCTATCCCTATCCCTA-3'
-
36B4 Fwd: 5'-CAGCAAGTGGGAAGGTGTAATCC-3'
-
36B4 Rev: 5'-CCCATTCTATCATCAACGGGTACAA-3'
-
-
Thermal Cycling: Run the qPCR plates on a real-time PCR instrument. A typical protocol involves an initial denaturation step followed by 30-40 cycles of denaturation and annealing/extension.
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the telomere (T) and single-copy gene (S) reactions for each sample.
-
Calculate the relative T/S ratio using the 2-ΔΔCt method or by using the standard curve to determine the relative quantity of T and S amplicons.[15]
-
The formula for the T/S ratio is proportional to: 2Ct(S) / 2Ct(T) = 2-(Ct(T) - Ct(S)) = 2-ΔCt.
-
An increase in the T/S ratio in this compound-treated cells relative to controls indicates an increase in average telomere length.
-
Data Presentation and Interpretation
Quantitative data should be summarized in tables for clear comparison between treatment groups and time points.
Table 1: Example Data Presentation for TRF Analysis
| Treatment Group | Time Point | Mean TRF Length (kb) ± SD | Change from T0 (kb) |
| Untreated | Week 0 | 6.5 ± 0.3 | 0.0 |
| Week 12 | 6.2 ± 0.4 | -0.3 | |
| Vehicle (DMSO) | Week 12 | 6.1 ± 0.3 | -0.4 |
| This compound (1 µM) | Week 12 | 7.8 ± 0.5 | +1.3 |
-
Interpretation: A statistically significant increase in the mean TRF length for the this compound-treated group indicates successful telomere elongation.
Table 2: Example Data Presentation for qPCR Analysis
| Treatment Group | Time Point | Mean Relative T/S Ratio ± SD | Fold Change from T0 |
| Untreated | Week 0 | 1.00 ± 0.08 | 1.00 |
| Week 12 | 0.85 ± 0.10 | 0.85 | |
| Vehicle (DMSO) | Week 12 | 0.82 ± 0.09 | 0.82 |
| This compound (1 µM) | Week 12 | 1.55 ± 0.15 | 1.55 |
-
Interpretation: A T/S ratio significantly greater than the vehicle control and baseline demonstrates an increase in the average telomere length in response to this compound treatment.
References
- 1. Small molecules restore telomeres in patient stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Khan Academy [khanacademy.org]
- 4. Small molecule PAPD5 inhibitors restore telomerase activity in patient stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Small-Molecule PAPD5 Inhibitors Restore Telomerase Activity in Patient Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. news.harvard.edu [news.harvard.edu]
- 10. Telomere Length: A Review of Methods for Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A simplified method to calculate telomere length from Southern blot images of terminal restriction fragment lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Telomere Length Measurement Methods - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. academic.oup.com [academic.oup.com]
- 14. trn.tulane.edu [trn.tulane.edu]
- 15. Telomere length measurement by qPCR – Summary of critical factors and recommendations for assay design - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. An Optimised Step-by-Step Protocol for Measuring Relative Telomere Length [mdpi.com]
Troubleshooting & Optimization
BCH001 in DMSO: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of BCH001 in Dimethyl Sulfoxide (DMSO). Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The recommended solvent for creating stock solutions of this compound is Dimethyl Sulfoxide (DMSO).[1]
Q2: What is the maximum solubility of this compound in DMSO?
A2: The maximum solubility of this compound in DMSO is 125 mg/mL, which corresponds to a molar concentration of 297.38 mM.[1] It is important to note that achieving this concentration may require sonication.[1]
Q3: How should I prepare a stock solution of this compound in DMSO?
A3: To prepare a stock solution, it is recommended to use newly opened, anhydrous DMSO, as its hygroscopic nature can negatively impact solubility.[1] For detailed steps, please refer to the "Protocol for Preparing this compound Stock Solutions" section below.
Q4: How should I store the this compound stock solution in DMSO?
A4: For long-term stability, the stock solution of this compound in DMSO should be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[1] It is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
Q5: Can I store the this compound/DMSO stock solution at room temperature?
A5: While DMSO itself is stable at room temperature, it is highly recommended to store the this compound stock solution at -20°C or -80°C to ensure the long-term stability of the compound.[1][2][3]
Q6: What should I do if the this compound/DMSO solution is frozen upon arrival or after storage?
A6: DMSO has a relatively high freezing point (18.4°C) and may solidify at refrigerator or even cool room temperatures.[3][4] If your solution is frozen, it can be gently warmed to room temperature to reliquefy without harming the product.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Difficulty Dissolving this compound | Incomplete dissolution. | Use an ultrasonic bath to aid in dissolving the compound.[1] Ensure the solution is vortexed thoroughly. |
| Hygroscopic DMSO was used. | Use a fresh, unopened vial of anhydrous DMSO for the best results.[1] | |
| Precipitate Forms Upon Dilution | The compound is precipitating out of the aqueous solution. | This is a common occurrence when diluting a DMSO stock solution into an aqueous buffer.[5] Gently warm the solution to 37°C and vortex or sonicate until the precipitate redissolves.[5] Ensure the solution is clear before use. |
| Inconsistent Experimental Results | Degradation of this compound due to improper storage. | Aliquot stock solutions to minimize freeze-thaw cycles.[6] Store at the recommended temperatures (-20°C or -80°C).[1] |
| Contamination of the stock solution. | Use sterile techniques when handling the compound and solvent. Filter-sterilize the DMSO solution if necessary, using a Teflon or nylon membrane (do not use cellulose acetate).[2][3] |
Data Presentation
Table 1: Solubility and Stock Solution Parameters for this compound
| Parameter | Value | Notes |
| Solvent | DMSO | |
| Maximum Solubility | 125 mg/mL (297.38 mM) | Ultrasonic assistance may be required.[1] |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years | |
| Storage (in DMSO) | -80°C for 2 years, -20°C for 1 year | [1] |
Table 2: Preparation of Common this compound Stock Concentrations
| Desired Concentration | Mass of this compound for 1 mL | Mass of this compound for 5 mL | Mass of this compound for 10 mL |
| 1 mM | 0.42 mg | 2.1 mg | 4.2 mg |
| 5 mM | 2.1 mg | 10.5 mg | 21 mg |
| 10 mM | 4.2 mg | 21 mg | 42 mg |
Calculations are based on the molecular weight of this compound (420.47 g/mol ). Please refer to the manufacturer's product datasheet for the exact molecular weight.
Experimental Protocols
Protocol for Preparing this compound Stock Solutions
-
Preparation: Bring the vial of this compound powder and a new, sealed vial of anhydrous DMSO to room temperature.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder.
-
Mixing: Vortex the solution thoroughly for several minutes.
-
Sonication (if necessary): If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 10-15 minute intervals until the solution is clear.[1]
-
Aliquoting and Storage: Aliquot the stock solution into single-use, sterile vials. Store the aliquots at -20°C or -80°C, protected from light.[1]
Protocol for Diluting this compound Stock Solution in Aqueous Media
-
Thawing: Thaw a single-use aliquot of the this compound/DMSO stock solution at room temperature.
-
Dilution: Add the required volume of the stock solution to your aqueous experimental media. It is recommended to add the DMSO stock directly to the media while vortexing to facilitate mixing.
-
Observation: Observe the solution for any precipitate formation.
-
Re-dissolving (if necessary): If a precipitate forms, warm the solution to 37°C and vortex or sonicate until the solution becomes clear.[5]
-
Control: Prepare a vehicle control with the same final concentration of DMSO used in your experimental samples.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting BCH001 experimental variability.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using BCH001 in their experiments. The information is designed to help address experimental variability and ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a quinoline derivative that acts as a specific inhibitor of PAPD5 (poly(A) polymerase D5), a non-canonical polymerase.[1] PAPD5 is known to oligo-adenylate and destabilize the telomerase RNA component (TERC).[1][2][3] By inhibiting PAPD5, this compound prevents the degradation of TERC, leading to increased steady-state levels of TERC RNA.[1][4] This, in turn, can restore telomerase activity and telomere length in certain cellular contexts, such as in dyskeratosis congenita (DC) induced pluripotent stem cells (iPSCs).[1][2][3][4]
Q2: What are the recommended storage and handling conditions for this compound?
Proper storage of this compound is critical to maintain its activity. Stock solutions should be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[1] It is recommended to aliquot the stock solution upon receipt to avoid multiple freeze-thaw cycles. Before use, allow the vial to equilibrate to room temperature.
Q3: In which cell types has this compound been shown to be effective?
This compound has been shown to be effective in restoring telomerase activity and telomere length in dyskeratosis congenita (DC) patient-derived induced pluripotent stem cells (iPSCs).[1][2][3][4] It has also been noted to increase TERC levels in primary fibroblasts from patients with PARN mutations, although it did not prevent senescence in these cells due to the lack of TERT expression.[4]
Q4: What is the recommended working concentration and treatment duration for this compound?
The effective concentration of this compound can vary depending on the cell type and experimental goals. However, a concentration range of 100 nM to 1 µM has been shown to be effective in reducing TERC RNA oligo-adenylation and increasing TERC RNA levels in PARN-mutant iPSC clones.[1] For long-term experiments, such as those assessing telomere length, a treatment duration of 7 days or longer may be necessary.[1][4] It has been reported that continuous culture with 1 µM this compound for several months can normalize telomere length in patient iPSCs.[4]
Troubleshooting Guide
Issue 1: No observable effect of this compound on TERC levels or telomerase activity.
If you do not observe the expected effects of this compound, consider the following potential causes and solutions:
-
Suboptimal Concentration: The optimal concentration of this compound may be cell-type dependent.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
-
Insufficient Treatment Duration: The restoration of TERC levels and telomerase activity may take time.
-
Solution: Increase the duration of the this compound treatment. For telomere length analysis, prolonged treatment for several weeks may be required.[4]
-
-
Incorrect Reagent Handling: Improper storage or handling of this compound can lead to its degradation.
-
Solution: Ensure that this compound stock solutions are stored at the correct temperature and that freeze-thaw cycles are minimized.[1]
-
-
Cellular Context: The effect of this compound on telomere length is dependent on the expression of TERT (telomerase reverse transcriptase).[4]
-
Solution: Verify that your cell model expresses TERT if you are assessing telomere elongation.
-
Issue 2: High variability between experimental replicates.
High variability can obscure the true effect of this compound. Here are common sources of variability and how to address them:
-
Inconsistent Cell Seeding: Uneven cell distribution in multi-well plates is a common source of variability.[5][6]
-
Solution: Ensure a homogenous cell suspension before seeding and use proper pipetting techniques to dispense cells evenly.[6]
-
-
-
Solution: Calibrate your pipettes regularly and use consistent pipetting techniques for all samples.
-
-
Cell Health and Passage Number: The health and passage number of your cells can influence their response to treatment.[5][8]
-
Solution: Use cells that are healthy, within a consistent passage number range, and free of contamination.[8]
-
-
Plate Edge Effects: Wells on the edge of a microplate are more prone to evaporation, which can concentrate reagents and affect cell growth.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile media or PBS to maintain humidity.
-
Quantitative Data Summary
| Parameter | Value | Cell Type | Reference |
| Effective Concentration | 100 nM - 1 µM | PARN-mutant iPSCs | [1] |
| No Adverse Effects on Cell Growth | 1 µM (24-72h) | iPSCs from DC patients | [1][4] |
| In Vitro IC50 for rPAPD5 | Low micromolar range | Recombinant PAPD5 | [4] |
| Storage (Stock Solution) | -80°C (2 years), -20°C (1 year) | N/A | [1] |
Experimental Protocols
Protocol 1: Assessment of TERC RNA Levels in iPSCs
-
Cell Seeding: Seed PARN-mutant iPSCs in a suitable culture plate at a density that allows for logarithmic growth throughout the experiment.
-
This compound Treatment: The following day, treat the cells with this compound at a final concentration of 100 nM to 1 µM. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 7 days, replacing the media with fresh media containing this compound or vehicle every 1-2 days.
-
RNA Extraction: After 7 days, harvest the cells and extract total RNA using a standard protocol (e.g., Trizol reagent).
-
qRT-PCR Analysis: Perform quantitative reverse transcription PCR (qRT-PCR) to determine the relative expression levels of TERC RNA. Normalize the data to a stable housekeeping gene.
Protocol 2: Telomere Repeat Amplification Protocol (TRAP) Assay
-
Cell Lysate Preparation: Following treatment with this compound or vehicle, prepare cell lysates for the TRAP assay according to the manufacturer's instructions.
-
TRAP Reaction: Perform the telomerase reaction using a commercial TRAP assay kit. This typically involves the extension of a substrate oligonucleotide by telomerase, followed by PCR amplification of the extension products.
-
Detection: Analyze the PCR products by gel electrophoresis. An increase in the characteristic ladder of bands indicates higher telomerase activity.
Visualizations
Caption: Mechanism of action of this compound in TERC regulation.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small molecules restore telomeres in patient stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Small molecule PAPD5 inhibitors restore telomerase activity in patient stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Experimental Variability and Replicates in siRNA Experiments | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. azurebiosystems.com [azurebiosystems.com]
Optimizing BCH001 Concentration for Cell-Based Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of BCH001 for various cell-based assays. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a specific inhibitor of PAPD5, a non-canonical poly(A) polymerase. PAPD5 adds oligo(A) tails to the 3' end of the telomerase RNA component (TERC), marking it for degradation. By inhibiting PAPD5, this compound prevents this oligo-adenylation, leading to the stabilization and increased steady-state levels of TERC. This, in turn, can restore telomerase activity and promote telomere length maintenance, particularly in cellular models of diseases like Dyskeratosis Congenita (DC).[1][2][3][4][5]
Q2: What is a typical starting concentration range for this compound in cell-based assays?
A2: For long-term treatments (e.g., 7 days or more) aimed at observing effects on telomere length and TERC levels, a concentration range of 100 nM to 1 µM is recommended.[1][6] For shorter-term assays (24-72 hours), concentrations up to 10 µM have been used. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.
Q3: Is this compound cytotoxic?
A3: At effective concentrations for its biological activity, this compound has been shown to have no adverse impact on cell growth, cell cycle, or apoptosis in induced pluripotent stem cells (iPSCs).[1][6] However, as with any small molecule, cytotoxicity can be cell-type dependent and may occur at higher concentrations. It is always recommended to perform a cytotoxicity assay to determine the non-toxic concentration range for your specific cell line.
Q4: How should I prepare and store a this compound stock solution?
A4: this compound is soluble in DMSO.[7] Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[6] When preparing your working concentrations, ensure the final DMSO concentration in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
Troubleshooting Guide
This section addresses common issues that may arise when optimizing this compound concentration.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No observable effect on TERC levels or telomerase activity. | 1. Suboptimal this compound Concentration: The concentration may be too low to effectively inhibit PAPD5 in your cell type. 2. Insufficient Treatment Duration: The treatment time may be too short to see a measurable change in TERC levels. 3. Low Endogenous PAPD5 Activity: The cell line may not have high enough PAPD5 activity for inhibition to produce a significant effect. 4. Incorrect Assay Technique: Issues with the qRT-PCR or TRAP assay protocol. | 1. Perform a Dose-Response Experiment: Test a wider range of this compound concentrations (e.g., 10 nM to 10 µM). 2. Increase Incubation Time: Extend the treatment duration (e.g., from 3 days to 7 or 14 days). 3. Use a Positive Control Cell Line: If possible, use a cell line known to be responsive to PAPD5 inhibition. 4. Review and Optimize Assay Protocols: Ensure primers are efficient, and all steps of the protocol are followed correctly. Include appropriate positive and negative controls. |
| High Cell Death or Unexpected Cytotoxicity. | 1. This compound Concentration is Too High: The concentration may be in the toxic range for your specific cell line. 2. Solvent (DMSO) Toxicity: The final concentration of DMSO in the culture medium may be too high. 3. Cell Line Sensitivity: The cells may be particularly sensitive to perturbations in the TERC pathway or have off-target effects. 4. Poor Cell Health: The initial health of the cells may be compromised. | 1. Determine the IC50: Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the concentration that inhibits 50% of cell growth and work well below this value. 2. Check Final DMSO Concentration: Ensure the final DMSO concentration is non-toxic for your cells (typically ≤ 0.1%). Include a vehicle control (DMSO only) in your experiments. 3. Test Different Cell Lines: If feasible, try using a different cell line that may be less sensitive. 4. Ensure Healthy Cell Culture: Use cells with low passage numbers and ensure they are in the logarithmic growth phase before treatment.[8] |
| Inconsistent or Variable Results Between Experiments. | 1. Inconsistent Cell Seeding Density: Variations in the number of cells plated can lead to different responses. 2. Variability in Reagent Preparation: Inconsistent dilution of this compound or other assay reagents. 3. Cell Passage Number: High passage numbers can lead to genetic drift and altered cellular responses. 4. Plate Edge Effects: Evaporation from wells on the edge of the plate can concentrate media components and affect cell growth. | 1. Standardize Cell Seeding: Use a consistent and optimized cell seeding density for all experiments. 2. Prepare Fresh Dilutions: Prepare fresh working dilutions of this compound from a reliable stock solution for each experiment. 3. Use Low Passage Cells: Maintain a consistent and low passage number for your cell line. 4. Minimize Edge Effects: Avoid using the outer wells of the plate for experimental samples or fill them with sterile PBS or media to maintain humidity. |
Data Presentation
Table 1: Recommended this compound Concentration Ranges for Common Cell-Based Assays
| Assay Type | Cell Type Example | Recommended Concentration Range | Treatment Duration | Reference(s) |
| TERC Level Quantification | PARN-mutant iPSCs | 100 nM - 1 µM | 7 days | [1][6] |
| Telomere Length Analysis | PARN-mutant iPSCs | 100 nM - 1 µM | 3 - 5 weeks | [2] |
| Cytotoxicity Assessment (e.g., MTT) | iPSCs from DC patients | 1 µM (shown to be non-toxic) | 24 - 72 hours | [1][6] |
| Colony Formation Assay | CD34+ HSPCs | 10 µM | 14 days | [7] |
Experimental Protocols
Protocol 1: Determining this compound Cytotoxicity using an MTT Assay
This protocol is for assessing the effect of this compound on cell viability.
Materials:
-
96-well flat-bottom tissue culture plates
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by gentle pipetting or shaking to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Quantification of TERC RNA Levels by qRT-PCR
This protocol outlines the steps to measure changes in TERC RNA levels following this compound treatment.
Materials:
-
6-well tissue culture plates
-
Cells of interest
-
This compound
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (SYBR Green or probe-based)
-
Primers for TERC and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound or vehicle (DMSO) for the specified duration.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
Reverse Transcription: Synthesize cDNA from an equal amount of RNA for each sample using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for TERC or the housekeeping gene, and cDNA template.
-
qPCR Run: Perform the qPCR reaction using a real-time PCR instrument with appropriate cycling conditions.
-
Data Analysis: Determine the cycle threshold (Ct) values for TERC and the housekeeping gene for each sample. Calculate the relative expression of TERC using the ΔΔCt method, normalizing to the housekeeping gene and comparing the this compound-treated samples to the vehicle-treated control.
Protocol 3: Assessment of Telomerase Activity by TRAP Assay
The Telomeric Repeat Amplification Protocol (TRAP) is a PCR-based method to detect telomerase activity.
Materials:
-
TRAP assay kit (commercial kits are recommended for consistency)
-
Cell lysis buffer (provided in the kit or CHAPS-based)
-
TS primer (telomerase substrate)
-
Return primer
-
Taq polymerase
-
dNTPs
-
PCR tubes and thermocycler
-
Polyacrylamide gel electrophoresis (PAGE) system or real-time PCR instrument for quantitative TRAP (qTRAP)
Procedure:
-
Cell Lysate Preparation: Treat cells with this compound or vehicle. Harvest the cells and prepare cell lysates by incubating a specific number of cells in lysis buffer.
-
Telomerase Extension: In a PCR tube, combine the cell lysate with a reaction mixture containing the TS primer and dNTPs. Incubate at room temperature to allow telomerase to add telomeric repeats to the TS primer.
-
PCR Amplification: Add the return primer and Taq polymerase to the reaction mixture. Perform PCR to amplify the extended products.
-
Detection of Products:
-
Gel-based: Resolve the PCR products on a polyacrylamide gel and visualize the characteristic ladder of bands representing telomerase activity.
-
qTRAP: Use a SYBR Green-based qPCR approach to quantify the amplified products in real-time.
-
-
Data Analysis: Compare the intensity of the ladder or the amplification signal between this compound-treated and control samples. Include a heat-inactivated lysate as a negative control.
Visualizations
Caption: Mechanism of action of this compound in the TERC stabilization pathway.
Caption: General experimental workflow for optimizing this compound concentration.
Caption: A logical flow for troubleshooting common issues with this compound.
References
- 1. TRAP Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Telomerase Repeat Amplification Protocol (TRAP) [bio-protocol.org]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Small molecule PAPD5 inhibitors restore telomerase activity in patient stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. genscript.com [genscript.com]
BCH001 Cytotoxicity Assessment: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers assessing the cytotoxicity of BCH001 in various cell lines.
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to be cytotoxic?
A1: Based on current research, this compound, as a specific PAPD5 inhibitor, is generally not expected to be cytotoxic at effective concentrations. Studies have shown that concentrations up to 1 µM for 24-72 hours had no adverse impact on cell growth, cell cycle, or apoptosis in induced pluripotent stem cells (iPSCs).[1] Another study indicated that 400 nM of this compound did not induce cell death.[2] However, cytotoxic responses can be cell-line specific. If you observe significant cytotoxicity, it may be due to experimental variables or a unique sensitivity of your specific cell line.
Q2: I am observing high levels of cytotoxicity in my experiments. What are the potential causes?
A2: Unexpected cytotoxicity can stem from several factors:
-
Cell Line Sensitivity: The cell line you are using may have a unique sensitivity to PAPD5 inhibition that is not present in other lines like iPSCs.
-
Compound Concentration: Ensure your final concentration of this compound is accurate. An error in dilution calculations can lead to excessively high doses.
-
Solvent Toxicity: If using a solvent like DMSO to dissolve this compound, ensure the final concentration in your culture medium is non-toxic to your cells. It is recommended to keep the final DMSO concentration below 0.1%.
-
Assay Interference: The components of your cytotoxicity assay may be incompatible with this compound. For example, some compounds can interfere with the fluorescent or colorimetric readouts of standard assays.[3]
-
Contamination: Microbial contamination (e.g., mycoplasma) in your cell culture can cause cell death and confound your results.
Q3: My cytotoxicity results are not reproducible. What should I check?
A3: Lack of reproducibility is a common issue in cell-based assays.[4] Consider the following:
-
Cell Density: Inconsistent cell seeding density can significantly impact results. Ensure you have an optimal and consistent number of cells in each well.[5]
-
Pipetting Technique: Inaccurate or forceful pipetting can introduce variability.[5]
-
Incubation Time: The timing of compound addition and the final assay reading should be consistent across experiments.
-
Passage Number: High passage numbers can lead to genetic drift and altered cellular responses. Use cells within a consistent and low passage range.
Q4: How do I choose the right cytotoxicity assay for this compound?
A4: The choice of assay depends on the expected mechanism of cell death. Common assays include:
-
MTT/XTT/WST-1 Assays: These colorimetric assays measure metabolic activity, which is an indicator of cell viability.
-
LDH Release Assay: This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating loss of membrane integrity.[6]
-
DNA Binding Dyes: Dyes like propidium iodide or CellTox™ Green are excluded from live cells but enter dead cells and fluoresce upon binding to DNA.[3][4] It is often recommended to use two different types of assays to confirm your results.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High background signal in control wells | Reagent contamination or incorrect preparation. | Prepare fresh reagents and use appropriate controls, including medium-only wells to determine background fluorescence.[3] |
| Edge effects on the microplate | Evaporation of medium from the outer wells during extended incubation. | Avoid using the outermost wells of the assay plate for critical measurements.[3] Maintain proper humidity in the incubator. |
| Underestimation of cytotoxicity | The chosen assay endpoint is not optimal for the timing of this compound-induced effects. | Perform a time-course experiment to identify the optimal time point for analysis.[4] |
| Interference of this compound with the assay chemistry. | Run a control with this compound in a cell-free system to check for direct interference with the assay reagents. | |
| Inconsistent results between assays (e.g., MTT vs. LDH) | Different assays measure different cellular events (metabolic activity vs. membrane integrity). | This may indicate a specific mechanism of action. For example, a decrease in MTT signal without an increase in LDH release could suggest a cytostatic effect rather than cytotoxic. |
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Different Cell Lines
| Cell Line | Type | IC50 (µM) after 72h | Notes |
| iPSCs | Induced Pluripotent Stem Cells | > 100 | Consistent with published data showing low toxicity.[1] |
| HeLa | Cervical Cancer | > 50 | High tolerance observed. |
| A549 | Lung Carcinoma | 25.4 | Moderate sensitivity. |
| Jurkat | T-cell Leukemia | 8.9 | Higher sensitivity, potentially linked to hematopoietic lineage. |
| HepG2 | Hepatocellular Carcinoma | 42.1 | Moderate tolerance. |
Note: The data in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound. Remove the old medium and add fresh medium containing different concentrations of this compound to the wells. Include vehicle-only and medium-only controls.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[5]
-
Calculation: Calculate the percentage of cytotoxicity by comparing the absorbance of treated wells to the control wells.
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Simplified pathway showing this compound's mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Confirming PAPD5 Inhibition by BCH001 in Cellular Assays
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for confirming the cellular activity of BCH001, a specific inhibitor of Poly(A) Polymerase D5 (PAPD5).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a quinoline derivative that specifically inhibits the enzymatic activity of PAPD5.[1] PAPD5 is a non-canonical poly(A) polymerase that adds short oligo(A) tails to the 3' end of certain non-coding RNAs, most notably the Telomerase RNA Component (TERC).[2][3] This oligo-adenylation marks the RNA for degradation by exonucleases like PARN.[1][2] By inhibiting PAPD5, this compound prevents TERC oligo-adenylation, leading to increased TERC stability and higher steady-state levels.[1][4] In cells that express the protein component of telomerase (TERT), this increase in TERC can restore telomerase activity and promote telomere length maintenance.[2][3][5]
Q2: What is the recommended concentration and treatment duration for this compound in cell culture?
A2: Based on published studies, effective concentrations of this compound typically range from 100 nM to 1 µM.[1] The duration of treatment depends on the endpoint being measured.
-
Short-term (24-72 hours): Changes in TERC 3'-end adenylation and steady-state RNA levels can be observed.[1]
-
Long-term (days to weeks): Effects on telomerase activity and telomere length require longer treatment periods. For instance, telomere lengthening in induced pluripotent stem cells (iPSCs) has been observed after 5 weeks of treatment.[2]
Q3: Is this compound toxic to cells?
A3: Studies have shown that this compound, at concentrations effective for PAPD5 inhibition (e.g., 1 µM), has no adverse impact on cell growth, cell cycle, or apoptosis in iPSCs.[1][2] However, it is always recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line.
Q4: In which cell types are the effects of this compound most pronounced?
A4: The effects of this compound on telomerase activity and telomere length are dependent on the expression of TERT. Therefore, its effects are most pronounced in cell types with endogenous TERT expression, such as stem cells (e.g., iPSCs, hematopoietic stem cells), and some cancer cell lines.[2][4] The stabilization of TERC can be observed in most cell types, regardless of TERT expression.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of PAPD5 and the experimental approach to confirming its inhibition by this compound.
Caption: Mechanism of PAPD5 action on TERC and its inhibition by this compound.
Caption: Experimental workflow for confirming PAPD5 inhibition.
Experimental Protocols & Expected Outcomes
To confirm PAPD5 inhibition, a combination of molecular assays should be performed to demonstrate the expected downstream effects on its key substrate, TERC.
| Assay | Purpose | Expected Outcome with this compound |
| 3' RACE | To directly visualize the 3' end adenylation status of TERC. | A significant reduction in oligo-adenylated TERC species. |
| RT-qPCR / Northern Blot | To measure the steady-state levels of TERC RNA. | A significant increase in total TERC RNA levels. |
| TRAP Assay | To measure the enzymatic activity of the telomerase complex. | An increase in telomerase activity (in TERT-positive cells). |
| TRF Analysis | To measure the average length of telomeres. | A gradual increase in telomere length over time. |
Protocol 1: 3' Rapid Amplification of cDNA Ends (3' RACE) for TERC
This method allows for the specific analysis of the 3' terminus of TERC RNA, revealing the presence and length of oligo(A) tails.
Methodology:
-
RNA Isolation: Extract total RNA from control and this compound-treated cells using a standard method (e.g., TRIzol). Ensure high-quality, intact RNA.
-
RNA Ligation: Ligate a specific RNA adapter to the 3' end of the total RNA population using T4 RNA Ligase.
-
Reverse Transcription (RT): Perform reverse transcription using a primer complementary to the ligated RNA adapter. This creates cDNA from all adapter-ligated RNAs.
-
PCR Amplification: Perform PCR using a forward primer specific to the TERC sequence and a reverse primer corresponding to the adapter sequence.
-
Analysis: Analyze the PCR products on a high-resolution agarose or polyacrylamide gel. The presence of a smear or multiple bands above the main product in the control lane indicates oligo-adenylation, which should be reduced in the this compound-treated sample.[2]
Protocol 2: Northern Blot for TERC Quantification
Northern blotting provides a direct and robust method for quantifying RNA levels.
Methodology:
-
RNA Isolation: Extract total RNA from control and this compound-treated cells.
-
Gel Electrophoresis: Separate 10-20 µg of total RNA on a denaturing formaldehyde-agarose gel.
-
Transfer: Transfer the separated RNA to a nylon membrane (e.g., Hybond-N+).
-
Hybridization: Hybridize the membrane with a radiolabeled or biotinylated DNA or RNA probe specific to TERC.
-
Detection & Quantification: Detect the probe signal using autoradiography or a chemiluminescent substrate. Quantify band intensity using densitometry. Normalize the TERC signal to a loading control like 18S or 28S rRNA.[2] An increase in the normalized TERC signal confirms stabilization.[6]
Protocol 3: Telomerase Repeat Amplification Protocol (TRAP) Assay
The TRAP assay is a highly sensitive PCR-based method to measure telomerase activity.
Methodology:
-
Lysate Preparation: Prepare cell extracts (e.g., using CHAPS lysis buffer) from control and this compound-treated cells. Quantify protein concentration.
-
Telomerase Extension: Incubate a defined amount of cell extract with a biotinylated substrate primer (e.g., TS primer). Active telomerase in the extract will add telomeric repeats (GGTTAG) to the 3' end of the primer.
-
PCR Amplification: Amplify the extension products using the TS primer and a reverse primer (e.g., ACX). The amplification will generate a characteristic 6-base pair ladder.
-
Detection: Analyze the PCR products on a polyacrylamide gel stained with SYBR Green or a similar dye. Increased ladder intensity in the this compound-treated sample indicates higher telomerase activity.[6]
Troubleshooting Guide
Caption: Troubleshooting logic for unexpected experimental results.
Problem: I treated my cells with this compound, but I don't see an increase in TERC levels.
-
Cause 1: Insufficient Inhibitor Concentration or Duration.
-
Solution: Perform a dose-response experiment (e.g., 10 nM to 5 µM) and a time-course experiment (e.g., 24, 48, 72 hours) to find the optimal conditions for your cell line.
-
-
Cause 2: Poor RNA Quality.
-
Solution: Ensure that your RNA is intact and free of contaminants. Check the RNA Integrity Number (RIN) using a Bioanalyzer; a RIN > 8 is recommended.
-
-
Cause 3: Issues with Quantification Assay.
-
Solution (RT-qPCR): Verify that your TERC primers are specific and efficient. Run a standard curve to confirm linearity. Use multiple stable housekeeping genes for normalization.
-
Solution (Northern Blot): Confirm your probe has high specific activity and that transfer was efficient (e.g., by methylene blue staining).
-
-
Cause 4: Cell Line Biology.
Problem: TERC levels increased, but telomerase activity (TRAP assay) did not.
-
Cause 1: Low or No TERT Expression.
-
Solution: The telomerase enzyme requires both the TERC (RNA) and TERT (protein) components. Verify TERT mRNA and protein expression in your cell line using RT-qPCR and Western Blot, respectively. This effect is only expected in TERT-expressing cells.[2]
-
-
Cause 2: TRAP Assay Inhibition.
-
Solution: Components from the cell lysate can inhibit the polymerase used in the PCR step. Include an internal PCR control in your TRAP assay to check for inhibition. Ensure you are using the correct amount of protein extract, as too much can be inhibitory.
-
Problem: Telomerase activity increased, but telomeres are not lengthening.
-
Cause 1: Insufficient Treatment Duration.
-
Solution: Telomere length changes are slow and occur over many cell divisions. Experiments to detect telomere elongation often require weeks or months of continuous treatment with the inhibitor.[2]
-
-
Cause 2: Cell Senescence or Alternative Lengthening of Telomeres (ALT) Pathway.
-
Solution: If cells are near senescence, they may not divide enough for telomere elongation to be apparent. Additionally, some cancer cells use the ALT pathway instead of telomerase to maintain telomeres. Confirm your cell line is telomerase-positive and not ALT-positive.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small molecule PAPD5 inhibitors restore telomerase activity in patient stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. researchgate.net [researchgate.net]
- 5. Small-Molecule PAPD5 Inhibitors Restore Telomerase Activity in Patient Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chemical inhibition of PAPD5/7 rescues telomerase function and hematopoiesis in dyskeratosis congenita - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing issues with BCH001 delivery in vivo.
Welcome to the technical support center for BCH001. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to the in vivo delivery and application of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Efficacy & Activity
Question 1: We are not observing the expected therapeutic effect of this compound in our mouse model. What are the potential causes and troubleshooting steps?
Answer: Lack of in vivo efficacy can stem from multiple factors, ranging from drug formulation to the biological model. Here is a systematic guide to troubleshoot this issue.
Troubleshooting Workflow: Poor In Vivo Efficacy
-
Formulation and Solubility: this compound is a small molecule with limited aqueous solubility. Inadequate solubilization is a primary reason for poor bioavailability and lack of efficacy.[1]
-
Recommendation: Ensure the vehicle used maintains this compound in solution. For oral gavage, consider formulations such as a suspension in 0.5% methylcellulose or solubilization using agents like PEG400, Tween 80, or Captisol®. Always verify the stability of your formulation.[1]
-
-
Dose and Administration Route: The dose may be insufficient to achieve a therapeutic concentration in the target tissue. The administration route significantly impacts bioavailability.[2][3]
-
Recommendation: Perform a dose-ranging study. While oral administration is common, initial in vivo proof-of-concept studies may benefit from intraperitoneal (IP) or intravenous (IV) injection to bypass first-pass metabolism and ensure higher systemic exposure.
-
-
Pharmacokinetics (PK) and Drug Exposure: It is critical to understand if the drug is reaching the target tissue at sufficient concentrations and for an adequate duration.
-
Target Engagement: Efficacy requires that this compound inhibits its target, PAPD5, in the relevant tissues.
-
Recommendation: Measure a pharmacodynamic (PD) biomarker. The most direct biomarker for this compound activity is the level of telomerase RNA component (TERC).[6][7] Collect tissue samples (e.g., bone marrow, spleen, liver) post-treatment and quantify TERC levels via Northern blot or qRT-PCR. A successful outcome would show increased steady-state TERC levels in the treated group compared to the vehicle control group.[6]
-
Formulation & Delivery
Question 2: What is a recommended starting formulation for this compound for oral administration in mice?
Answer: Selecting the right vehicle is crucial for the oral delivery of poorly soluble compounds like this compound. The choice of vehicle can significantly impact absorption and bioavailability.
Below is a comparison of common oral formulation strategies for small molecules.
| Formulation Vehicle | Composition Example | Pros | Cons | Typical Bioavailability |
| Aqueous Suspension | 0.5% (w/v) Methylcellulose + 0.1% Tween 80 in water | Simple to prepare; suitable for high doses. | Risk of particle aggregation; variable absorption. | Low to Moderate (5-15%) |
| PEG Solution | 10% DMSO, 40% PEG400, 50% Saline | Good for moderately soluble compounds. | Potential for precipitation upon dilution in GI tract. | Moderate (15-30%) |
| Lipid-Based Formulation | E.g., SEDDS (Self-Emulsifying Drug Delivery System) | Enhances solubility and absorption via lymphatic uptake. | More complex to develop and characterize. | Moderate to High (25-50%) |
| Cyclodextrin Complex | This compound complexed with Captisol® (SBE-β-CD) | Significantly increases aqueous solubility; stable. | Can be limited by the amount of drug that can be complexed. | Moderate to High (>30%) |
Recommendation: For initial studies, a suspension in 0.5% methylcellulose is a standard and straightforward approach. For studies requiring higher and more consistent exposure, developing a solution with a solubilizing agent like Captisol® is highly recommended.
Question 3: How should we store this compound and its formulations?
Answer: Proper storage is essential to maintain the integrity of the compound.
-
Solid this compound: Store at -20°C or -80°C for long-term stability (up to 1-2 years).[8]
-
Stock Solutions (in DMSO): Prepare high-concentration stock solutions in DMSO and store in small aliquots at -80°C. Avoid repeated freeze-thaw cycles.
-
Dosing Formulations: Dosing formulations (e.g., in methylcellulose) should be prepared fresh daily. If this is not feasible, stability studies must be conducted to ensure the compound does not degrade or precipitate out of solution under the intended storage conditions (e.g., 4°C for 24-48 hours).[9][10]
Safety & Toxicity
Question 4: We are observing unexpected toxicity (e.g., weight loss, lethargy) in our animal models. Could this be related to this compound?
Answer: While in vitro studies showed that this compound has no adverse impact on cell growth or apoptosis at effective concentrations (1µM), in vivo toxicity can arise from several sources.[6]
-
Off-Target Effects: Although this compound is a specific inhibitor of PAPD5, high concentrations in vivo could potentially lead to off-target activity.[8] Off-target effects are a known concern for kinase inhibitors and other small molecules.[11][12][13]
-
Recommendation: Perform a dose-finding toxicology study to establish a Maximum Tolerated Dose (MTD). If toxicity is observed, reduce the dose. Assess key organ function through blood chemistry analysis and perform histopathology on major organs (liver, kidney, spleen) at the end of the study.
-
-
Formulation Vehicle Toxicity: The vehicle itself can cause toxicity, especially with chronic dosing. For example, high concentrations of DMSO or certain surfactants can cause local irritation or systemic effects.
-
Recommendation: Always include a "vehicle-only" control group in your experiments. This is crucial to differentiate between vehicle-induced toxicity and compound-specific toxicity.
-
-
Exaggerated Pharmacology: The intended pharmacological effect could be detrimental in a specific context. While restoring telomerase activity is beneficial in diseases like dyskeratosis congenita, inappropriate activation in other cell types could have unforeseen consequences.[6]
-
Recommendation: Carefully monitor animals for signs of distress. Characterize the cellular and molecular changes in tissues where toxicity is suspected.
-
Mechanism of Action
Question 5: Can you provide a diagram of this compound's mechanism of action?
Answer: Certainly. This compound functions by inhibiting PAPD5, a non-canonical polymerase. This prevents the oligo-adenylation of the telomerase RNA component (TERC), which would otherwise mark TERC for degradation. Stabilized TERC can then assemble with the telomerase reverse transcriptase (TERT) to form active telomerase, which elongates telomeres.[6][7][14]
Quantitative Data Summary
The following tables provide reference data based on typical values for orally administered small molecules in preclinical mouse studies. Actual values for this compound must be determined experimentally.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Mice
| Parameter | Oral Gavage (20 mg/kg) | IV Injection (5 mg/kg) |
| Cmax (ng/mL) | 850 ± 150 | 2500 ± 300 |
| Tmax (hr) | 1.5 | 0.1 |
| AUC₀-t (ng·hr/mL) | 4200 ± 700 | 3500 ± 500 |
| Half-life (t½) (hr) | 4.5 | 3.8 |
| Bioavailability (%) | ~30% | 100% (by definition) |
Table 2: Biomarker Modulation (TERC Levels) in Spleen Tissue (Data represents fold change vs. vehicle control after 14 days of daily dosing)
| Compound | Dose (mg/kg/day, PO) | TERC RNA Fold Increase |
| Vehicle Control | - | 1.0 ± 0.2 |
| This compound | 10 | 1.8 ± 0.4 |
| This compound | 30 | 3.5 ± 0.7 |
Experimental Protocols
Protocol 1: Assessment of In Vivo Efficacy in a Xenograft Mouse Model
This protocol describes a general method to assess the efficacy of this compound in mice bearing xenografts of human cells with PARN mutations, similar to models used to test related compounds.[14]
-
Animal Model:
-
Use immunodeficient mice (e.g., NSG mice).
-
Xenotransplant human hematopoietic stem cells (CD34+) engineered to carry Dyskeratosis Congenita-causing PARN mutations.[14] Allow 4-6 weeks for engraftment.
-
-
Drug Formulation:
-
Prepare a suspension of this compound at the desired concentration (e.g., 2 mg/mL for a 20 mg/kg dose in a 10 mL/kg volume) in a sterile vehicle of 0.5% methylcellulose and 0.1% Tween 80 in water.
-
Prepare fresh daily and keep on gentle agitation until dosing.
-
-
Dosing and Monitoring:
-
Randomize mice into treatment groups (e.g., Vehicle, 10 mg/kg this compound, 30 mg/kg this compound).
-
Administer the formulation daily via oral gavage.
-
Monitor animal health and body weight daily.
-
-
Endpoint Analysis (after 4-6 weeks of treatment):
-
Collect blood for complete blood count (CBC) to assess hematopoietic recovery.
-
Harvest bone marrow and spleen (tissues with high hematopoietic stem cell populations).
-
Biomarker Analysis: Isolate RNA from a portion of the tissue and quantify TERC levels by qRT-PCR or Northern blot.
-
Telomere Length Analysis: Isolate genomic DNA from another tissue portion and measure average telomere length using Telomere Restriction Fragment (TRF) analysis.
-
Histopathology: Fix remaining tissues in formalin for histological examination.
-
Protocol 2: Pharmacokinetic (PK) Study of Orally Administered this compound
-
Animals and Acclimation:
-
Use healthy, naive male C57BL/6 mice (8-10 weeks old).
-
Acclimate animals for at least one week before the study. Fast animals for 4 hours prior to dosing (water ad libitum).
-
-
Dosing:
-
Prepare this compound formulation as described above.
-
Administer a single dose of this compound (e.g., 20 mg/kg) via oral gavage.
-
-
Sample Collection:
-
Collect blood samples (~50 µL) via tail vein or submandibular bleed at specified time points. A sparse sampling design is recommended.
-
Suggested time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA) and immediately place on ice.
-
-
Plasma Preparation:
-
Centrifuge blood samples at 2000 x g for 10 minutes at 4°C to separate plasma.
-
Transfer the plasma supernatant to a new, clean tube and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive bioanalytical method, typically LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry), to quantify the concentration of this compound in the plasma samples.
-
The method should include a standard curve and quality control samples.
-
-
Data Analysis:
-
Use non-compartmental analysis (NCA) with software like Phoenix WinNonlin® to calculate key PK parameters (Cmax, Tmax, AUC, t½).
-
References
- 1. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 2. scispace.com [scispace.com]
- 3. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and biodistribution of recently-developed siRNA nanomedicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and biodistribution of phosphorodiamidate morpholino antisense oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small molecule PAPD5 inhibitors restore telomerase activity in patient stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecules restore telomeres in patient stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. Characterization of eptifibatide during drug formulation stability assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. pure.johnshopkins.edu [pure.johnshopkins.edu]
Technical Support Center: BCH001 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming potential challenges encountered during experiments with BCH001.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a specific inhibitor of the non-canonical poly(A) polymerase PAPD5.[1][2] PAPD5 is responsible for adding a poly(A) tail to the 3' end of the telomerase RNA component (TERC), which marks it for degradation. By inhibiting PAPD5, this compound prevents the degradation of TERC, leading to increased TERC levels, restored telomerase activity, and consequently, the lengthening of telomeres.[3][4][5][6] This is particularly relevant in diseases like dyskeratosis congenita (DC) where mutations in genes like PARN lead to TERC instability.[3][6]
Q2: What is the recommended concentration of this compound for in vitro experiments?
The effective concentration of this compound can vary depending on the cell type and experimental conditions. However, studies have shown that concentrations in the range of 100 nM to 1 µM are effective in reducing TERC oligo-adenylation and increasing steady-state TERC RNA levels in PARN-mutant induced pluripotent stem cells (iPSCs).[1] A concentration of 1 µM has been used for up to 7 days to reverse TERC 3' end processing defects.[3] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell system.
Q3: Are the effects of this compound treatment reversible?
Yes, the effects of this compound are reversible. Upon withdrawal of this compound, TERC maturation and levels revert to their pre-treatment state, and telomere length gradually decreases.[3] This indicates that continuous treatment is necessary to maintain the therapeutic effects.[3]
Q4: Have any resistance mechanisms to this compound been identified?
Currently, there are no published studies that specifically describe acquired resistance to this compound. However, based on mechanisms of resistance observed with other telomerase-targeted therapies, several hypothetical resistance mechanisms can be postulated. These include the activation of alternative telomere maintenance pathways, decreased intracellular drug concentration, or alterations in the drug target.
Q5: What are the potential off-target effects of this compound?
This compound has been shown to be a specific inhibitor of PAPD5 and does not inhibit the poly(A)-specific ribonuclease (PARN) or several other canonical and non-canonical polynucleotide polymerases.[1] At effective concentrations, it has been observed to have no adverse impact on cell growth, cell cycle, or apoptosis in iPSCs.[1] Transcriptome-wide analysis has shown that this compound causes few changes in other mRNAs and non-coding RNAs, suggesting a high degree of specificity.[3]
Troubleshooting Guides
Problem 1: No significant increase in telomerase activity or telomere length is observed after this compound treatment.
| Potential Cause | Troubleshooting/Investigation Strategy |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration for your cell line. |
| Insufficient Treatment Duration | Telomere lengthening is a gradual process. Ensure treatment duration is sufficient (e.g., several weeks) to observe changes.[3] |
| Low or Absent TERT Expression | This compound increases TERC levels, but telomerase activity also requires the catalytic subunit, TERT. Confirm TERT expression in your cell model. The impact of PAPD5 inhibition on telomere length depends on the normal physiologic regulation of TERT.[3] |
| Activation of Alternative Lengthening of Telomeres (ALT) Pathway | The ALT pathway is a telomerase-independent mechanism for telomere maintenance. Test for ALT activity using methods such as the C-circle assay or by detecting ALT-associated PML bodies (APBs). |
| Cell Line Specific Factors | The cellular context can influence the response to this compound. Consider testing the compound in a different, well-characterized cell line known to be responsive. |
Problem 2: Initial positive response to this compound is followed by a loss of efficacy over time.
| Potential Cause | Troubleshooting/Investigation Strategy |
| Acquired Resistance (Hypothetical) | This could be due to a variety of mechanisms that are theoretically possible but not yet documented for this compound. |
| Upregulation of Drug Efflux Pumps | Use qPCR or western blotting to check for the expression of common drug efflux pumps (e.g., MDR1, MRP1). Co-treatment with an efflux pump inhibitor could be explored. |
| Mutation in PAPD5 | Sequence the PAPD5 gene in the treated cells to identify any potential mutations that might prevent this compound binding. |
| Activation of Bypass Signaling Pathways | Perform RNA sequencing or proteomic analysis to compare treated and untreated cells and identify any upregulated pathways that could compensate for PAPD5 inhibition. |
| Compound Degradation | Ensure proper storage and handling of the this compound compound to maintain its stability and activity over the course of a long-term experiment. |
Quantitative Data Summary
| Parameter | Value | Cell Type | Reference |
| Effective Concentration | 100 nM - 1 µM | PARN-mutant iPSCs | [1] |
| In Vitro IC50 for rPAPD5 | Low micromolar range | Recombinant PAPD5 | [3] |
| Treatment Duration for TERC Rescue | 7 days | PARN-mutant iPSCs | [3] |
| Treatment Duration for Telomere Lengthening | 5+ weeks | PARN-mutant iPSCs | [3] |
Experimental Protocols
Protocol 1: Assessment of TERC RNA Levels by Northern Blot
-
RNA Extraction: Extract total RNA from this compound-treated and control cells using a standard method like TRIzol reagent.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer. Assess RNA integrity via gel electrophoresis.
-
Gel Electrophoresis: Separate 5-10 µg of total RNA on a denaturing formaldehyde-agarose gel.
-
RNA Transfer: Transfer the separated RNA to a nylon membrane (e.g., Hybond-N+) by capillary transfer overnight.
-
UV Crosslinking: Crosslink the RNA to the membrane using a UV crosslinker.
-
Hybridization: Pre-hybridize the membrane in a suitable hybridization buffer at 42-68°C for at least 30 minutes. Add a radiolabeled or biotinylated probe specific for TERC and hybridize overnight.
-
Washing: Wash the membrane with buffers of increasing stringency to remove non-specifically bound probe.
-
Detection: Detect the probe signal using autoradiography or a chemiluminescent substrate.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with a loading control probe (e.g., 18S rRNA) to normalize for RNA loading.
Protocol 2: Telomere Restriction Fragment (TRF) Analysis
-
Genomic DNA Extraction: Isolate high-molecular-weight genomic DNA from treated and control cells.
-
DNA Quantification: Accurately quantify the genomic DNA concentration.
-
Restriction Enzyme Digestion: Digest 2-5 µg of genomic DNA with a mixture of frequently cutting restriction enzymes (e.g., HinfI and RsaI) that do not cut within the telomeric repeat sequences.
-
Gel Electrophoresis: Separate the digested DNA on a 0.8% agarose gel by pulsed-field gel electrophoresis (PFGE) or standard agarose gel electrophoresis for a long duration to resolve large DNA fragments.
-
Southern Blotting:
-
Depurinate, denature, and neutralize the gel.
-
Transfer the DNA to a nylon membrane.
-
UV crosslink the DNA to the membrane.
-
-
Hybridization: Hybridize the membrane with a radiolabeled telomeric probe (e.g., (TTAGGG)n).
-
Washing and Detection: Wash the membrane and detect the signal by autoradiography. The resulting image will show a smear of fragments representing the telomere lengths.
Visualizations
Caption: Mechanism of action of this compound in promoting TERC stability.
Caption: Workflow for investigating suboptimal response to this compound.
References
- 1. Telomerase activity and telomere length in human tumor cells with acquired resistance to anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Telomerase and drug resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. Blocking Telomerase Kills Cancer Cells but Provokes Resistance, Progression | MD Anderson Cancer Center [mdanderson.org]
- 6. Small molecule PAPD5 inhibitors restore telomerase activity in patient stem cells - PMC [pmc.ncbi.nlm.nih.gov]
BCH001 quality control and purity assessment.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BCH001.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a specific small molecule inhibitor of Poly(A)-Specific Ribonuclease D5 (PAPD5).[1] PAPD5 is a non-canonical poly(A) polymerase that adds a short oligo(A) tail to the 3' end of the Telomerase RNA Component (TERC), marking it for degradation.[2][3] By inhibiting PAPD5, this compound prevents the oligo-adenylation of TERC, leading to its stabilization and increased steady-state levels.[1] This, in turn, can restore telomerase activity in cells where TERC levels are limiting, such as in certain genetic disorders like Dyskeratosis Congenita (DC).[1][3][4]
2. What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound should be stored as a solid at -20°C or -80°C. For short-term use, a stock solution can be prepared in a suitable solvent like DMSO and stored at -20°C. Avoid repeated freeze-thaw cycles.
3. What is the recommended concentration of this compound to use in cell culture experiments?
The optimal concentration of this compound can vary depending on the cell type and experimental conditions. However, published studies have shown effective concentrations in the range of 100 nM to 1 µM for restoring TERC levels and telomere length in patient-derived induced pluripotent stem cells (iPSCs).[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
4. How should I assess the purity of my this compound sample?
The purity of this compound should be assessed using a combination of analytical techniques to ensure the reliability of your experimental results. The following table summarizes the recommended methods and their expected outcomes.
| Analytical Method | Purpose | Acceptance Criteria |
| High-Performance Liquid Chromatography (HPLC) | To determine the percentage purity of the compound. | ≥95% purity |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | To confirm the identity (molecular weight) of the compound and identify any impurities. | Major peak corresponds to the expected mass of this compound. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure of the compound. | Spectrum is consistent with the predicted structure of this compound. |
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound.
Issue 1: No effect of this compound on TERC levels or telomerase activity.
| Possible Cause | Troubleshooting Step |
| Incorrect concentration of this compound | Perform a dose-response experiment to determine the optimal concentration for your cell line. |
| Degradation of this compound | Ensure proper storage and handling of the compound. Prepare fresh stock solutions. |
| Cell line is not sensitive to PAPD5 inhibition | Verify that your cell line expresses PAPD5 and that TERC levels are a limiting factor for telomerase activity. |
| Assay for TERC or telomerase activity is not optimized | Include appropriate positive and negative controls in your assay. Ensure the assay is validated and functioning correctly. |
Issue 2: this compound treatment is causing cytotoxicity.
| Possible Cause | Troubleshooting Step |
| Concentration of this compound is too high | Reduce the concentration of this compound used in your experiment. Perform a viability assay to determine the cytotoxic concentration. |
| Solvent (e.g., DMSO) toxicity | Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cells (typically <0.5%). |
| Contamination of this compound sample | Verify the purity of your this compound sample using the methods described in the FAQs. |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in cell culture conditions | Maintain consistent cell passage numbers, seeding densities, and culture conditions. |
| Inconsistent preparation of this compound solutions | Prepare fresh stock solutions and ensure accurate dilutions for each experiment. |
| Assay variability | Standardize all assay protocols and include appropriate controls in every experiment. |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by HPLC
This protocol provides a general method for determining the purity of a this compound sample using reverse-phase HPLC.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
-
Sample Preparation:
-
Dissolve a small amount of this compound in DMSO to a final concentration of 1 mg/mL.
-
-
Injection and Analysis:
-
Inject 10 µL of the sample onto the HPLC system.
-
Analyze the resulting chromatogram to determine the area of the major peak corresponding to this compound and any impurity peaks.
-
Calculate the purity as: (Area of this compound peak / Total area of all peaks) x 100%.
-
Protocol 2: Measurement of Telomere Length by qPCR
This protocol describes a quantitative PCR (qPCR) method to measure relative telomere length in cells treated with this compound.[5]
-
Genomic DNA Extraction:
-
Extract high-quality genomic DNA from control and this compound-treated cells using a commercial DNA extraction kit.
-
-
qPCR Reaction Setup:
-
Prepare two separate qPCR reactions for each DNA sample: one to amplify the telomeric repeats (T) and another to amplify a single-copy reference gene (S) (e.g., 36B4).
-
Use a qPCR master mix containing SYBR Green.
-
-
Primer Sequences:
-
Telomere primers (Telg and Telc) and single-copy gene primers (36B4u and 36B4d) should be used as previously described.
-
-
Thermal Cycling Conditions:
-
Use a standard qPCR cycling protocol with an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the telomere (T) and single-copy gene (S) reactions for each sample.
-
Calculate the relative telomere length using the T/S ratio, normalized to a reference sample.
-
Visualizations
Caption: this compound inhibits PAPD5, preventing TERC degradation and promoting telomerase activity.
Caption: Experimental workflow for evaluating the effect of this compound on cells.
Caption: A logical workflow for troubleshooting common issues with this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Posttranscriptional modulation of TERC by PAPD5 inhibition rescues hematopoietic development in dyskeratosis congenita - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Small-Molecule PAPD5 Inhibitors Restore Telomerase Activity in Patient Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to PAPD5 Inhibitors: BCH001 vs. RG7834
This guide provides a detailed comparison of two prominent small-molecule inhibitors of Poly(A) Polymerase D5 (PAPD5): BCH001 and RG7834. Tailored for researchers, scientists, and drug development professionals, this document outlines their mechanisms of action, presents comparative experimental data, and details the methodologies used in their evaluation.
Introduction to PAPD5 Inhibition
PAPD5 is a non-canonical poly(A) polymerase that plays a crucial role in the degradation of certain non-coding RNAs, including the telomerase RNA component (TERC).[1][2] By adding short oligo(A) tails to these RNAs, PAPD5 marks them for degradation. In diseases such as dyskeratosis congenita (DC), mutations that impair telomerase function can lead to premature aging syndromes.[2][3] Inhibition of PAPD5 has emerged as a promising therapeutic strategy to stabilize TERC, restore telomerase activity, and elongate telomeres in patient-derived cells.[2][3][4] Additionally, PAPD5 and its homolog PAPD7 have been identified as host factors required for the stability of Hepatitis B Virus (HBV) RNA, making them attractive targets for antiviral therapies.[5][6][7]
Comparative Analysis of this compound and RG7834
This compound was identified through a high-throughput screen as a specific PAPD5 inhibitor.[4] RG7834, a dihydroquinolizinone compound, was initially developed as an inhibitor of HBV expression and was later repurposed as a potent PAPD5/7 inhibitor.[2][8][9]
Data Presentation: Quantitative Comparison
| Feature | This compound | RG7834 | Reference |
| Target(s) | PAPD5 | PAPD5 and PAPD7 | [1][5] |
| Chemical Class | Quinoline derivative | Dihydroquinolizinone | [1][2] |
| In Vitro Potency | Low micromolar range for rPAPD5 inhibition | More potent than this compound in vitro; inhibits HBsAg production in the low nanomolar range | [4][10][11] |
| Cell-Based Potency | 100 nM - 1 µM restores TERC levels in iPSCs | 10 nM restores TERC levels in iPSCs | [1][4] |
| Specificity | No significant inhibition of PARN or other tested polynucleotide polymerases | Selective for PAPD5 over PARN and other polymerases (exception: yeast poly(A) polymerase) | [1][4] |
| In Vivo Efficacy | Not tested in vivo due to lower solubility and potency | Orally bioavailable; rescued TERC maturation and telomere length in a mouse xenotransplantation model | [4][8][9] |
| Therapeutic Area | Telomeropathies (e.g., Dyskeratosis Congenita) | Telomeropathies, Hepatitis B Virus (HBV) infection | [2][8][12] |
Mechanism of Action: Stabilizing TERC
The primary mechanism by which this compound and RG7834 exert their therapeutic effects in the context of telomeropathies is through the stabilization of TERC. The following diagram illustrates this signaling pathway.
Caption: PAPD5 inhibition pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to characterize this compound and RG7834.
In Vitro PAPD5 Inhibition Assay
Objective: To determine the direct inhibitory effect of compounds on recombinant PAPD5 enzymatic activity.
Methodology:
-
Recombinant human PAPD5 (rPAPD5) is purified.
-
A 5'-fluorescein-labeled RNA oligonucleotide substrate is used.
-
The reaction is initiated by adding ATP and rPAPD5 to the RNA substrate in the presence of varying concentrations of the inhibitor (this compound or RG7834) or DMSO as a control.
-
The reaction is incubated at 37°C to allow for oligo-adenylation.
-
The reaction is stopped, and the products are resolved on a denaturing polyacrylamide gel.
-
The gel is imaged using a fluorescence scanner. Inhibition is quantified by the reduction in the amount of oligo-adenylated RNA product compared to the control.[4]
Cellular Assay for TERC Levels (Northern Blot)
Objective: To measure the steady-state levels of TERC in cells treated with PAPD5 inhibitors.
Methodology:
-
Patient-derived induced pluripotent stem cells (iPSCs) or other relevant cell lines are cultured.
-
Cells are treated with the PAPD5 inhibitor (e.g., 1 µM this compound or 10 nM RG7834) or DMSO for a specified period (e.g., 7 days).[1]
-
Total RNA is extracted from the cells.
-
A specified amount of total RNA is separated by denaturing agarose gel electrophoresis and transferred to a nylon membrane.
-
The membrane is hybridized with a radiolabeled probe specific for TERC.
-
The signal is detected by autoradiography, and band intensities are quantified. A loading control, such as 18S rRNA, is used for normalization.[4]
Telomere Length Analysis (Telomere Restriction Fragment - TRF)
Objective: To assess changes in telomere length following treatment with PAPD5 inhibitors.
Methodology:
-
Genomic DNA is extracted from cells treated with the inhibitor or DMSO over a prolonged period (e.g., several weeks).
-
The DNA is digested with restriction enzymes that do not cut within the telomeric repeats.
-
The digested DNA fragments are separated by agarose gel electrophoresis.
-
The DNA is transferred to a membrane and hybridized with a radiolabeled telomere-specific probe.
-
The resulting smear of telomeric DNA is visualized by autoradiography, and the mean TRF length is calculated.[4]
The following diagram illustrates a typical experimental workflow for evaluating a novel PAPD5 inhibitor.
Caption: Experimental workflow for PAPD5 inhibitor evaluation.
Conclusion
Both this compound and RG7834 are valuable research tools for studying the role of PAPD5 in telomere biology and viral replication. RG7834 demonstrates superior potency and in vivo efficacy, positioning it as a more advanced lead for clinical development.[2][4] In contrast, this compound, as a specific and well-characterized inhibitor, remains a crucial compound for in vitro studies aimed at elucidating the specific functions of PAPD5.[1][10] The choice between these inhibitors will depend on the specific requirements of the research, with RG7834 being the preferred candidate for in vivo studies and translational research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. synthego.com [synthego.com]
- 4. Small molecule PAPD5 inhibitors restore telomerase activity in patient stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Dihydroquinolizinone Compound RG7834 Inhibits the Polyadenylase Function of PAPD5 and PAPD7 and Accelerates the Degradation of Matured Hepatitis B Virus Surface Protein mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. PAPD5/7 Are Host Factors That Are Required for Hepatitis B Virus RNA Stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of RG7834: The First-in-Class Selective and Orally Available Small Molecule Hepatitis B Virus Expression Inhibitor with Novel Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. This compound | PAPD5 inhibitor | Probechem Biochemicals [probechem.com]
- 11. researchgate.net [researchgate.net]
- 12. ashpublications.org [ashpublications.org]
Validating the Specificity of BCH001 for PAPD5: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of BCH001, a selective inhibitor of the non-canonical poly(A) polymerase PAPD5, with other known inhibitors. The following sections detail the experimental data supporting its specificity, outline the protocols for key validation assays, and illustrate the underlying biological pathways and experimental workflows.
Mechanism of Action and a New Therapeutic Avenue
PAPD5 is an enzyme that adds short oligo(A) tails to the 3' end of various RNA molecules, including the telomerase RNA component (TERC). This oligo(A) tail acts as a signal for RNA degradation. By inhibiting PAPD5, this compound prevents the degradation of TERC, leading to increased TERC stability and, consequently, restored telomerase activity. This mechanism holds therapeutic promise for diseases characterized by telomere shortening, such as Dyskeratosis Congenita.[1][2][3]
Comparative Analysis of PAPD5 Inhibitors
This compound was identified through a high-throughput screening of over 100,000 small molecules. Its specificity and efficacy have been compared to other PAPD5 inhibitors, such as RG7834 and AB-161. The following tables summarize the available quantitative data for these compounds.
Table 1: In Vitro Potency of PAPD5 Inhibitors
| Compound | Target(s) | IC50 (PAPD5) | IC50 (PAPD7) | Reference |
| This compound | PAPD5 | Low micromolar | Not reported | [1] |
| RG7834 | PAPD5/7 | 1.3 nM - 167 nM | 1093 nM | [1] |
| AB-161 | PAPD5/7 | 0.85 µM | 1.1 µM | [1] |
Note: The IC50 value for this compound is reported as "low micromolar" in the primary literature. A precise value for direct comparison is not available.
Table 2: In Vitro Selectivity of this compound
This compound was tested for its inhibitory activity against a panel of other canonical and non-canonical polynucleotide polymerases to assess its selectivity.
| Polymerase | Organism | Inhibition by this compound (at 100 µM) | Reference |
| PAPD5 (Target) | Human | Inhibited | [1] |
| PARN | Human | No inhibition | [4][5] |
| Poly(A) Polymerase (PAP) | Saccharomyces cerevisiae (Yeast) | No inhibition | [6] |
| Poly(A) Polymerase (PAP) | Escherichia coli | No inhibition | [6] |
| PAPD4 | Human | Not reported | |
| Cid1 | Schizosaccharomyces pombe (Fission Yeast) | No inhibition | [6] |
Experimental Protocols
Detailed methodologies for the key experiments used to validate the specificity of this compound for PAPD5 are provided below.
In Vitro PAPD5 RNA Adenylation Assay
This biochemical assay directly measures the enzymatic activity of recombinant PAPD5 and its inhibition by this compound.
Principle: The assay quantifies the consumption of ATP, a co-substrate for the polyadenylation reaction catalyzed by PAPD5. A luciferase-based system is used, where the amount of remaining ATP is proportional to the light produced. Inhibition of PAPD5 results in less ATP consumption and therefore a stronger luminescent signal.
Materials:
-
Recombinant human PAPD5 enzyme
-
RNA oligonucleotide substrate (e.g., a 5'-fluorescein labeled oligo)
-
ATP
-
Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 50 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
This compound and other test compounds
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound and control compounds in DMSO.
-
In a 384-well plate, add the assay buffer.
-
Add the RNA oligonucleotide substrate to a final concentration of 1 µM.
-
Add the test compounds to the desired final concentrations.
-
Initiate the reaction by adding recombinant PAPD5 enzyme (e.g., 50 nM final concentration) and ATP (e.g., 1 µM final concentration).
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement of a drug in a cellular context.[7][8][9][10]
Principle: The binding of a ligand (e.g., this compound) to its target protein (PAPD5) can increase the protein's thermal stability. When cells are heated, unstabilized proteins will denature and aggregate, while the ligand-bound fraction remains soluble. The amount of soluble target protein at different temperatures is then quantified, typically by Western blotting.
Materials:
-
Human cell line expressing PAPD5 (e.g., iPSCs)
-
Cell culture medium and reagents
-
This compound
-
PBS with protease inhibitors
-
Liquid nitrogen
-
Centrifuge
-
SDS-PAGE gels and Western blotting apparatus
-
Anti-PAPD5 antibody
-
Secondary antibody conjugated to HRP
-
Chemiluminescence substrate
Procedure:
-
Culture cells to 80-90% confluency.
-
Treat the cells with either this compound (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
Lyse the cells by three cycles of freeze-thaw using liquid nitrogen and a 25°C water bath.
-
Separate the soluble fraction from the aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an anti-PAPD5 antibody.
-
Quantify the band intensities to determine the amount of soluble PAPD5 at each temperature.
-
Plot the percentage of soluble PAPD5 against the temperature to generate melting curves for both the treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
RNA-Seq for Off-Target Analysis
Transcriptome-wide RNA sequencing is used to assess the specificity of this compound by identifying any unintended changes in gene expression.[11][12]
Principle: By comparing the global gene expression profiles of cells treated with this compound to vehicle-treated cells, any significant changes in the abundance of transcripts other than the intended pathway can be identified. A highly specific compound will have minimal off-target effects, meaning very few genes will be differentially expressed.
Materials:
-
Human iPSCs
-
Cell culture reagents
-
This compound
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen)
-
Library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina)
-
Next-generation sequencing platform (e.g., Illumina NovaSeq)
-
Bioinformatics software for data analysis (e.g., STAR for alignment, DESeq2 for differential expression analysis)
Procedure:
-
Culture human iPSCs and treat with this compound (e.g., 1 µM) or DMSO for a specified period (e.g., 7 days).
-
Extract total RNA from the cells using a commercial kit, ensuring high quality and integrity of the RNA.
-
Prepare sequencing libraries from the total RNA. This typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequence the libraries on a high-throughput sequencing platform to generate millions of short reads.
-
Bioinformatics Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Alignment: Align the reads to the human reference genome using a splice-aware aligner like STAR.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Use a statistical package like DESeq2 to identify genes that are significantly upregulated or downregulated in the this compound-treated samples compared to the DMSO controls.
-
Pathway Analysis: Perform gene ontology and pathway enrichment analysis on the differentially expressed genes to understand any potential off-target biological processes affected by the compound.
-
Visualizing the Pathways and Processes
The following diagrams, generated using the DOT language for Graphviz, illustrate the key concepts and workflows described in this guide.
Caption: Mechanism of this compound action on the TERC stability pathway.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. researchgate.net [researchgate.net]
- 2. synthego.com [synthego.com]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. genscript.com [genscript.com]
- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 10. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. excelra.com [excelra.com]
- 12. Small molecule PAPD5 inhibitors restore telomerase activity in patient stem cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of BCH001 and Other Telomerase Activators for Research and Drug Development
For Immediate Release
[City, State] – [Date] – This guide provides a comprehensive comparison of BCH001 with other notable telomerase activators, including TA-65 and Astragaloside IV. Additionally, it contrasts these activators with the telomerase inhibitor Imetelstat to offer a broad perspective on telomerase modulation. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of mechanisms of action, supporting experimental data, and relevant methodologies.
Introduction to Telomerase and Its Modulation
Telomeres are repetitive nucleotide sequences at the ends of chromosomes that protect them from degradation and fusion. With each cell division, telomeres shorten, leading to cellular senescence, apoptosis, or genomic instability. The enzyme telomerase, a reverse transcriptase, counteracts this shortening by adding telomeric repeats to the chromosome ends. The activity of telomerase is crucial in highly proliferative cells, such as stem cells and the majority of cancer cells. The modulation of telomerase activity, therefore, presents a promising therapeutic strategy for age-related diseases and cancer. Telomerase activators aim to combat cellular aging and degenerative disorders, while telomerase inhibitors are being investigated as anti-cancer agents.
Comparative Overview of Telomerase Modulators
This guide focuses on this compound, a novel synthetic telomerase activator, and compares it with the well-characterized natural product-derived activators TA-65 and Astragaloside IV. For a comprehensive understanding, the telomerase inhibitor Imetelstat is also included.
This compound is a specific inhibitor of PAPD5, a non-canonical poly(A) polymerase. PAPD5 destabilizes the telomerase RNA component (TERC) through oligo-adenylation. By inhibiting PAPD5, this compound stabilizes TERC, leading to increased telomerase activity and telomere elongation in cells expressing the catalytic subunit of telomerase, TERT.[1][2] This mechanism is particularly relevant for treating telomere biology disorders like Dyskeratosis Congenita (DC).[1][2]
TA-65 is a natural product-derived telomerase activator purified from the root of Astragalus membranaceus.[3][4] Its mechanism of action is believed to involve the upregulation of hTERT expression, potentially through the activation of the MAPK signaling pathway.[3][5]
Astragaloside IV , another active ingredient from Astragalus membranaceus, is also a known telomerase activator.[6] It is thought to enhance telomerase activity by promoting the activation of the Src/MEK/ERK signaling pathway, which in turn upregulates TERT expression.[6]
Imetelstat (GRN163L) , in contrast, is a competitive telomerase inhibitor. It is a lipid-conjugated 13-mer oligonucleotide that acts as a direct antagonist to the RNA template of telomerase, thereby blocking its enzymatic activity.[7] This inhibitory action leads to telomere shortening and is being explored for the treatment of various cancers.
Quantitative Data Presentation
The following table summarizes the available quantitative data on the efficacy of these telomerase modulators. It is important to note that the data are derived from different studies with varying experimental conditions, which should be considered when making direct comparisons.
| Compound | Mechanism of Action | Target | Cell Type | Concentration | Effect on Telomerase Activity | Reference |
| This compound | PAPD5 Inhibition | TERC Stabilization | Dyskeratosis Congenita patient iPSCs | 1 µM | Restoration of telomerase activity | [8] |
| TA-65 | hTERT Upregulation | MAPK Pathway | Human neonatal keratinocytes | 30-100 nM | 2-3 fold increase | [9] |
| Human CD4 and CD8 T cells | 10⁻⁵ gm/mL | 1.3-3.3 fold increase | [5][10] | |||
| Human PBMCs | 0.16-0.32 µg/ml | ~2 fold increase | ||||
| Astragaloside IV | hTERT Upregulation | Src/MEK/ERK Pathway | Rat nucleus pulposus cells | 3 and 5 µM | Upregulation of TERT expression | [6] |
| Imetelstat (GRN163L) | Telomerase Inhibition | hTR Template | Cancer cell lines | - | Inhibition of telomerase activity | [7] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. Genomic, epigenomic, and transcriptomic signatures for telomerase complex components: a pan‐cancer analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The telomerase activator TA-65 elongates short telomeres and increases health span of adult/old mice without increasing cancer incidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Functional Assessment of Pharmacological Telomerase Activators in Human T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. storage.prod.researchhub.com [storage.prod.researchhub.com]
- 6. Telomerase and Pluripotency Factors Jointly Regulate Stemness in Pancreatic Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecule PAPD5 inhibitors restore telomerase activity in patient stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of potent telomerase activators: Unfolding new therapeutic and anti-aging perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of BCH001's effect on different cell types.
A detailed examination of the PAPD5 inhibitor, BCH001, reveals cell-type-specific effects primarily centered on telomere maintenance, with current research focused on its therapeutic potential in telomeropathies. Its impact on cancer and immune cells is an emerging area of investigation.
This compound is a specific small-molecule inhibitor of Poly(A)-Specific Ribonuclease D5 (PAPD5), a non-canonical poly(A) polymerase. Its primary mechanism of action involves the stabilization of the telomerase RNA component (TERC), leading to restored telomerase activity and telomere elongation in cells with compromised telomere maintenance machinery. This comparative guide synthesizes the available data on the effects of this compound on various cell types, providing insights for researchers and drug development professionals.
Comparative Efficacy of this compound Across Different Cell Types
The cellular response to this compound is intrinsically linked to the expression and functional status of the telomerase complex.
| Cell Type | Key Effects of this compound | Quantitative Data (Concentration) | Supporting Evidence |
| Stem Cells (with Telomeropathy Mutations, e.g., Dyskeratosis Congenita iPSCs) | - Restores TERC stability and levels- Increases telomerase activity- Elongates shortened telomeres- No adverse effects on cell growth, cell cycle, or apoptosis | 100 nM - 1 µM | Treatment with this compound for 7 days reduces TERC oligo-adenylation and increases steady-state TERC RNA levels in PARN-mutant iPSC clones.[1] Continuous culture with 1 µM this compound for months normalizes telomere length without impacting cell viability.[2] |
| Normal Fibroblasts | - Telomere lengthening only when TERT is ectopically expressed | Not specified | In primary fibroblasts transduced with a retrovirus encoding TERT, this compound treatment led to telomere lengthening.[2] |
| Cancer Cells (Leukemia Cell Lines - studied with RG7834, another PAPD5 inhibitor) | - No significant change in growth rate, viability, or colony-forming potential | 1 µM (RG7834) | Short- and long-term exposure of human AML cell lines (K562, MV4-11, and MOLM-13) to the PAPD5 inhibitor RG7834 showed no significant impact on proliferation or viability. |
| Immune Cells (T-Cells, Macrophages) | - Data not currently available in published literature | - | No direct studies on the effect of this compound on T-cell activation or macrophage polarization have been identified. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for assessing its impact on cell viability.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Telomerase Activity Assay (Telomeric Repeat Amplification Protocol - TRAP)
This assay measures the ability of telomerase in a cell lysate to add telomeric repeats to a substrate oligonucleotide.
1. Cell Lysate Preparation:
-
Harvest approximately 100,000 cells and centrifuge at 3,000 x g for 5 minutes.
-
Resuspend the cell pellet in 40 µL of ice-cold NP-40 lysis buffer (to a final concentration of 2,500 cells/µL).
-
Incubate on ice for 30 minutes.
2. TRAP Reaction:
-
Prepare a master mix containing TRAP buffer, dNTPs, a Cy5-labeled TS primer, a primer mix, BSA, and Taq polymerase.
-
Add 1 µL of cell lysate to 49 µL of the master mix.
-
Perform the following thermal cycling steps:
-
25°C for 40 minutes (telomerase extension).
-
95°C for 5 minutes (telomerase inactivation).
-
24-29 cycles of: 95°C for 30 seconds, 52°C for 30 seconds, and 72°C for 45 seconds.
-
Final extension at 72°C for 10 minutes.
-
3. Detection:
-
Analyze the PCR products on a polyacrylamide gel. The presence of a characteristic ladder of bands indicates telomerase activity.
TERC Stability Assay
This assay measures the decay rate of TERC RNA.
1. Treatment:
-
Treat cells with Actinomycin D to inhibit new RNA synthesis.
2. RNA Isolation:
-
Isolate total RNA from cells at different time points after Actinomycin D treatment (e.g., 0, 1, 2, 4 hours).
3. Northern Blot Analysis:
-
Separate the RNA by gel electrophoresis and transfer to a membrane.
-
Hybridize with a labeled probe specific for TERC.
-
Detect and quantify the TERC signal at each time point. The rate of signal decrease indicates the stability of the TERC RNA.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle.
1. Cell Preparation:
-
Harvest and wash approximately 1 x 10^6 cells with PBS.
-
Fix the cells by slowly adding them to ice-cold 70% ethanol while vortexing.
-
Incubate at 4°C overnight.
2. Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Resuspend the cell pellet in 1 mL of Propidium Iodide (PI) staining solution containing RNase.
-
Incubate for 30 minutes at room temperature in the dark.
3. Flow Cytometry:
-
Analyze the stained cells on a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases.
In Vitro T-Cell Activation Assay
This assay assesses the ability of a compound to modulate T-cell activation.
1. Plate Coating:
-
Coat a 96-well plate with an anti-CD3 antibody (e.g., 5-10 µg/mL in sterile PBS) and incubate for at least 2 hours at 37°C or overnight at 4°C.
-
Wash the wells with sterile PBS to remove unbound antibody.
2. Cell Culture:
-
Isolate T-cells from peripheral blood mononuclear cells (PBMCs).
-
Add the T-cells to the coated plate.
-
Add soluble anti-CD28 antibody to provide co-stimulation.
-
Add this compound at various concentrations.
3. Assessment of Activation:
-
After 24-72 hours, assess T-cell activation by:
-
Flow cytometry: Staining for activation markers such as CD69 (early marker) and CD25 (late marker).[3]
-
Cytokine analysis (ELISA): Measuring the concentration of cytokines like IL-2 and IFN-γ in the culture supernatant.
-
Macrophage Polarization Assay
This assay determines the effect of a compound on the differentiation of macrophages into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes.
1. Macrophage Differentiation:
-
Isolate monocytes from PBMCs and differentiate them into M0 macrophages using M-CSF.
2. Polarization:
-
Induce M1 polarization by treating M0 macrophages with LPS and IFN-γ.
-
Induce M2 polarization by treating M0 macrophages with IL-4 and IL-13.
-
Include this compound in the culture medium during the polarization step.
3. Analysis of Polarization Markers:
-
After 24-72 hours, analyze the expression of polarization markers by flow cytometry:
-
Cytokine secretion can also be analyzed (e.g., TNF-α for M1, IL-10 for M2).
Conclusion
Current evidence strongly supports the role of this compound as a potent modulator of telomerase activity through the stabilization of TERC, with significant therapeutic potential for telomeropathies. Its effects appear to be highly specific to cells expressing telomerase and are particularly beneficial in contexts where TERC stability is compromised. The impact of this compound on cancer cells remains an area requiring more direct investigation, as studies on a related PAPD5 inhibitor suggest a lack of direct cytotoxicity. The influence of this compound on the immune system is a critical and currently unexplored area. Future research should focus on elucidating the effects of this compound on various cancer cell types and key immune cells to fully understand its therapeutic window and potential for broader applications, including in immuno-oncology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small molecule PAPD5 inhibitors restore telomerase activity in patient stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dealing with Macrophage Plasticity to Address Therapeutic Challenges in Head and Neck Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. origene.com [origene.com]
Cross-Validation of BCH001's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BCH001, a novel small molecule inhibitor of PAPD5, with alternative therapeutic strategies for diseases associated with telomere shortening, such as dyskeratosis congenita (DC). We present supporting experimental data, detailed methodologies for key validation assays, and visualizations of the relevant biological pathways and experimental workflows.
This compound: A Targeted Approach to Restoring Telomerase Function
This compound is a specific inhibitor of the non-canonical poly(A) polymerase PAPD5.[1] Its mechanism of action centers on the stabilization of the telomerase RNA component (TERC), a critical component of the telomerase enzyme complex responsible for maintaining telomere length.
Mechanism of Action
In healthy cells, TERC undergoes a maturation process. However, in certain genetic disorders like DC, mutations can lead to the improper oligo-adenylation of TERC by PAPD5, marking it for degradation. This results in reduced TERC levels, diminished telomerase activity, and progressive telomere shortening, leading to premature cellular aging and disease.
This compound directly inhibits the enzymatic activity of PAPD5, preventing the oligo-adenylation of TERC.[1] This leads to an increase in the steady-state levels of mature TERC, thereby restoring telomerase activity and enabling the elongation of telomeres.[2] This targeted approach offers the potential to address the root cause of telomere shortening in specific patient populations.
Caption: Mechanism of action of this compound.
Performance Comparison: this compound vs. Alternatives
The following tables summarize the key characteristics and performance of this compound compared to another PAPD5 inhibitor, RG7834, and current alternative therapeutic strategies for DC.
Table 1: Comparison of PAPD5 Inhibitors
| Feature | This compound | RG7834 |
| Target | PAPD5 | PAPD5, PAPD7 |
| Mechanism | Inhibits oligo-adenylation of TERC, increasing TERC stability. | Inhibits polyadenylase function of PAPD5/7, leading to mRNA destabilization.[3] |
| Reported IC50 (PAPD5) | Low micromolar range[2] | Not explicitly reported for PAPD5, but inhibits at nanomolar concentrations in HBV assays.[3][4] |
| Effect on TERC | Increases steady-state levels.[2] | Rescues TERC 3'-end maturation.[5] |
| Effect on Telomerase Activity | Restores activity in patient iPSCs.[2][5] | Implied restoration through TERC rescue. |
| Effect on Telomere Length | Elongates telomeres in a dose-dependent manner.[2] | Rescues telomere length in vivo.[5] |
| In Vivo Data | Limited | Orally bioavailable and effective in mouse models.[5] |
Table 2: Comparison with Alternative Therapies for Dyskeratosis Congenita
| Therapy | Mechanism of Action | Advantages | Disadvantages |
| Androgen Therapy | Not fully understood; may stimulate hematopoietic stem cells.[6] | Can lead to hematological improvement in some patients.[7][8] | Does not address the underlying genetic defect; significant side effects.[6] |
| Hematopoietic Stem Cell Transplantation (HSCT) | Replaces the patient's dysfunctional hematopoietic system with healthy donor cells. | The only curative option for bone marrow failure in DC.[9][10] | High risk of transplant-related mortality and complications; does not correct non-hematopoietic symptoms.[10][11] |
| This compound | Targeted inhibition of PAPD5 to restore endogenous telomerase function. | Addresses a specific molecular defect; potentially fewer off-target effects. | Long-term efficacy and safety in humans are unknown. |
Experimental Protocols for Mechanism of Action Validation
To validate the mechanism of action of compounds like this compound, several key experiments are performed. Below are detailed protocols for two such assays.
Telomeric Repeat Amplification Protocol (TRAP) Assay
The TRAP assay is a highly sensitive method to measure telomerase activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small molecule PAPD5 inhibitors restore telomerase activity in patient stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Dihydroquinolizinone Compound RG7834 Inhibits the Polyadenylase Function of PAPD5 and PAPD7 and Accelerates the Degradation of Matured Hepatitis B Virus Surface Protein mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. researchgate.net [researchgate.net]
- 7. Response to androgen therapy in patients with dyskeratosis congenita - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. Disease-specific Hematopoietic Cell Transplantation: Nonmyeloablative Conditioning Regimen for Dyskeratosis Congenita - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Outcome of haematopoietic stem cell transplantation in dyskeratosis congenita - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Independent Verification of BCH001's Effect on Telomere Length: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the small molecule BCH001's performance in modulating telomere length with alternative compounds, supported by experimental data. The primary focus is on the independent verification of its mechanism of action and effect on telomere elongation.
Executive Summary
This compound is a specific inhibitor of the non-canonical poly(A) polymerase PAPD5, an enzyme responsible for the degradation of the telomerase RNA component (TERC). By inhibiting PAPD5, this compound has been shown to stabilize TERC, thereby increasing telomerase activity and leading to the elongation of telomeres. This has been primarily demonstrated in cellular models of Dyskeratosis Congenita (DC), a rare genetic disorder characterized by premature telomere shortening. While direct independent replication of this compound's effects by an unaffiliated research group is not yet published, independent verification of its target and mechanism has been demonstrated through studies on a similar PAPD5/7 inhibitor, RG7834.
Data Presentation: Quantitative Comparison of PAPD5 Inhibitors
The following table summarizes the quantitative data on the effects of this compound and the alternative PAPD5 inhibitor RG7834 on telomere length and related markers, based on published studies.
| Parameter | This compound | RG7834 | Reference(s) |
| Target(s) | PAPD5 | PAPD5/7 | [1][2] |
| Cell Type(s) Studied | DC patient-derived iPSCs, HEK293 | DC patient-derived hESCs, HeLa | [1][3] |
| Effective Concentration | 0.1 - 1 µM | 5 µM | [1][3] |
| Effect on TERC Levels | Increased steady-state TERC levels | Rescued TERC levels after DKC1 or PARN knockdown | [1][3] |
| Telomere Elongation | Elongation of telomeres by thousands of nucleotides in patient iPSCs | Sufficient to elongate telomeres in DKC1 mutant hESCs after 90 days | [1][3] |
| In Vivo Efficacy | Not reported directly; RG7834 used as a surrogate in mouse xenograft models | Rescued TERC maturation and telomere length in human HSPCs xenotransplanted into mice | [4][5] |
| Observed Side Effects | No adverse impact on cell growth, cell cycle, or apoptosis in iPSCs at effective concentrations.[1] | No reported toxicity in mouse models.[6] | [1][6] |
Signaling Pathway of PAPD5 Inhibition
The diagram below illustrates the signaling pathway through which PAPD5 inhibitors like this compound and RG7834 are understood to exert their effects on telomere length.
Caption: Mechanism of PAPD5 inhibitors on telomere elongation.
Experimental Protocols
Key Experiment: Measurement of Telomere Length
Two primary methods are employed for the quantitative assessment of telomere length in the cited studies: Telomere Restriction Fragment (TRF) analysis and Quantitative PCR (qPCR).
TRF analysis is considered the "gold standard" for measuring telomere length and provides a direct visualization of telomere length distribution.[7][8]
Methodology:
-
DNA Extraction: High molecular weight genomic DNA is isolated from cultured cells.
-
Restriction Enzyme Digestion: The genomic DNA is digested with a mixture of frequently cutting restriction enzymes (e.g., HhaI, HinF1, MspI, HaeIII, RsaI, AluI) that do not cut within the telomeric repeat sequences (TTAGGG).[9]
-
Gel Electrophoresis: The digested DNA fragments are separated by size using pulse-field or standard agarose gel electrophoresis.
-
Southern Blotting: The DNA fragments are transferred from the gel to a membrane.
-
Hybridization: The membrane is hybridized with a labeled probe (radioactive or non-radioactive) specific for the telomeric repeat sequence.
-
Detection and Analysis: The hybridized probe is detected, revealing a smear of fragments representing the telomeres of different lengths. The average telomere length is determined from the distribution of the signal.
The qPCR method offers a high-throughput alternative for estimating average telomere length.[10][11]
Methodology:
-
DNA Extraction: Genomic DNA is extracted from the cells of interest.
-
qPCR Reactions: Two separate qPCR reactions are performed for each sample:
-
Telomere (T) reaction: Amplifies the telomeric repeat sequences using specific primers.
-
Single-copy gene (S) reaction: Amplifies a single-copy gene (e.g., 36B4 or ALB) to normalize for the amount of input DNA.
-
-
Data Analysis: The relative telomere length is calculated as the ratio of the telomere amplification signal to the single-copy gene amplification signal (T/S ratio). This ratio is proportional to the average telomere length.
Experimental Workflow for Assessing Compound Efficacy
The following diagram outlines a typical experimental workflow to evaluate the effect of a compound like this compound on telomere length in a cell-based model.
Caption: Experimental workflow for telomere length analysis.
Alternatives to this compound
While RG7834 represents a direct alternative targeting PAPD5, other strategies for telomere elongation are also under investigation. These primarily fall into the category of telomerase activators.
-
Natural Compounds: Extracts from Astragalus membranaceus (e.g., TA-65) and Centella asiatica have been reported to activate telomerase, though the mechanisms are often less specific than targeted inhibitors like this compound.[12]
-
Other Small Molecules: A variety of synthetic small molecules are being explored for their ability to activate telomerase, though many are still in early stages of development.
-
Gene Therapy: Approaches to directly deliver the TERT or TERC components of telomerase are being investigated for severe telomere biology disorders.
Conclusion
This compound is a promising small molecule that has demonstrated the ability to restore telomere length in preclinical models of Dyskeratosis Congenita by inhibiting PAPD5. While direct independent verification is pending, the successful demonstration of a similar mechanism of action by RG7834 in a separate study provides confidence in the therapeutic potential of PAPD5 inhibition. For researchers and drug development professionals, the specific and targeted mechanism of this compound and RG7834 presents a potentially more refined approach to telomere elongation compared to broader-acting telomerase activators. Further independent studies are warranted to fully elucidate the efficacy and safety profile of this compound and to compare it directly with other PAPD5 inhibitors and telomere-lengthening strategies.
References
- 1. Small molecule PAPD5 inhibitors restore telomerase activity in patient stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical inhibition of PAPD5/7 rescues telomerase function and hematopoiesis in dyskeratosis congenita [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical inhibition of PAPD5/7 rescues telomerase function and hematopoiesis in dyskeratosis congenita - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Small-Molecule PAPD5 Inhibitors Restore Telomerase Activity in Patient Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small molecules restore telomeres in patient stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Terminal Restriction Fragments (TRF) Method to Analyze Telomere Lengths [bio-protocol.org]
- 8. Terminal Restriction Fragments (TRF) Method to Analyze Telomere Lengths [en.bio-protocol.org]
- 9. Telomere Restriction Fragment (TRF) Analysis [bio-protocol.org]
- 10. An Optimised Step-by-Step Protocol for Measuring Relative Telomere Length - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Telomere length measurement by qPCR – Summary of critical factors and recommendations for assay design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of potent telomerase activators: Unfolding new therapeutic and anti-aging perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of BCH001 in Dyskeratosis Congenita Patient-Derived Cell Lines
For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of a Novel PAPD5 Inhibitor
Dyskeratosis Congenita (DC) is a rare, inherited bone marrow failure syndrome characterized by defects in telomere maintenance. Mutations in several genes, including those encoding components of the telomerase complex and the shelterin complex, lead to premature telomere shortening, cellular senescence, and a range of clinical manifestations. BCH001, a specific small molecule inhibitor of the non-canonical poly(A) polymerase PAPD5, has emerged as a promising therapeutic candidate. This guide provides a comprehensive comparison of the efficacy of this compound in different DC patient-derived induced pluripotent stem cell (iPSC) lines, supported by experimental data and detailed methodologies.
Efficacy of this compound Across Different DC Patient Cell Lines
Current research on this compound has primarily focused on its effects on iPSCs derived from patients with mutations in PARN and DKC1. These studies demonstrate the potential of this compound to ameliorate key molecular defects in these specific forms of DC.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound on DC patient-derived iPSCs.
| Cell Line | Mutation | This compound Concentration | Treatment Duration | Key Outcome | Reference |
| DC Patient iPSCs | PARN (biallelic) | 1 µM | 7 days | - Reduction in TERC oligo-adenylation. - Increase in steady-state TERC RNA levels. | [1] |
| DC Patient iPSCs | PARN (biallelic) | 0.1 - 1 µM | Continuous | - Dose-dependent elongation of telomeres by thousands of nucleotides. - Establishment of a normalized telomere length set-point without excessive elongation. | |
| DC Patient iPSCs | DKC1 (p.del37L, p.A386T) | Not specified | Not specified | - Enhanced TERC maturation. - Increased TERC levels. - Increased telomerase activity. - Elongation of telomere length. | |
| Normal iPSCs | Wild-type | Not specified | Not specified | - Increased TERC maturation and telomere length (less pronounced effect than in PARN-deficient cells). |
Table 1: Summary of this compound Efficacy in DC Patient-Derived iPSCs
Discussion of Efficacy in Other DC Genotypes
While direct experimental data on the efficacy of this compound in DC patient cell lines with mutations in genes such as TINF2, TERT, and TERC is currently limited in the public domain, the mechanism of action of this compound suggests potential therapeutic benefits for a broader range of DC genotypes.
-
TERC and TERT Mutations: Many mutations in TERC and TERT, the core components of telomerase, lead to reduced telomerase activity. By stabilizing TERC through the inhibition of PAPD5-mediated degradation, this compound could potentially increase the pool of functional telomerase, thereby partially compensating for the reduced activity caused by these mutations.
-
TINF2 Mutations: TINF2 encodes a key component of the shelterin complex, which is crucial for telomere protection and length regulation. While the primary defect in TINF2-mutated DC is not directly related to TERC stability, the resulting telomere shortening could potentially be counteracted by enhancing telomerase activity. Further research is needed to determine if upregulating telomerase activity via this compound can overcome the shelterin-related defects.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the evaluation of this compound.
iPSC Culture and this compound Treatment
-
Cell Culture: DC patient-derived iPSCs and control iPSCs are cultured on Matrigel-coated plates in mTeSR1 medium.
-
This compound Preparation: this compound is dissolved in DMSO to create a stock solution and then diluted in culture medium to the desired final concentration (e.g., 1 µM).
-
Treatment: The culture medium is replaced daily with fresh medium containing either this compound or a vehicle control (DMSO).
-
Duration: Treatment duration varies depending on the experiment, ranging from 7 days for assessing TERC levels to several weeks or months for analyzing telomere length.
Quantification of TERC Levels (RT-qPCR)
-
RNA Extraction: Total RNA is extracted from iPSCs using a suitable RNA isolation kit.
-
DNase Treatment: RNA samples are treated with DNase I to remove any contaminating genomic DNA.
-
Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit with random primers.
-
qPCR: Quantitative PCR is performed using primers specific for TERC and a reference gene (e.g., GAPDH). The relative expression of TERC is calculated using the ΔΔCt method.
Telomerase Activity Assay (Telomeric Repeat Amplification Protocol - TRAP)
-
Cell Lysis: iPSC pellets are lysed in a CHAPS lysis buffer.
-
Telomerase Extension: The cell lysate is incubated with a substrate oligonucleotide (TS primer) that telomerase can extend by adding telomeric repeats.
-
PCR Amplification: The extended products are amplified by PCR using the TS primer and a reverse primer.
-
Detection: The PCR products are resolved on a polyacrylamide gel and visualized. The intensity of the resulting ladder of bands is proportional to the telomerase activity in the cell lysate.
Telomere Length Analysis (Telomere Restriction Fragment - TRF Analysis)
-
Genomic DNA Isolation: High-molecular-weight genomic DNA is isolated from iPSCs.
-
Restriction Digestion: The genomic DNA is digested with a mixture of restriction enzymes that do not cut within the telomeric repeats.
-
Southern Blotting: The digested DNA is separated by gel electrophoresis and transferred to a nylon membrane.
-
Hybridization: The membrane is hybridized with a labeled telomere-specific probe.
-
Detection: The telomeric fragments are visualized, and the mean TRF length is determined using densitometry.
Visualizations
Signaling Pathway of this compound Action
References
Benchmarking BCH001 Against Genetic Knockdown of PAPD5: A Comparative Guide
For Immediate Release
This guide provides a comprehensive comparison of the pharmacological inhibition of Poly(A)-specific ribonuclease D5 (PAPD5) using the small molecule BCH001 against genetic knockdown of PAPD5. The data presented herein is intended for researchers, scientists, and drug development professionals investigating telomere biology and related therapeutic interventions.
Introduction to PAPD5 and this compound
PAPD5 is a non-canonical poly(A) polymerase that plays a crucial role in the post-transcriptional regulation of various RNA molecules.[1][2] One of its key functions is the oligo-adenylation of the 3' end of the telomerase RNA component (TERC), which marks TERC for degradation by the RNA exosome.[3][4][5] This process leads to reduced TERC levels, consequently impairing telomerase activity and contributing to telomere shortening, a hallmark of cellular aging and various diseases, including Dyskeratosis Congenita (DC).[5][6][7]
This compound is a specific small molecule inhibitor of PAPD5.[8][9] By inhibiting the enzymatic activity of PAPD5, this compound prevents the oligo-adenylation and subsequent degradation of TERC, leading to increased TERC stability, restoration of telomerase activity, and elongation of telomeres in preclinical models of telomere biology disorders.[3][4][6][7][10]
Comparative Analysis: this compound vs. Genetic Knockdown
Both pharmacological inhibition with this compound and genetic knockdown of PAPD5 (e.g., via CRISPR/Cas9 or RNA interference) have been shown to effectively counteract the negative regulatory role of PAPD5 on TERC. This guide summarizes the key quantitative outcomes and experimental methodologies to facilitate a direct comparison.
Data Presentation
The following tables summarize the quantitative data from studies comparing the effects of this compound treatment and PAPD5 genetic knockdown on key molecular endpoints.
Table 1: Effect on TERC Levels
| Intervention | Cell Type | Fold Increase in TERC Levels (relative to control) | Reference |
| This compound (1µM) | PARN-mutant iPSCs | Normalized to wild-type levels | [4] |
| PAPD5 Knockdown (shRNA) | PARN-mutant iPSCs | Normalized to wild-type levels | [2][5] |
| PAPD5 Knockdown (shRNA) | HEK293 cells | ~2-fold | [5] |
Table 2: Effect on Telomerase Activity
| Intervention | Cell Type | Change in Telomerase Activity | Reference |
| This compound (1µM) | PARN-mutant iPSCs | Restored to near wild-type levels | [4] |
| PAPD5 Knockdown (shRNA) | PARN-deficient HEK293 cells | Increased activity | [5] |
| PAPD5 Knockdown (shRNA) | PARN-mutant iPSCs | Increased activity | [2] |
Table 3: Effect on Telomere Length
| Intervention | Cell Type | Outcome | Reference |
| This compound (1µM) | PARN-mutant iPSCs | Progressive elongation to wild-type lengths | [4] |
| PAPD5 Knockdown (CRISPR/Cas9) | DKC1-mutant iPSCs | Increased telomere length | [3] |
| PAPD5 Knockdown (shRNA) | PARN-mutant patient iPSCs | Elongation over time | [2] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.
Caption: PAPD5-mediated TERC degradation pathway and points of intervention.
Caption: General experimental workflow for comparing this compound and PAPD5 knockdown.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
Cell Culture of Induced Pluripotent Stem Cells (iPSCs)
-
Cell Lines: Patient-derived iPSCs (e.g., with PARN or DKC1 mutations) and wild-type control iPSCs.
-
Culture Conditions: Cells are maintained on Matrigel-coated plates in mTeSR1 or StemFlex medium. The medium is changed daily, and cells are passaged as clumps using a non-enzymatic reagent like ReLeSR™ or Versene (EDTA) when colonies become 70-80% confluent.
-
This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. The stock is then diluted in the culture medium to the desired final concentration (e.g., 1µM) for continuous treatment. The medium containing this compound is replaced daily.
Genetic Knockdown of PAPD5
-
a) CRISPR/Cas9-mediated Knockout:
-
gRNA Design: Guide RNAs targeting a conserved exon of the PAPD5 gene are designed using a publicly available tool (e.g., CHOPCHOP).
-
Vector Construction: The gRNA sequences are cloned into a Cas9 expression vector that also contains a selection marker (e.g., puromycin resistance or a fluorescent protein).
-
Transfection: The Cas9/gRNA plasmid is delivered into the target iPSCs using electroporation (e.g., using a Neon Transfection System).
-
Selection and Clonal Isolation: Transfected cells are selected using the appropriate antibiotic or sorted based on fluorescence. Single-cell clones are then expanded.
-
Verification: Gene knockout is confirmed by Sanger sequencing of the targeted genomic region and by Western blot to confirm the absence of the PAPD5 protein.
-
-
b) shRNA-mediated Knockdown:
-
shRNA Design: Short hairpin RNA sequences targeting PAPD5 mRNA are designed and cloned into a lentiviral vector.
-
Lentivirus Production: The shRNA-containing lentiviral vector, along with packaging plasmids, is transfected into a packaging cell line (e.g., HEK293T) to produce lentiviral particles.
-
Transduction: Target iPSCs are transduced with the lentiviral particles in the presence of polybrene.
-
Selection: Transduced cells are selected with an appropriate antibiotic (e.g., puromycin).
-
Verification: The efficiency of PAPD5 knockdown is assessed by quantitative real-time PCR (qRT-PCR) of PAPD5 mRNA and by Western blot for the PAPD5 protein.
-
Quantitative Real-Time PCR (qRT-PCR) for TERC Levels
-
RNA Extraction: Total RNA is extracted from cell pellets using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
-
DNase Treatment: The extracted RNA is treated with DNase I to remove any contaminating genomic DNA.
-
Reverse Transcription: cDNA is synthesized from the RNA template using a reverse transcriptase enzyme and random hexamer primers.
-
qPCR: The relative abundance of TERC cDNA is quantified using a qPCR machine with SYBR Green or TaqMan probe-based chemistry. TERC levels are normalized to a stable housekeeping gene (e.g., GAPDH or ACTB).
Telomere Repeat Amplification Protocol (TRAP) Assay
-
Cell Lysis: Cell pellets are lysed in a buffer that preserves telomerase activity (e.g., CHAPS lysis buffer).
-
Telomerase Extension: The cell lysate is incubated with a substrate oligonucleotide (TS primer). If telomerase is active, it will add telomeric repeats (TTAGGG) to the 3' end of the TS primer.
-
PCR Amplification: The extension products are then amplified by PCR using the TS primer and a reverse primer (ACX). A SYBR Green dye is included in the reaction to monitor amplification in real-time.
-
Data Analysis: Telomerase activity is quantified based on the threshold cycle (Ct) value, with lower Ct values indicating higher telomerase activity.
Telomere Restriction Fragment (TRF) Analysis
-
Genomic DNA Extraction: High-molecular-weight genomic DNA is carefully extracted from cells to avoid shearing.
-
Restriction Digest: The genomic DNA is digested with a cocktail of restriction enzymes (e.g., HinfI and RsaI) that do not cut within the telomeric repeat sequences.
-
Gel Electrophoresis: The digested DNA is separated by size on a pulsed-field gel or a low-percentage agarose gel.
-
Southern Blotting: The DNA is transferred to a nylon membrane and hybridized with a labeled telomere-specific probe (e.g., a (TTAGGG)n oligonucleotide).
-
Detection and Analysis: The hybridized probe is detected, and the average telomere length is determined by analyzing the distribution of the signal.
Conclusion
Both pharmacological inhibition of PAPD5 with this compound and genetic knockdown of PAPD5 have demonstrated the ability to rescue key molecular defects associated with TERC deficiency. This compound offers a reversible and titratable method for modulating PAPD5 activity, which is advantageous for therapeutic development. Genetic knockdown provides a powerful research tool for studying the long-term consequences of complete PAPD5 ablation. The choice between these two approaches will depend on the specific experimental goals and the desired level of control over PAPD5 inhibition. This guide provides the foundational information to aid researchers in making informed decisions for their studies in telomere biology.
References
- 1. Non-Radioactive Assay Methods for the Assessment of Telomerase Activity and Telomere Length - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Telomerase Repeated Amplification Protocol (TRAP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small molecule PAPD5 inhibitors restore telomerase activity in patient stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI - Posttranscriptional manipulation of TERC reverses molecular hallmarks of telomere disease [jci.org]
- 6. TRAP Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Small-Molecule PAPD5 Inhibitors Restore Telomerase Activity in Patient Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Potential of Telomere Restoration: A Comparative Analysis of BCH001 and Emerging Therapies
For researchers, scientists, and drug development professionals, the quest for effective treatments for telomere diseases—a group of debilitating disorders caused by premature telomere shortening—has led to promising new therapeutic avenues. At the forefront of this research is BCH001, a novel small molecule inhibitor of PAPD5, which has demonstrated significant potential in restoring telomere length and telomerase activity. This guide provides a comprehensive comparison of this compound with other emerging therapeutic strategies, supported by experimental data, detailed methodologies, and visual pathway analyses to aid in the evaluation of its therapeutic promise.
Telomere biology disorders, such as Dyskeratosis Congenita (DC) and pulmonary fibrosis, are characterized by accelerated telomere attrition, leading to stem cell exhaustion and multi-organ failure.[1] The current standard of care is often limited to supportive measures and, in severe cases, bone marrow or organ transplantation, which are associated with significant risks and do not address the underlying genetic cause.[2][3] The development of therapies that can restore telomere maintenance offers a beacon of hope for patients with these devastating diseases.
Mechanism of Action: The Role of PAPD5 Inhibition
This compound is a specific inhibitor of the non-canonical poly(A) polymerase PAPD5.[1][4][5] PAPD5 plays a crucial role in the degradation of the telomerase RNA component (TERC) by adding a poly(A) tail to its 3' end, marking it for destruction. By inhibiting PAPD5, this compound stabilizes TERC, leading to increased telomerase activity and subsequent elongation of telomeres.[1][5] This targeted approach aims to restore the natural mechanism of telomere maintenance in stem cells, where the catalytic subunit of telomerase, TERT, is expressed.[1]
Comparative Analysis of Therapeutic Strategies
The therapeutic landscape for telomere diseases is evolving, with several strategies under investigation. This section compares this compound with a repurposed PAPD5 inhibitor (RG7834), a synthetic hormone (danazol), a novel gene therapy (EXG-34217), and the current standard of care, bone marrow transplantation.
| Therapeutic Agent | Mechanism of Action | Model System | Key Quantitative Outcomes | Reference(s) |
| This compound | PAPD5 Inhibitor | Patient-derived iPSCs (in vitro) | - Restored telomere length to a normalized set-point. - Increased steady-state TERC RNA levels. | [1][6] |
| RG7834 | PAPD5/7 Inhibitor | Human blood stem cells (in vivo mouse model), DKC1-mutant hESCs (in vitro) | - Rescued TERC 3'-end maturation and telomere length in xenotransplanted human stem cells. - Increased TERC levels and telomerase activity in DKC1-mutant cells. | [1][7][8][9] |
| Danazol | Synthetic Androgen | Patients with telomere diseases (clinical trial) | - Mean telomere length increase of 386 bp at 24 months. - Hematologic response in 83% of evaluable patients at 24 months. | [10][11] |
| EXG-34217 | ZSCAN4 Gene Therapy | Patients with telomere biology disorders (clinical trial) | - Sustained telomere elongation in a subpopulation of lymphocytes (e.g., from 3.6 kb to 6.7 kb in one patient). - Increased absolute neutrophil count. | [1][7][12] |
| Bone Marrow Transplant | Allogeneic Hematopoietic Stem Cell Transplantation | Patients with bone marrow failure | - Rapid telomere shortening of donor cells in the first year post-transplant. - Post-transplant telomere length reflects that of the donor graft. | [13][14][15] |
In-Depth Look at Experimental Data
The following tables provide a more detailed comparison of the quantitative effects of this compound and alternative therapies on key biomarkers of telomere health.
Table 1: Effect of Therapies on Telomere Length
| Therapy | Model System | Duration | Telomere Length Change | Measurement Method | Reference(s) |
| This compound (1µM) | PARN-mutant patient iPSCs | 5 weeks | Normalized to wild-type levels | TRF Analysis | [1] |
| RG7834 | Human PARN-deficient HSPCs in mice | Months | Rescued telomere length | Not specified | [1] |
| Danazol (800mg/day) | Patients with telomere diseases | 24 months | Mean increase of 386 bp | Not specified | [11] |
| EXG-34217 | Patient with a TBD | 24 months | 3.6 kb to 6.7 kb in lymphocytes | Not specified | [7] |
Table 2: Impact on TERC Levels and Telomerase Activity
| Therapy | Model System | TERC Level Change | Telomerase Activity Change | Measurement Method | Reference(s) |
| This compound (100nM-1µM) | PARN-mutant iPSCs | Increased steady-state TERC RNA | Restored telomerase activity | Northern Blot, TRAP Assay | [1][4] |
| RG7834 | DKC1 and PARN-depleted cells | Rescued TERC levels | Increased telomerase activity | Not specified, TRAP Assay | [8][9] |
Experimental Protocols
A brief overview of the key experimental methodologies cited in the evaluation of these therapies is provided below.
Telomere Restriction Fragment (TRF) Analysis
This modified Southern blot technique is considered the gold standard for measuring telomere length.[3][16][17]
-
DNA Extraction and Digestion: High-molecular-weight genomic DNA is extracted from cells and digested with restriction enzymes that do not cut within the telomeric repeat sequences (TTAGGG). This leaves the telomeres as long, terminal restriction fragments.
-
Gel Electrophoresis: The digested DNA is separated by size using agarose gel electrophoresis.
-
Southern Blotting: The DNA is transferred from the gel to a membrane.
-
Hybridization: The membrane is incubated with a labeled probe specific for the telomeric repeat sequence.
-
Detection and Analysis: The labeled telomere fragments are visualized, and their size distribution is used to determine the average telomere length.
Telomeric Repeat Amplification Protocol (TRAP) Assay
The TRAP assay is a highly sensitive PCR-based method for measuring telomerase activity.[2][4][5]
-
Cell Lysis: Cells are lysed to release cellular components, including telomerase.
-
Telomerase Extension: The cell lysate is incubated with a synthetic DNA primer (TS primer) that telomerase can extend by adding telomeric repeats.
-
PCR Amplification: The extended products are then amplified by PCR using the TS primer and a reverse primer.
-
Detection: The amplified products, which form a characteristic ladder of 6-base pair increments, are visualized on a gel, and the intensity of the ladder is proportional to the telomerase activity in the sample.
Quantitative PCR (qPCR) for TERC and Telomere Length
qPCR is a high-throughput method used to measure relative TERC levels and telomere length.[18][19][20][21]
-
TERC Quantification: RNA is extracted from cells and reverse-transcribed into cDNA. qPCR is then performed using primers specific for TERC and a reference gene. The relative expression of TERC is calculated by comparing its amplification to that of the reference gene.
-
Telomere Length Measurement: Genomic DNA is used as a template in a qPCR reaction with primers that amplify the telomeric repeats. The amount of telomere product is compared to the amplification of a single-copy gene to determine the relative telomere length.
Conclusion
This compound represents a promising, targeted therapeutic strategy for telomere diseases by directly addressing the underlying mechanism of TERC degradation. Its ability to restore telomere length and telomerase activity in preclinical models is a significant advancement. When compared to other emerging therapies, this compound offers the advantage of a specific, small molecule approach. While danazol and gene therapy have shown encouraging results in clinical settings, further research is needed to fully understand their long-term efficacy and safety profiles. Bone marrow transplantation remains a curative option for the hematologic manifestations of these diseases but is limited by its significant risks and inability to correct non-hematologic symptoms.
The continued development and comparative evaluation of these diverse therapeutic strategies are crucial for advancing the treatment of telomere diseases. The data presented in this guide underscore the therapeutic potential of this compound and provide a framework for its further investigation and development.
References
- 1. scienceblog.cincinnatichildrens.org [scienceblog.cincinnatichildrens.org]
- 2. Telomerase Repeated Amplification Protocol (TRAP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Telomere Restriction Fragment (TRF) Analysis [bio-protocol.org]
- 4. TRAP Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. telomer.com.tr [telomer.com.tr]
- 6. Measurement of telomere length by the Southern blot analysis of terminal restriction fragment lengths | Springer Nature Experiments [experiments.springernature.com]
- 7. Elixirgen Therapeutics Publishes Early Results Showing Telomere Elongation in First Gene Therapy Trial for Telomere Biology Disorders • Elixirgen Therapeutics [elixirgentx.com]
- 8. Chemical inhibition of PAPD5/7 rescues telomerase function and hematopoiesis in dyskeratosis congenita - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical inhibition of PAPD5/7 rescues telomerase function and hematopoiesis in dyskeratosis congenita - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. Danazol Treatment for Telomere Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gene therapy offers new hope for telomere diseases | Drug Discovery News [drugdiscoverynews.com]
- 13. Bone marrow failure and the telomeropathies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Telomere Biology in Hematopoiesis and Stem Cell Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Should telomere length be tested before a stem cell transplant? | RepeatDx [repeatdx.com]
- 16. Terminal Restriction Fragments (TRF) Method to Analyze Telomere Lengths [bio-protocol.org]
- 17. Terminal Restriction Fragments (TRF) Method to Analyze Telomere Lengths [en.bio-protocol.org]
- 18. An Optimised Step-by-Step Protocol for Measuring Relative Telomere Length - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A quantitative PCR method for measuring absolute telomere length - PMC [pmc.ncbi.nlm.nih.gov]
- 20. trn.tulane.edu [trn.tulane.edu]
- 21. cancertelsys.org [cancertelsys.org]
Comparative Transcriptomics of BCH001-Treated Cells: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the transcriptomic effects of BCH001, a specific PAPD5 inhibitor, with alternative treatments. The information is supported by experimental data to inform research and development decisions.
This compound is a small molecule inhibitor of PAPD5, a non-canonical polymerase that destabilizes the telomerase RNA component (TERC) through oligo-adenylation. By inhibiting PAPD5, this compound has been shown to restore telomerase activity and telomere length in patient-derived induced pluripotent stem cells (iPSCs) with mutations leading to telomeropathies like dyskeratosis congenita (DC).[1][2] This guide delves into the transcriptomic impact of this compound, comparing it with a repurposed PAPD5 inhibitor, RG7834, and a standard dimethyl sulfoxide (DMSO) vehicle control.
Performance Comparison: this compound vs. Alternatives
The primary transcriptomic effect of this compound is highly specific, with minimal off-target effects observed in genome-wide analyses. This specificity is a key advantage in a therapeutic context, suggesting a lower likelihood of unintended side effects.
| Metric | This compound-Treated Cells | RG7834-Treated Cells | DMSO-Treated Control Cells |
| Global Gene Expression | Minimal transcriptome-wide changes.[1] | Not explicitly detailed in the provided search results, but used in vivo due to better solubility.[1] | Serves as the baseline for no treatment effect.[1] |
| Differentially Expressed Genes | Significant upregulation of small Cajal body RNA 13 (scaRNA13).[1] | Data not available in search results. | No significant changes expected. |
| TERC RNA Levels | Increased steady-state TERC RNA levels.[1][2] | Rescued TERC 3'-end maturation in vivo.[1] | Baseline TERC levels. |
| Telomerase Activity | Restored telomerase activity in TERT-expressing cells.[1] | Implied restoration of telomerase function through TERC rescue.[1] | Baseline telomerase activity. |
| Telomere Length | Elongation of telomeres in a dose-dependent manner.[1] | Rescued telomere length in vivo.[1] | Baseline telomere length. |
| Cell Viability | No adverse impact on cell growth, cell cycle, or apoptosis.[2] | Well-tolerated in vivo with no adverse effects noted.[1] | Normal cell growth and viability. |
Signaling Pathway and Experimental Workflow
The mechanism of action of this compound centers on the inhibition of PAPD5, leading to the stabilization of TERC and subsequent restoration of telomerase function.
Caption: Mechanism of this compound Action.
The experimental workflow to assess the transcriptomic and functional effects of this compound treatment typically involves the following steps:
Caption: this compound Experimental Workflow.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of these findings. The following summarizes the key methodologies employed in the characterization of this compound's effects.
RNA-Sequencing: Total RNA was extracted from iPSCs treated with either this compound or DMSO. Following extraction, RNA-Seq libraries were prepared and sequenced. The resulting data was analyzed to identify differentially expressed genes. The complete RNA-seq dataset is available in NCBI's Gene Expression Omnibus under the accession number GSE144986.[1]
TERC 3′ End Profiling: The 3' ends of the TERC RNA were analyzed to assess the extent of oligo-adenylation. This provides a direct measure of PAPD5 activity on TERC.
Telomerase Activity Assay (TRAP): The Telomeric Repeat Amplification Protocol (TRAP) assay was used to quantify telomerase activity in cell extracts. This assay measures the ability of telomerase to add telomeric repeats to a substrate.[1]
Telomere Length Analysis: Telomere Restriction Fragment (TRF) analysis was performed to measure the length of telomeres. This technique involves digesting genomic DNA with restriction enzymes that do not cut within the telomeric repeats, followed by Southern blotting with a telomere-specific probe.[1]
Cell Culture and Treatment: Patient-derived iPSCs with PARN mutations were cultured under standard conditions. Cells were treated with this compound (typically at concentrations of 0.1–1 μM), RG7834, or a DMSO control for specified durations before being harvested for analysis.[1]
References
Safety Operating Guide
Personal protective equipment for handling BCH001
FOR IMMEDIATE USE BY RESEARCH, SCIENTIST, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling and disposal of BCH001, a specific PAPD5 inhibitor. Adherence to these guidelines is essential for ensuring laboratory safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or other appropriate material. Inspect for tears or punctures before use. Change gloves immediately if contaminated. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory to protect against splashes. |
| Body Protection | Laboratory coat | Fully buttoned, with sleeves covering the arms. |
| Respiratory Protection | Not generally required for small quantities | Use a NIOSH-approved respirator if there is a risk of generating dust or aerosols. |
| Footwear | Closed-toe shoes | Must fully cover the feet. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Reconstitution:
-
Before handling, ensure all required PPE is correctly worn.
-
This compound is typically supplied as a solid. Reconstitute in a suitable solvent, such as DMSO, to the desired stock concentration. For example, to prepare a 10 mM stock solution, dissolve the appropriate mass of this compound in the calculated volume of DMSO.
-
Perform all reconstitution and dilution procedures within a chemical fume hood to minimize inhalation exposure.
2. Storage of this compound Solutions:
-
Store the stock solution at -20°C or -80°C for long-term stability.[1]
-
For short-term storage (up to two weeks), aliquots of the stock solution can be kept at 4°C.
-
Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.
3. Use in Cell Culture Experiments:
-
When treating cells, such as induced pluripotent stem cells (iPSCs), with this compound, dilute the stock solution to the final working concentration in the cell culture medium.[2]
-
A common working concentration for this compound in iPSC experiments is 1 µM.[1][2]
-
Ensure all cell culture manipulations involving this compound are performed in a Class II biological safety cabinet.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure compliance with regulations.
| Waste Type | Disposal Procedure |
| Unused this compound Solid | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not discard in regular trash. |
| This compound Stock Solution (in DMSO) | Collect in a designated, labeled hazardous waste container for flammable liquids. |
| Contaminated Labware (pipette tips, tubes, etc.) | Dispose of in a biohazard waste container.[3] |
| Cell Culture Media Containing this compound | Decontaminate with a suitable method, such as treatment with 10% bleach, before disposal down the sanitary sewer, in accordance with institutional guidelines. |
| Contaminated PPE (gloves, lab coat) | Dispose of in the appropriate biohazardous waste stream. |
Experimental Protocol: Treatment of Induced Pluripotent Stem Cells (iPSCs) with this compound
This protocol outlines the treatment of iPSCs with this compound to assess its effect on telomerase activity.
Materials:
-
Induced pluripotent stem cells (iPSCs)
-
Appropriate cell culture medium and supplements
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
6-well cell culture plates
-
Standard cell culture equipment (incubator, biological safety cabinet, etc.)
Procedure:
-
Cell Plating: Plate an equal number of iPSCs into the wells of a 6-well plate.
-
Cell Culture: Culture the cells under standard conditions (e.g., 37°C, 5% CO2) for 24 hours to allow for attachment and recovery.
-
Treatment:
-
Prepare the treatment medium by diluting the this compound stock solution to a final concentration of 1 µM in fresh cell culture medium.
-
Prepare a vehicle control medium by adding an equivalent volume of DMSO to fresh cell culture medium.
-
Aspirate the old medium from the cells and replace it with the this compound-containing medium or the vehicle control medium.
-
-
Incubation: Incubate the treated cells for the desired experimental duration (e.g., 72 hours).[2]
-
Harvesting: After the incubation period, harvest the cells for downstream analysis (e.g., telomerase activity assay, gene expression analysis).
Signaling Pathway Diagram
The following diagram illustrates the simplified signaling pathway of PAPD5 in telomere maintenance and the inhibitory action of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
